molecular formula C25H19FN4O B12380502 SYHA1813

SYHA1813

Cat. No.: B12380502
M. Wt: 410.4 g/mol
InChI Key: SPYWRQIMSVARCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SYHA1813 is a useful research compound. Its molecular formula is C25H19FN4O and its molecular weight is 410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H19FN4O

Molecular Weight

410.4 g/mol

IUPAC Name

6-(3-amino-1H-indazol-4-yl)-N-(4-fluoro-3-methylphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C25H19FN4O/c1-14-12-17(9-11-21(14)26)28-25(31)20-6-2-4-15-13-16(8-10-18(15)20)19-5-3-7-22-23(19)24(27)30-29-22/h2-13H,1H3,(H,28,31)(H3,27,29,30)

InChI Key

SPYWRQIMSVARCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)C4=C5C(=CC=C4)NN=C5N)F

Origin of Product

United States

Foundational & Exploratory

SYHA1813: A Dual Inhibitor of VEGFR and CSF1R for the Treatment of Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults.[1][2][3] Its highly vascularized and immunosuppressive tumor microenvironment contributes significantly to therapeutic resistance. SYHA1813 is a novel, potent, and selective small molecule inhibitor that demonstrates significant promise in addressing these challenges. It is a dual-target inhibitor of both Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R), key drivers of angiogenesis and macrophage-mediated immunosuppression, respectively.[1][2][3] Preclinical and early clinical data indicate that this compound can effectively cross the blood-brain barrier, exert potent anti-tumor activity in glioblastoma models, and shows a manageable safety profile in patients. This technical guide provides a comprehensive overview of the mechanism of action of this compound in glioblastoma, detailing its molecular targets, preclinical efficacy, and the methodologies of key experimental studies.

Core Mechanism of Action

This compound's therapeutic potential in glioblastoma stems from its ability to simultaneously inhibit two critical pathways involved in tumor progression: angiogenesis and tumor-associated macrophage (TAM) signaling.[1][2][3]

Inhibition of Angiogenesis via VEGFR Blockade

Glioblastoma is characterized by extensive neovascularization, a process largely driven by the VEGF signaling pathway. This compound potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, thereby disrupting the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation.[4] This anti-angiogenic effect helps to normalize the tumor vasculature, reduce tumor growth, and potentially enhance the delivery of other therapeutic agents.

Modulation of the Tumor Microenvironment via CSF1R Inhibition

The tumor microenvironment of glioblastoma is heavily infiltrated with tumor-associated macrophages (TAMs), which are predominantly of an immunosuppressive M2 phenotype. These TAMs are dependent on signaling through CSF1R for their survival and differentiation. By inhibiting CSF1R, this compound depletes the population of these immunosuppressive macrophages within the tumor.[1][5] This modulation of the tumor microenvironment can alleviate immunosuppression and promote an anti-tumor immune response.

Blood-Brain Barrier Penetration

A significant hurdle in the treatment of glioblastoma is the blood-brain barrier (BBB). Preclinical studies have demonstrated that this compound can efficiently cross the BBB, a critical feature for a CNS-targeted therapeutic.[1][2][3][5]

Quantitative Preclinical and Clinical Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates high potency and selectivity for its primary targets in kinase enzyme assays.[4]

TargetIC50 (nmol/L)
VEGFR-12.8
VEGFR-20.3
VEGFR-34.3
CSF1R19.3
Phase I Clinical Trial Efficacy in Recurrent High-Grade Glioma

A Phase I dose-escalation study (ChiCTR2100045380) has provided preliminary evidence of the anti-tumor activity of this compound in patients with recurrent high-grade gliomas.[4][6][7]

ParameterValue
Patient Population 13 with WHO grade III or IV gliomas, 1 with colorectal cancer
Maximum Tolerated Dose (MTD) 15 mg once daily
Objective Response Rate (ORR) 20% (2 out of 10 evaluable patients)
Disease Control Rate 90% (7 patients with stable disease)
Phase I Clinical Trial Biomarker Modulation

The Phase I study also demonstrated target engagement through the measurement of plasma biomarkers.[4][6]

BiomarkerChange with this compound TreatmentP-value
Soluble VEGFR2 Significant reduction0.0023
VEGFA Significant increase0.0092
Placental Growth Factor Significant increase0.0484

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action in Glioblastoma

SYHA1813_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_TumorCell Glioblastoma Cell Tumor-Associated Macrophage (M2) Tumor-Associated Macrophage (M2) Immunosuppression Immunosuppression Tumor-Associated Macrophage (M2)->Immunosuppression Endothelial Cell Endothelial Cell Angiogenesis Angiogenesis Endothelial Cell->Angiogenesis GBM Cell GBM Cell VEGF VEGF GBM Cell->VEGF CSF-1 CSF-1 GBM Cell->CSF-1 VEGF->Endothelial Cell binds to VEGFR CSF-1->Tumor-Associated Macrophage (M2) binds to CSF1R This compound This compound This compound->Tumor-Associated Macrophage (M2) inhibits CSF1R This compound->Endothelial Cell inhibits VEGFR

Caption: Dual inhibition of VEGFR and CSF1R by this compound in the glioblastoma microenvironment.

Intracranial Glioblastoma Xenograft Model Workflow

Intracranial_Xenograft_Workflow Cell Culture 1. Glioblastoma Cell Culture (e.g., U87MG, GL261-Luc) Implantation 2. Intracranial Implantation into Immunodeficient Mice Cell Culture->Implantation Tumor Establishment 3. Tumor Growth Monitoring (e.g., Bioluminescence Imaging) Implantation->Tumor Establishment Treatment 4. Treatment Initiation (this compound or Vehicle) Tumor Establishment->Treatment Efficacy Assessment 5. Efficacy Assessment (Tumor Growth Inhibition, Survival) Treatment->Efficacy Assessment

Caption: Workflow for evaluating this compound efficacy in an intracranial glioblastoma mouse model.

Detailed Experimental Protocols

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR and CSF1R kinases.

  • Methodology: Kinase activities were assessed using commercially available enzymatic assays (e.g., LanthaScreen™ Eu Kinase Binding Assay or similar). Recombinant human kinase domains for VEGFR-1, VEGFR-2, VEGFR-3, and CSF1R were used. A serial dilution of this compound was incubated with the kinase, a fluorescently labeled ATP-competitive ligand (tracer), and a europium-labeled anti-tag antibody. The binding of the tracer to the kinase was measured by time-resolved fluorescence resonance energy transfer (TR-FRET). The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Cell Viability Assays
  • Objective: To evaluate the effect of this compound on the viability of human umbilical vein endothelial cells (HUVECs) and macrophages.

  • Methodology: HUVECs and bone marrow-derived macrophages were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with increasing concentrations of this compound or vehicle control (DMSO) for 72 hours. Cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the results were expressed as a percentage of the vehicle-treated control.

In Vivo Intracranial Glioblastoma Xenograft Studies
  • Objective: To assess the in vivo anti-tumor efficacy of this compound in an orthotopic glioblastoma model.

  • Animal Models: Female BALB/c nude mice (for human cell lines like U87MG) or C57BL/6 mice (for murine cell lines like GL261) were used.

  • Cell Implantation: Mice were anesthetized, and a burr hole was drilled in the skull. A stereotactic apparatus was used to inject 5 x 10^5 U87MG or GL261-Luc cells in 5 µL of PBS into the right striatum.

  • Treatment: When tumors were established (confirmed by bioluminescence imaging for luciferase-expressing cells), mice were randomized into treatment and control groups. This compound was administered orally once daily at doses ranging from 10 to 40 mg/kg. The vehicle control group received the formulation excipient.

  • Efficacy Evaluation: Tumor growth was monitored weekly using bioluminescence imaging. Body weight was recorded twice weekly as a measure of toxicity. The primary endpoint was overall survival, which was analyzed using Kaplan-Meier survival curves and the log-rank test.

Phase I Clinical Trial (ChiCTR2100045380)
  • Objective: To evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with recurrent high-grade gliomas or advanced solid tumors.

  • Study Design: This was a dose-escalation study using an accelerated titration and a 3+3 design.

  • Patient Population: Patients with histologically confirmed recurrent WHO grade III or IV gliomas or other advanced solid tumors who had failed standard therapies were enrolled.

  • Dosing: this compound was administered orally once daily in 28-day cycles. The starting dose was 5 mg, with subsequent dose escalations to 15 mg and 30 mg.

  • Assessments: Safety was monitored through the recording of adverse events, laboratory tests, and physical examinations. Pharmacokinetic profiles were assessed. Tumor response was evaluated every 8 weeks according to the Response Assessment in Neuro-Oncology (RANO) criteria. Plasma biomarkers including soluble VEGFR2, VEGFA, and placental growth factor were measured at baseline and during treatment.

Novel Mechanisms and Future Directions

Recent studies in other cancer types, such as meningioma, have suggested that this compound may also have direct anti-tumor effects by activating the p53 signaling pathway and impairing DNA damage repair through the ATM/CHK pathway.[8] Given the frequent dysregulation of these pathways in glioblastoma, this represents an exciting avenue for future investigation into the full mechanistic scope of this compound in this disease.[9][10] Furthermore, preclinical data has shown a synergistic anti-tumor effect when this compound is combined with a PD-1 antibody, highlighting its potential as a component of combination immunotherapies for glioblastoma.[1][2][3]

References

SYHA1813: A Preclinical Technical Guide on a Novel Dual VEGFR/CSF1R Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for SYHA1813, a novel dual-target inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] The information presented herein is compiled from peer-reviewed publications and publicly available clinical trial data, offering a comprehensive resource for understanding the compound's mechanism of action, efficacy, and pharmacokinetic profile.

Core Mechanism of Action

This compound is an indazolylnaphthamide-based compound designed to simultaneously inhibit two key pathways in tumor progression: angiogenesis, driven by VEGF/VEGFR signaling, and tumor-associated macrophage (TAM) infiltration and polarization, mediated by CSF1/CSF1R signaling.[1][2] By targeting both these pathways, this compound aims to remodel the tumor microenvironment, thereby impeding tumor growth, proliferation, and metastasis.[2][4] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including glioblastoma, meningioma, and melanoma.[1][5][6]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity
TargetIC50 (nmol/L)Reference
VEGFR-12.8[2][7]
VEGFR-20.3[2][7]
VEGFR-34.3[2][7]
CSF1R19.3[2][7]
Table 2: In Vitro Cellular Activity
Cell LineAssay TypeIC50 (nmol/L)NotesReference
HUVECsVEGF-stimulated viability13Human Umbilical Vein Endothelial Cells[5]
Table 3: In Vivo Efficacy in Xenograft Models
Cancer ModelCell LineDosing Regimen (Oral)Tumor Growth InhibitionReference
Malignant MeningiomaIOMM-Lee10 mg/kg, once dailyEffective inhibition[1]
Melanoma (BRAF wt)MeWo5 mg/kg72.5%[4][6]
Melanoma (BRAF V600E)A3755 mg/kg79.8%[4][6]
Table 4: Pharmacokinetic Parameters in CD-1 Mice
ParameterPlasmaBrainNotesReference
Dosing10 mg/kg (oral)10 mg/kg (oral)Single dose[5]
Cmax1417 ng/mL1214 ng/gMaximum concentration[5]
AUC4545 hng/mL5008 hng/gArea under the curve (exposure)[5]

Signaling Pathways and Mechanisms

This compound exerts its anti-tumor effects through a dual mechanism. It directly inhibits angiogenesis by blocking VEGFR signaling in endothelial cells and modulates the tumor immune microenvironment by inhibiting CSF1R on macrophages, leading to a reduction in immunosuppressive M2-like macrophages.[2][5][6] Furthermore, in meningioma cells, this compound has been shown to activate the p53 pathway via the ATM/CHK signaling axis and impair DNA repair, leading to G2/M cell cycle arrest, apoptosis, and cellular senescence.[1]

SYHA1813_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_TumorCell Meningioma Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Binds EndothelialCell Endothelial Cells VEGFR->EndothelialCell Activates Macrophage Macrophage (M2) CSF1R->Macrophage Promotes Angiogenesis Angiogenesis EndothelialCell->Angiogenesis Immunosuppression Immunosuppression Macrophage->Immunosuppression DNADamage DNA Damage ATM_CHK ATM/CHK Pathway DNADamage->ATM_CHK Activates p53 p53 Pathway ATM_CHK->p53 Activates CellCycleArrest G2/M Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence DNARepair DNA Repair This compound This compound This compound->VEGFR Inhibits This compound->CSF1R Inhibits This compound->ATM_CHK Activates This compound->DNARepair Impairs

Caption: this compound dual inhibition of VEGFR/CSF1R and modulation of the p53 pathway.

Experimental Protocols

The following are descriptions of key experimental protocols based on published literature.

In Vitro Cell Proliferation and Viability Assays
  • Cell Lines: Human meningioma cell lines (IOMM-Lee, CH157), Human Umbilical Vein Endothelial Cells (HUVECs).[1][5]

  • Methodology: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of this compound for a specified period (e.g., 72 hours). For HUVECs, proliferation is stimulated with VEGF.[5] Cell viability is typically assessed using a Cell Counting Kit-8 (CCK-8) or similar colorimetric assay, with absorbance measured at a specific wavelength. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.

In Vivo Subcutaneous Xenograft Studies
  • Animal Models: BALB/c nude mice are commonly used for xenograft studies.[1]

  • Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 IOMM-Lee cells) is injected subcutaneously into the flank of the mice.[1]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally, typically at a dose of 10 mg/kg body weight, once daily for a defined period (e.g., 21 days). The control group receives the vehicle.[1]

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., every 3 days) using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry (IHC) to assess biomarkers like Ki67, CD31, CD105, CD206, γH2AX, and p53.[1][5][6]

InVivo_Xenograft_Workflow start Start subq_injection Subcutaneous injection of tumor cells (e.g., IOMM-Lee) start->subq_injection tumor_growth Allow tumors to grow to palpable size subq_injection->tumor_growth randomization Randomize mice into Control & Treatment groups tumor_growth->randomization treatment_group Oral administration of This compound (10 mg/kg) once daily for 21 days randomization->treatment_group Treatment control_group Oral administration of Vehicle randomization->control_group Control measure_tumor Measure tumor volume every 3 days treatment_group->measure_tumor control_group->measure_tumor end_study End of study (Day 21) measure_tumor->end_study Repeat until analysis Excise tumors for weight measurement and IHC analysis end_study->analysis stop End analysis->stop

Caption: A representative workflow for in vivo subcutaneous xenograft efficacy studies.

Pharmacokinetic Analysis
  • Animal Model: CD-1 mice.[5]

  • Dosing: A single oral gavage of this compound at 10 mg/kg.[5]

  • Sample Collection: Blood and brain tissue samples are collected at various time points post-administration.

  • Analysis: The concentration of this compound in plasma and brain homogenates is determined using a validated analytical method, likely LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) are calculated to assess drug absorption, distribution, and overall exposure.[5] The ability of this compound to cross the blood-brain barrier is a key finding from these studies.[3][5]

Summary and Future Directions

The preclinical data for this compound strongly support its potential as a novel therapeutic agent for various solid tumors, particularly those of the central nervous system like glioblastoma and meningioma.[1][5] Its dual-targeting mechanism, favorable pharmacokinetic profile, including blood-brain barrier penetration, and demonstrated in vivo efficacy provide a solid foundation for its clinical development.[3][5] Indeed, this compound has advanced into Phase I and II clinical trials for recurrent high-grade gliomas and other solid tumors (ChiCTR2100045380), where it has shown manageable toxicity and encouraging anti-tumor activity.[1][7][8][9] Future research will likely focus on combination therapies, such as with immunotherapy (e.g., PD-1 inhibitors) or radiotherapy, to further enhance its anti-tumor effects.[1][5]

References

Investigating SYHA1813's Therapeutic Mechanism: Activation of the p53 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of SYHA1813, a novel compound with demonstrated anti-tumor activity. The focus of this document is on the compound's significant impact on the p53 signaling pathway, a critical tumor suppressor network. Through the detailed presentation of preclinical data, experimental methodologies, and visual representations of the involved pathways, this paper aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mode of action.

Core Mechanism of Action: p53 Pathway Activation

This compound has been identified as a potent activator of the p53 pathway in cancer cells, particularly in malignant meningioma.[1][2] This activation is a key driver of the compound's anti-proliferative and pro-apoptotic effects. The compound's interaction with the p53 pathway triggers a cascade of downstream events, ultimately leading to the inhibition of tumor growth. Mechanistic studies, including RNA sequencing, have confirmed that the p53 signaling pathway is significantly enriched upon treatment with this compound.[1][2]

The activation of the p53 pathway by this compound is also linked to the induction of DNA damage.[3] This is evidenced by the increased expression of γ-H2AX, a marker of DNA double-strand breaks.[3] The DNA damage, in turn, likely initiates a DNA damage response (DDR) that signals to and activates p53.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on meningioma cell lines (IOMM-Lee and CH157).

Table 1: Cellular Effects of this compound on Meningioma Cells

EffectCell LineConcentration (µM)Duration (h)Observation
Proliferation InhibitionIOMM-Lee, CH1572.5, 5, 1048Dose-dependent suppression
Colony FormationIOMM-Lee, CH157Not SpecifiedNot SpecifiedSuppression
Migration InhibitionIOMM-Lee, CH157Not SpecifiedNot SpecifiedSuppression
Invasion InhibitionIOMM-Lee, CH157Not SpecifiedNot SpecifiedSuppression
G2/M Cell Cycle ArrestIOMM-Lee, CH157Not SpecifiedNot SpecifiedInduction
ApoptosisIOMM-Lee, CH1572.5, 5, 1048Dose-dependent induction
Cellular SenescenceIOMM-Lee, CH157Not SpecifiedNot SpecifiedInduction

Table 2: Modulation of p53 Pathway and DNA Damage Markers by this compound

Protein/MarkerCell LineConcentration (µM)Duration (h)Change in Expression
γ-H2AXIOMM-Lee, CH1572.5, 5, 1048Increased
p-ATM (Ser1981)IOMM-Lee, CH1572.5, 5, 1048Increased
p-Chk2 (Thr68)IOMM-Lee, CH1572.5, 5, 1048Increased
p-CHK1 (Ser317)IOMM-Lee, CH1572.5, 5, 1048Increased
p53IOMM-Lee, CH157Not SpecifiedNot SpecifiedUpregulated
p21IOMM-Lee, CH157Not SpecifiedNot SpecifiedUpregulated
PUMAIOMM-Lee, CH157Not SpecifiedNot SpecifiedUpregulated
MDM2IOMM-Lee, CH157Not SpecifiedNot SpecifiedDownregulated

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound's action on the p53 network and a typical experimental workflow for its investigation.

SYHA1813_p53_Pathway cluster_input This compound cluster_cellular_effects Cellular Response cluster_outcomes Tumor Inhibition This compound This compound DNA_Damage DNA_Damage This compound->DNA_Damage MDM2 MDM2 Inhibition This compound->MDM2 ? ATM_Chk2 ATM/Chk2 Activation DNA_Damage->ATM_Chk2 p53 p53 Activation ATM_Chk2->p53 p21 p21 Upregulation p53->p21 PUMA PUMA Upregulation p53->PUMA Senescence Senescence p53->Senescence MDM2->p53 CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Proposed mechanism of this compound-induced p53 pathway activation.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis CellCulture Meningioma Cell Lines (IOMM-Lee, CH157) Treatment This compound Treatment (2.5, 5, 10 µM) CellCulture->Treatment CellViability Proliferation Assay (e.g., CCK-8) Treatment->CellViability ApoptosisAssay Apoptosis Assay (TUNEL) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot (p53, p21, γ-H2AX, etc.) Treatment->WesternBlot IF Immunofluorescence (γ-H2AX) Treatment->IF Xenograft Meningioma Xenograft Mouse Model InVivoTreatment This compound Administration Xenograft->InVivoTreatment TumorGrowth Tumor Volume Measurement InVivoTreatment->TumorGrowth

References

SYHA1813: A Novel Dual-Target Inhibitor Impairing DNA Repair in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SYHA1813 is an innovative, orally bioavailable small molecule inhibitor targeting both Vascular Endothelial Growth Factor Receptor (VEGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Initially developed for its anti-angiogenic and immunomodulatory properties, recent studies have unveiled a direct anti-tumor mechanism involving the impairment of DNA damage repair (DDR) pathways and activation of the p53 tumor suppressor pathway in cancer cells.[1][3] This dual action of modulating the tumor microenvironment and directly inducing tumor cell death presents a compelling therapeutic strategy, particularly for aggressive and treatment-resistant cancers such as glioblastoma and meningioma.[1][4][5] this compound is currently undergoing Phase I/II clinical trials for solid tumors, demonstrating promising early efficacy and a manageable safety profile.[4][6][7] This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound's impact on DNA repair in cancer cells.

Core Mechanism of Action

This compound is a potent inhibitor of receptor tyrosine kinases critical for tumor growth and immune evasion. Its primary targets are:

  • VEGFRs: By inhibiting VEGFR-1, -2, and -3, this compound blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][8]

  • CSF1R: Inhibition of CSF1R disrupts the survival and differentiation of tumor-associated macrophages (TAMs), key components of the tumor microenvironment that promote tumor growth and suppress anti-tumor immunity.[8]

Beyond these primary targets, a novel and significant aspect of this compound's anti-cancer activity is its ability to directly induce DNA damage and impair repair mechanisms within tumor cells, leading to cell cycle arrest and apoptosis.[1][3]

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity.

Table 1: Kinase Inhibitory Activity of this compound [6]

TargetIC50 (nmol/L)
VEGFR-12.8
VEGFR-20.3
VEGFR-34.3
CSF1R19.3

Table 2: In Vitro Anti-proliferative Activity of this compound in Meningioma Cell Lines [1]

Cell LineTreatment DurationEffectConcentration
IOMM-Lee48 hoursSignificant reduction in cell viability2.5 µM
CH15748 hoursSignificant reduction in cell viability2.5 µM
IOMM-Lee48 hoursMarked decrease in EdU-positive cells2.5, 5, 10 µM
CH15748 hoursMarked decrease in EdU-positive cells2.5, 5, 10 µM

Table 3: In Vivo Anti-tumor Efficacy of this compound [1]

Cancer ModelTreatmentOutcome
Meningioma Xenograft (IOMM-Lee cells)10 mg/kg this compound, once daily for 21 days (oral)Significant inhibition of tumor growth

Impairment of DNA Repair and Activation of the p53 Pathway

A key finding in recent research is the direct effect of this compound on the DNA integrity of cancer cells. Studies in malignant meningioma have demonstrated that this compound treatment leads to an accumulation of DNA damage and the activation of a critical DNA damage response pathway.[1][3]

Induction of DNA Damage

Treatment of meningioma cells with this compound resulted in a dose-dependent increase in the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a sensitive marker of DNA double-strand breaks.[1] This was observed through both immunofluorescence staining, which showed an increase in γ-H2AX-positive cells, and western blotting, which confirmed elevated levels of the γ-H2AX protein.[1] The accumulation of DNA damage was further substantiated by TUNEL assays, which detected increased DNA fragmentation in treated cells.[1]

Activation of the ATM/CHK/p53 Signaling Pathway

The accumulation of DNA damage triggers a signaling cascade to arrest the cell cycle and initiate repair or apoptosis. This compound was found to activate the ATM-CHK-p53 pathway, a central regulator of the DNA damage response.[1] This was evidenced by the increased phosphorylation of ATM (Ataxia-Telangiectasia Mutated) and its downstream effector CHK2 (Checkpoint Kinase 2) in meningioma cells following this compound treatment.[1] The activation of this pathway ultimately leads to the stabilization and activation of the p53 tumor suppressor protein.[1]

Downregulation of DNA Repair-Related Genes

Transcriptomic analysis (RNA-seq) of meningioma cells treated with this compound revealed significant alterations in gene expression. Gene Set Enrichment Analysis (GSEA) showed a significant downregulation of pathways related to DNA repair and DNA replication.[1][2] This suggests that this compound not only induces DNA damage but also suppresses the cellular machinery required to repair this damage, leading to a synergistic anti-tumor effect.

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Response Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to DNA repair impairment and p53 activation.

SYHA1813_Pathway cluster_input Input cluster_cellular_effects Cellular Effects cluster_signaling_cascade Signaling Cascade cluster_outcomes Cellular Outcomes This compound This compound DNA_Damage DNA Double-Strand Breaks (Increased γ-H2AX) This compound->DNA_Damage DNA_Repair_Down Downregulation of DNA Repair Genes This compound->DNA_Repair_Down ATM p-ATM (Activated) DNA_Damage->ATM CHK2 p-CHK2 (Activated) ATM->CHK2 p53 p53 (Activated) CHK2->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence

Caption: this compound-induced DNA damage response pathway.

Experimental Workflow for γ-H2AX Foci Formation Assay

The following diagram outlines a typical workflow for assessing DNA damage via γ-H2AX immunofluorescence.

gH2AX_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_analysis Image Acquisition & Analysis A Seed cells on coverslips B Treat with this compound (e.g., 2.5, 5, 10 µM for 48h) A->B C Fixation (e.g., 4% Paraformaldehyde) B->C D Permeabilization (e.g., 0.1% Triton X-100) C->D E Blocking (e.g., 1% BSA) D->E F Primary Antibody Incubation (anti-γ-H2AX) E->F G Secondary Antibody Incubation (Fluorescently-labeled) F->G H Counterstain Nuclei (DAPI) G->H I Mount coverslips on slides H->I J Image acquisition (Fluorescence Microscope) I->J K Quantify γ-H2AX foci per nucleus J->K

Caption: Workflow for γ-H2AX foci formation assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the effect of this compound on DNA damage and repair. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed meningioma cells (e.g., IOMM-Lee, CH157) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-20 µM) or vehicle control (DMSO) for 48 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

γ-H2AX Immunofluorescence Staining
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate to 60-70% confluency.

  • Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).

  • Fixation: Aspirate the media and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.

  • Blocking: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-H2AX (Ser139) (e.g., 1:500 dilution in 1% BSA/PBS) overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, 1:1000 dilution in 1% BSA/PBS) for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Counterstaining and Mounting: Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Western Blot Analysis
  • Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., γ-H2AX, p-ATM, p-CHK2, p53, and a loading control like GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent with a multifaceted mechanism of action against cancer. Its ability to not only inhibit key drivers of angiogenesis and immune evasion but also to directly induce DNA damage and impair repair pathways in tumor cells provides a strong rationale for its continued clinical development. The activation of the ATM/CHK/p53 pathway highlights a potential for synergy with other DNA-damaging agents, such as radiation and certain chemotherapies.

Future research should focus on:

  • A detailed characterization of the specific DNA repair genes and pathways downregulated by this compound.

  • Investigating the efficacy of this compound in combination with PARP inhibitors or other DDR-targeting agents.

  • Exploring the DNA repair impairment mechanism of this compound in other cancer types, such as glioblastoma.

  • Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.

The continued investigation into the molecular mechanisms of this compound will be crucial for optimizing its clinical application and realizing its full potential in the treatment of cancer.

References

The Role of SYHA1813 in Modulating the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SYHA1813 is a novel, potent, multi-kinase inhibitor that demonstrates significant promise in oncology by dually targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Colony-Stimulating Factor 1 Receptor (CSF1R). This dual-action mechanism allows this compound to remodel the tumor microenvironment (TME) by concurrently inhibiting tumor-associated angiogenesis and modulating the immunosuppressive landscape. Preclinical and early clinical data have highlighted its potential across a range of solid tumors, including melanoma, glioblastoma, and meningioma. This technical guide provides an in-depth analysis of the available data on this compound, focusing on its mechanism of action, its quantifiable effects on the TME, and the experimental methodologies used to elucidate these properties.

Introduction: Targeting the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in tumor progression, metastasis, and therapeutic resistance.[1] Two key pillars of a permissive TME are aberrant angiogenesis, which provides tumors with essential nutrients and a route for dissemination, and the establishment of an immunosuppressive milieu, which allows cancer cells to evade immune surveillance.

This compound is a small molecule inhibitor designed to dismantle these pillars by simultaneously targeting VEGFR2 and CSF1R.[2] VEGFR2 is the primary mediator of VEGF-driven angiogenesis, a critical process for tumor growth and metastasis.[1] CSF1R is crucial for the survival, differentiation, and function of tumor-associated macrophages (TAMs), which are often polarized towards an immunosuppressive M2-like phenotype that promotes tumor growth and dampens anti-tumor immunity.[2][3] By inhibiting both pathways, this compound offers a multifaceted approach to cancer therapy aimed at normalizing the TME and rendering it less hospitable to tumor growth.

Mechanism of Action: Dual Inhibition of VEGFR2 and CSF1R

This compound functions as a selective tyrosine kinase inhibitor with high affinity for VEGFR2 and CSF1R.[2][4] The inhibition of these two receptors leads to a cascade of downstream effects that collectively remodel the TME.

Anti-Angiogenic Effects via VEGFR2 Inhibition

This compound's targeting of VEGFR2 disrupts the VEGF signaling pathway, a central regulator of angiogenesis. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately resulting in a reduction of tumor vascularity.[5]

Immunomodulatory Effects via CSF1R Inhibition

By inhibiting CSF1R, this compound targets the TAM population within the TME. This inhibition is believed to have a dual effect: it can reduce the overall number of TAMs and can also repolarize the remaining TAMs from a pro-tumoral M2-like phenotype towards an anti-tumoral M1-like phenotype.[1] This shift can enhance anti-tumor immunity and potentially synergize with other immunotherapies.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its preclinical evaluation.

SYHA1813_Mechanism_of_Action cluster_VEGFR2 VEGFR2 Signaling (Angiogenesis) cluster_CSF1R CSF1R Signaling (Macrophage Modulation) VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg_PKC_RAF_MEK_ERK PLCγ/PKC/Raf/MEK/ERK Pathway VEGFR2->PLCg_PKC_RAF_MEK_ERK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) PLCg_PKC_RAF_MEK_ERK->Angiogenesis CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R Binds PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT M2_Polarization M2 Macrophage Polarization (Immunosuppression, Pro-tumorigenic) PI3K_AKT->M2_Polarization This compound This compound This compound->VEGFR2 Inhibits This compound->CSF1R Inhibits

Figure 1: this compound Dual Inhibition of VEGFR2 and CSF1R Signaling Pathways.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Analysis Cell_Lines Tumor Cell Lines (e.g., MeWo, A375 melanoma) Viability_Assay Cell Viability Assays Cell_Lines->Viability_Assay HUVEC HUVECs Tube_Formation Tube Formation Assay HUVEC->Tube_Formation Macrophages Macrophages Macrophage_Polarization_Assay Macrophage Polarization Assay Macrophages->Macrophage_Polarization_Assay Animal_Model Xenograft/Syngeneic Animal Models (e.g., NOD-SCID mice) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Treatment This compound Administration (Oral Gavage) Tumor_Implantation->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis IHC Immunohistochemistry (IHC) (CD31, CD105, F4/80, CD206, Ki67) Endpoint_Analysis->IHC Metastasis_Assessment Metastasis Assessment Endpoint_Analysis->Metastasis_Assessment Toxicity_Assessment Toxicity Assessment Endpoint_Analysis->Toxicity_Assessment

Figure 2: Generalized Preclinical Evaluation Workflow for this compound.

Quantitative Data on Tumor Microenvironment Modulation

Preclinical Efficacy in Melanoma Models

This compound has demonstrated significant anti-tumor efficacy in preclinical melanoma xenograft models, both as a monotherapy and in combination with BRAF inhibitors.[6]

Parameter Model Treatment Group Dose Result Reference
Tumor Growth Inhibition BRAF wild-type (MeWo)This compound Monotherapy5 mg/kg72.5% inhibition[6]
Tumor Growth Inhibition BRAF V600E-mutant (A375)This compound Monotherapy5 mg/kg79.8% inhibition[6]
Tumor Growth Inhibition BRAF V600E-mutant (A375)This compound + Vemurafenib2.5 mg/kg + 20 mg/kg72.9% inhibition[6]
Systemic Metastasis Reduction Intracardiac Metastasis ModelThis compoundNot Specified76.6% reduction[6]
Modulation of TME Markers in Melanoma Models

Immunohistochemical analysis of tumor tissues from preclinical melanoma models revealed significant modulation of key TME markers following this compound treatment.[1]

Marker Function Effect of this compound Reference
CD31, CD105 AngiogenesisReduced Expression[1]
F4/80 Macrophage InfiltrationReduced Expression[1]
CD206 M2 Macrophage MarkerReduced Expression[1]
Ki67 Cell ProliferationReduced Expression[1]
Phase I Clinical Trial in High-Grade Glioma and Advanced Solid Tumors

A Phase I dose-escalation study of this compound has been conducted in patients with recurrent high-grade gliomas (HGG) or advanced solid tumors.[2]

Parameter Patient Population Result Reference
Maximum Tolerated Dose (MTD) Recurrent HGG / Advanced Solid Tumors15 mg once daily[7]
Objective Response Rate (ORR) Evaluable Patients (n=10)20% (2 Partial Responses)[7]
Disease Control Rate (DCR) Evaluable Patients (n=10)90% (2 PR + 7 Stable Disease)[7]
Soluble VEGFR2 (sVEGFR2) Plasma BiomarkerSignificant Reduction (P = 0.0023)[7][8]
VEGFA Plasma BiomarkerSignificant Increase (P = 0.0092)[7][8]
Placental Growth Factor (PGF) Plasma BiomarkerSignificant Increase (P = 0.0484)[7]

Experimental Protocols

In Vivo Xenograft Studies (Melanoma)
  • Cell Lines: BRAF wild-type MeWo and BRAF V600E-mutant A375 human melanoma cell lines were used.[9]

  • Animal Models: Subcutaneous xenograft models were established in NOD-SCID mice. An intracardiac metastasis model was established in nude mice using GFP-Luc-labeled A375 cells.[9]

  • Drug Administration: this compound was administered orally at doses of 2.5 mg/kg or 5 mg/kg. For combination studies, vemurafenib was administered at 20 mg/kg.[9]

  • Tumor Growth Assessment: Tumor volumes were monitored regularly. Tumor growth inhibition was calculated at the end of the study.[9]

  • Immunohistochemistry (IHC): Tumor tissues were harvested, fixed, and paraffin-embedded. Sections were stained with antibodies against CD31, CD105, F4/80, CD206, and Ki67 to assess angiogenesis, macrophage infiltration and polarization, and cell proliferation, respectively.[9]

Phase I Clinical Trial (Recurrent HGG / Advanced Solid Tumors)
  • Study Design: A dose-escalation study using a combination of accelerated titration and a 3+3 design.[2][7]

  • Patient Population: Patients with recurrent high-grade gliomas (WHO grade III or IV) or other advanced solid tumors.[7]

  • Dosing: this compound was administered orally, once daily, with doses escalating from 5 mg to 30 mg.[2]

  • Endpoints: The primary endpoints were safety, tolerability, and determination of the MTD. Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity (ORR, DCR).[2]

  • Biomarker Analysis: Plasma levels of sVEGFR2, VEGFA, and PGF were measured at baseline and during treatment.[7][8]

Current and Future Clinical Development

This compound is currently being investigated in a Phase II clinical trial for the treatment of recurrent or progressive high-grade meningioma (NCT06739213).[10] This is a randomized, controlled, open-label, multicenter study designed to evaluate the efficacy and safety of this compound compared to the investigator's choice of treatment.[10] The primary endpoint is progression-free survival at 6 months.[3]

Conclusion

This compound represents a promising therapeutic agent that targets the tumor microenvironment through the dual inhibition of VEGFR2 and CSF1R. The available preclinical and early clinical data demonstrate its ability to inhibit tumor growth and metastasis by suppressing angiogenesis and modulating the immune landscape. The quantitative changes in biomarkers such as CD31, CD206, and sVEGFR2 provide clear evidence of its on-target activity. As this compound progresses through further clinical development, its potential as a monotherapy or in combination with other anti-cancer agents will be further elucidated, offering new hope for patients with a variety of solid tumors.

References

SYHA1813 blood-brain barrier penetration studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Blood-Brain Barrier Penetration of SYHA1813

Introduction

This compound is a novel, potent, and selective multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] Its development has been primarily focused on the treatment of glioblastoma (GBM), the most aggressive and common malignant brain tumor in adults.[1][4] A critical challenge in treating brain tumors is the effective penetration of therapeutic agents across the blood-brain barrier (BBB).[5] Preclinical and early clinical studies have demonstrated that this compound can efficiently cross the BBB, leading to promising anti-tumor activity in intracranial GBM models.[1][4][6] This technical guide provides a comprehensive overview of the available data on the BBB penetration of this compound, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its anti-tumor effects by co-targeting VEGFR and CSF1R.[1][4] The inhibition of VEGFR kinase activity blocks angiogenesis, a critical process for tumor growth.[1][4] Simultaneously, the inhibition of CSF1R disrupts the signaling that promotes the survival and differentiation of tumor-associated macrophages, which play a significant role in the tumor microenvironment and immunosuppression.[1][6] This dual-targeting approach has shown synergistic anti-tumor efficacy.[1][6]

Quantitative Data on Blood-Brain Barrier Penetration

In vivo studies in CD-1 mice have quantified the distribution of this compound in the brain and plasma following oral administration. The data indicates successful penetration and retention of the compound in the brain.

Table 1: Brain and Plasma Concentrations of this compound in CD-1 Mice After a Single 10 mg/kg Oral Dose
Time (hours)Brain Concentration (ng/mL or ng/g)Plasma Concentration (ng/mL)Brain-to-Plasma Ratio
0.5~150~350~0.43
1~250~450~0.56
2~300~400~0.75
4~280~200~1.40
8~150~50~3.00
24~25~10~2.50

Data are estimated from the graphical representation in the cited source and should be considered approximate.[7]

Experimental Protocols

While detailed step-by-step protocols are proprietary, the methodologies for the key experiments can be summarized based on the available literature.

In Vivo Blood-Brain Barrier Penetration Study in Mice

This study aimed to determine the pharmacokinetic profile of this compound in the brain and plasma.

  • Animal Model: CD-1 mice were used for this study.[7]

  • Drug Administration: A single dose of this compound was administered orally (p.o.) at 10 mg/kg.[7]

  • Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours), blood and brain tissue samples were collected from cohorts of mice.[7]

  • Bioanalysis: The concentrations of this compound in the plasma and brain homogenates were quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for such studies.

  • Data Analysis: The mean concentrations at each time point were plotted to generate concentration-time curves for both brain and plasma. The brain-to-plasma concentration ratio was calculated at each time point to assess the extent of BBB penetration.[7]

Visualizations

Signaling Pathways Inhibited by this compound

This compound targets the signaling pathways of VEGFR and CSF1R. The following diagrams illustrate the key components of these pathways that are inhibited by this compound.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates This compound This compound This compound->VEGFR Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Proliferation, Survival Akt->Angiogenesis ERK->Angiogenesis

Caption: Inhibition of the VEGFR signaling cascade by this compound.

CSF1R_Signaling_Pathway CSF1R Signaling Pathway Inhibition by this compound cluster_extracellular_csf Extracellular Space cluster_membrane_csf Cell Membrane cluster_intracellular_csf Intracellular Space CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CSF1R->Downstream Activates SYHA1813_csf This compound SYHA1813_csf->CSF1R Inhibits Macrophage_response Macrophage Survival, Proliferation, Differentiation Downstream->Macrophage_response

Caption: Inhibition of the CSF1R signaling cascade by this compound.

Experimental Workflow for In Vivo BBB Penetration Study

The following diagram outlines the logical flow of the in vivo experiment to assess the BBB penetration of this compound.

BBB_Penetration_Workflow start Start: In Vivo BBB Study animal_model Select Animal Model (CD-1 Mice) start->animal_model drug_admin Administer this compound (10 mg/kg p.o.) animal_model->drug_admin time_points Establish Time Points for Sample Collection (0.5, 1, 2, 4, 8, 24h) drug_admin->time_points sample_collection Collect Blood and Brain Samples time_points->sample_collection sample_processing Process Samples (Plasma Separation, Brain Homogenization) sample_collection->sample_processing bioanalysis Quantify this compound Concentration (LC-MS/MS) sample_processing->bioanalysis data_analysis Analyze Data (Concentration-Time Curves, Brain-to-Plasma Ratio) bioanalysis->data_analysis end End: Determine BBB Penetration Profile data_analysis->end

References

SYHA1813: A Novel Compound Demonstrating Potent Antitumor Activity in Meningioma Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Meningiomas represent the most common primary central nervous system tumors.[1] While a majority are benign, high-grade meningiomas pose a significant clinical challenge due to their aggressive nature and high recurrence rates.[1] Current therapeutic options for malignant meningiomas are limited, underscoring the urgent need for novel treatment strategies.[1][2] SYHA1813 is a novel compound that has demonstrated promising preclinical antitumor effects in various cancer models, including glioblastoma.[1][3] This technical guide provides a comprehensive overview of the antitumor activity of this compound in meningioma models, with a focus on its mechanism of action, preclinical efficacy, and detailed experimental protocols. Emerging clinical data further supports its therapeutic potential.[1][2]

Mechanism of Action: Dual Targeting of p53 Pathway and DNA Repair

This compound exerts its potent antitumor effects in meningioma cells through a dual mechanism: the activation of the p53 signaling pathway and the impairment of DNA repair mechanisms.[1][2] Mechanistic studies, including RNA sequencing, have revealed that this compound upregulates the expression of p53 and its downstream target, p21.[1] This activation is mediated through the ATM/CHK signaling cascade, as evidenced by the increased phosphorylation of ATM, CHK1, and CHK2.[1] The activation of the p53 pathway is a critical determinant of cell fate, orchestrating processes such as cell cycle arrest, apoptosis, and senescence.[1]

Concurrently, this compound induces DNA damage in meningioma cells.[1] This, combined with the impaired DNA repair machinery, leads to the accumulation of DNA damage, ultimately triggering cell death.[1] This dual mechanism of action suggests that this compound could be particularly effective against tumors with existing defects in the p53/p21 DNA damage-signaling pathway, which is a common feature in meningiomas.[1]

SYHA1813_Mechanism_of_Action cluster_this compound This compound cluster_Cellular_Effects Cellular Effects cluster_Tumor_Inhibition Tumor Inhibition This compound This compound DNA_Damage Induces DNA Damage This compound->DNA_Damage ATM_CHK Activates ATM/CHK Pathway This compound->ATM_CHK DNA_Repair_Impairment Impairs DNA Repair This compound->DNA_Repair_Impairment DNA_Damage->ATM_CHK p53_Activation Activates p53 Pathway ATM_CHK->p53_Activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Senescence Cellular Senescence p53_Activation->Senescence DNA_Repair_Impairment->Apoptosis Proliferation_Inhibition Inhibition of Proliferation, Migration, and Invasion Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition Senescence->Proliferation_Inhibition

Figure 1: Proposed mechanism of action of this compound in meningioma cells.

In Vitro Antitumor Activity

This compound has demonstrated significant dose-dependent antitumor effects on malignant meningioma cells in vitro.[1][2] The compound effectively inhibits cell proliferation, colony formation, migration, and invasion.[1][2] Furthermore, this compound induces G2/M cell cycle arrest, apoptosis, and cellular senescence in meningioma cell lines.[1][2]

Data Summary
Cell LineAssayEndpointResult
IOMM-LeeCell Viability (CCK8)IC50 (48h)Dose-dependent decrease
CH157Cell Viability (CCK8)IC50 (48h)Dose-dependent decrease
IOMM-LeeProliferation (EdU)% Proliferating CellsSignificant decrease with 2.5, 5, 10µM this compound
CH157Proliferation (EdU)% Proliferating CellsSignificant decrease with 2.5, 5, 10µM this compound
IOMM-LeeColony FormationColony NumberSignificant decrease with 0.25, 0.5, 1µM this compound
CH157Colony FormationColony NumberSignificant decrease with 0.25, 0.5, 1µM this compound
IOMM-LeeMigration (Wound Healing)% Healing AreaSignificant inhibition with 2.5, 5, 10µM this compound
CH157Migration (Wound Healing)% Healing AreaSignificant inhibition with 2.5, 5, 10µM this compound
IOMM-LeeInvasion (Transwell)Number of Invading CellsSignificant suppression with 2.5, 5, 10µM this compound
CH157Invasion (Transwell)Number of Invading CellsSignificant suppression with 2.5, 5, 10µM this compound

In Vivo Efficacy in Meningioma Xenograft Models

The antitumor activity of this compound has been confirmed in vivo using a meningioma xenograft mouse model.[1] Oral administration of this compound led to a significant inhibition of tumor growth and even tumor shrinkage.[1] Immunohistochemical analysis of the resected tumors revealed a decrease in the proliferation marker Ki-67 and an increase in markers of DNA damage (γH2AX) and p53 activation.[4]

Data Summary
Animal ModelTreatmentEndpointResult
IOMM-Lee XenograftThis compound (10 mg/kg, oral, daily)Tumor VolumeSignificant reduction compared to vehicle
IOMM-Lee XenograftThis compound (10 mg/kg, oral, daily)Tumor WeightSignificant reduction compared to vehicle
IOMM-Lee XenograftThis compound (10 mg/kg, oral, daily)Ki-67 StainingDecreased percentage of positive cells
IOMM-Lee XenograftThis compound (10 mg/kg, oral, daily)γH2AX StainingIncreased expression
IOMM-Lee XenograftThis compound (10 mg/kg, oral, daily)p53 StainingIncreased expression

Preliminary Clinical Evidence

Preliminary clinical data from an ongoing first-in-human Phase I trial has provided evidence of the antitumor activity of this compound in a patient with recurrent meningioma.[1][2] The patient, with a recurrent atypical meningioma (WHO grade II), showed a reduction in tumor volume after treatment with this compound.[5] A Phase II clinical study is currently planned to further evaluate the efficacy and safety of this compound in patients with recurrent or progressive high-grade meningioma.[6][7][8]

Experimental Protocols

Cell Culture

Malignant meningioma cell lines, IOMM-Lee and CH157, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK8)
  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

  • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 48 hours.

  • Add 10 µL of CCK8 solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

Proliferation Assay (EdU)
  • Plate cells on coverslips in 24-well plates and treat with this compound or DMSO for 48 hours.

  • Add EdU solution to the culture medium and incubate for 2 hours.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Perform the click reaction to label the incorporated EdU.

  • Counterstain the nuclei with Hoechst.

  • Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.

Colony Formation Assay
  • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

  • Treat with low concentrations of this compound or DMSO.

  • Allow colonies to form over a period of 10-14 days.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies.

Wound Healing Assay
  • Grow cells to confluence in 6-well plates.

  • Create a scratch in the cell monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing this compound or DMSO.

  • Capture images of the wound at 0 and 24 hours.

  • Measure the wound area to quantify cell migration.

Transwell Invasion Assay
  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Seed cells in serum-free medium in the upper chamber.

  • Add medium with 10% FBS as a chemoattractant to the lower chamber.

  • Add this compound or DMSO to both chambers.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface.

  • Count the number of invading cells under a microscope.

In Vivo Xenograft Study

in_vivo_workflow start Establish Xenograft Model (IOMM-Lee cells in mice) treatment Initiate Treatment (Day 3) - this compound (10 mg/kg, p.o.) - Vehicle Control start->treatment 3 days post-implantation monitoring Monitor Tumor Growth (Measure volume periodically) treatment->monitoring Daily treatment endpoint Study Endpoint (Day 21) - Measure final tumor volume - Measure tumor weight monitoring->endpoint At 21 days analysis Immunohistochemical Analysis (Ki-67, γH2AX, p53) endpoint->analysis Post-euthanasia

Figure 2: Experimental workflow for the in vivo xenograft study.

  • Subcutaneously inject IOMM-Lee cells into the flank of immunodeficient mice.

  • Once tumors are established, randomize mice into treatment and control groups.

  • Administer this compound (10 mg/kg) or vehicle orally on a daily basis.[4]

  • Measure tumor volume regularly using calipers.

  • At the end of the study, euthanize the mice and resect the tumors.

  • Measure the final tumor weight.

  • Fix tumors in formalin and embed in paraffin for immunohistochemical analysis.

Conclusion

This compound is a promising novel therapeutic agent for malignant meningiomas. Its unique dual mechanism of action, involving the activation of the p53 pathway and impairment of DNA repair, provides a strong rationale for its clinical development.[1][2] Robust preclinical data from both in vitro and in vivo models demonstrate its potent antitumor activity.[1] Early clinical findings are encouraging and ongoing clinical trials will be crucial in establishing the safety and efficacy of this compound in patients with high-grade meningiomas.[1][6][8]

References

SYHA1813: A Technical Guide to its Anti-Angiogenic Impact on Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anti-angiogenic properties of SYHA1813, a novel multi-kinase inhibitor, for researchers, scientists, and professionals in drug development. This compound demonstrates potent inhibitory effects on key pathways involved in tumor angiogenesis, primarily by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R). This document outlines the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a selective tyrosine kinase inhibitor with high potency against VEGFR-1, VEGFR-2, VEGFR-3, and CSF1R.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[2][3] The VEGF signaling pathway is a central regulator of this process.[2][3] By inhibiting VEGFRs, this compound directly blocks the signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, essential steps in the development of a tumor blood supply.

Simultaneously, this compound targets CSF1R, a key receptor in the regulation of tumor-associated macrophages (TAMs).[1] TAMs, particularly the M2 phenotype, are known to promote tumor angiogenesis and progression.[1] Inhibition of CSF1R by this compound can modulate the tumor microenvironment by reducing the population of pro-angiogenic M2 macrophages, thus indirectly contributing to the suppression of angiogenesis.[4]

Quantitative Data Summary

The preclinical efficacy of this compound in inhibiting key drivers of angiogenesis has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Target KinaseIC50 (nmol/L)
VEGFR-12.8
VEGFR-20.3
VEGFR-34.3
CSF1R19.3
Table 1: In vitro kinase inhibitory activity of this compound.[1]
Cell LineAssayMetricIC50 (nmol/L)
HUVECVEGF-stimulated Cell ViabilityInhibition of Viability13
Table 2: In vitro anti-angiogenic activity of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).
Animal ModelTumor TypeTreatmentTumor Growth Inhibition
MeWo XenograftBRAF wild-type MelanomaThis compound (5 mg/kg)72.5%
A375 XenograftBRAF V600E-mutant MelanomaThis compound (5 mg/kg)79.8%
Table 3: In vivo anti-tumor efficacy of this compound in melanoma xenograft models.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that demonstrate the anti-angiogenic effects of this compound are provided below.

HUVEC Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of endothelial cells stimulated with Vascular Endothelial Growth Factor (VEGF).

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium. For the assay, cells are seeded in 96-well plates.

  • Treatment: Cells are starved in a serum-free basal medium overnight. Subsequently, they are treated with varying concentrations of this compound for 2 hours before stimulation with 100 ng/mL of VEGF for 15 minutes.

  • Quantification: Cell viability is measured using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance is read at a wavelength of 450 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

HUVEC Tube Formation Assay

This in vitro assay models the formation of capillary-like structures by endothelial cells, a crucial step in angiogenesis.

  • Plate Preparation: A 96-well plate is coated with Matrigel® Basement Membrane Matrix (at a concentration of at least 10 mg/mL) and incubated at 37°C for 30-60 minutes to allow for polymerization.[4][5]

  • Cell Seeding: HUVECs are seeded onto the solidified Matrigel.

  • Treatment: The cells are treated with different concentrations of this compound.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 humidified incubator for a period that allows for tube formation (typically 4-6 hours for HUVECs).

  • Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length and the number of branch points using image analysis software.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to study angiogenesis and the effects of anti-angiogenic compounds.

  • Egg Preparation: Fertilized chicken eggs are incubated for a specified number of days (typically 7-8 days). A small window is made in the shell to expose the chorioallantoic membrane.

  • Treatment Application: A gelatin sponge or other carrier containing this compound is placed on the CAM.

  • Incubation: The eggs are further incubated for a few days (e.g., until day 12) to allow for an angiogenic response.

  • Analysis: The CAM is observed under a stereomicroscope to assess the growth of new blood vessels towards the implant. The number and length of new vessels can be quantified.

In Vivo Glioblastoma Xenograft Model and Microvessel Density Analysis

This model evaluates the anti-angiogenic effect of this compound on tumor growth and vascularization in a living organism.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: Human glioblastoma cell lines (e.g., U251, U87MG, or D283) are subcutaneously injected into the mice to establish tumors.

  • Drug Administration: Once tumors reach a certain volume, mice are treated with this compound, typically via oral administration, at specified doses and schedules.

  • Tumor Growth Measurement: Tumor volume is measured regularly throughout the study.

  • Immunohistochemistry (IHC) for Microvessel Density:

    • At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.

    • Tumor sections are stained with antibodies against endothelial cell markers, such as CD31 and CD105, to visualize blood vessels.

    • The microvessel density (MVD) is quantified by counting the number of stained vessels in several high-power fields under a microscope.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways inhibited by this compound and the workflows of the described experimental assays.

SYHA1813_Mechanism_of_Action cluster_VEGF VEGF Signaling Pathway cluster_CSF1 CSF1 Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Survival Survival AKT->Survival RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R PI3K_CSF PI3K CSF1R->PI3K_CSF STAT3 STAT3 CSF1R->STAT3 AKT_CSF Akt PI3K_CSF->AKT_CSF M2_Polarization M2 Macrophage Polarization & Survival AKT_CSF->M2_Polarization STAT3->M2_Polarization This compound This compound This compound->VEGFR Inhibition This compound->CSF1R Inhibition

Caption: this compound's dual inhibitory mechanism on VEGF and CSF1R signaling.

HUVEC_Tube_Formation_Workflow prep Coat 96-well plate with Matrigel® seed Seed HUVECs onto solidified Matrigel® prep->seed treat Treat cells with This compound seed->treat incubate Incubate for 4-6 hours at 37°C treat->incubate visualize Visualize and photograph tubular networks incubate->visualize quantify Quantify tube length and branch points visualize->quantify

Caption: Experimental workflow for the HUVEC tube formation assay.

In_Vivo_Xenograft_Workflow implant Subcutaneously implant glioblastoma cells into mice tumor_growth Allow tumors to grow to a specified volume implant->tumor_growth treatment Administer this compound or vehicle control tumor_growth->treatment measure Measure tumor volume regularly treatment->measure excise Excise tumors at the end of the study measure->excise ihc Perform IHC for CD31/CD105 to assess MVD excise->ihc

Caption: Workflow for in vivo xenograft studies and MVD analysis.

Conclusion

This compound demonstrates significant anti-angiogenic activity through the dual inhibition of VEGFR and CSF1R signaling pathways. The preclinical data strongly support its potential as a therapeutic agent for solid tumors by disrupting the tumor vasculature and modulating the tumor microenvironment. The experimental protocols and data presented in this guide provide a comprehensive resource for further research and development of this compound.

References

SYHA1813: A Novel Dual Inhibitor for BRAF Wild-Type Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metastatic melanoma, particularly BRAF wild-type, presents a significant therapeutic challenge due to the limited efficacy of BRAF inhibitors.[1][2] Emerging preclinical evidence highlights SYHA1813, a potent oral small molecule inhibitor, as a promising therapeutic agent for this patient population. This compound distinguishes itself by simultaneously targeting two critical pathways involved in tumor progression: vascular endothelial growth factor receptor 2 (VEGFR2) and colony-stimulating factor-1 receptor (CSF1R).[1][2][3] This dual-inhibition strategy not only attacks the tumor directly but also modulates the tumor microenvironment by impeding angiogenesis and reprogramming immunosuppressive macrophages. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound in the context of BRAF wild-type melanoma.

Mechanism of Action: Dual Targeting of VEGFR2 and CSF1R

This compound's therapeutic potential stems from its ability to concurrently block VEGFR2 and CSF1R signaling. In the tumor microenvironment, VEGFR2 activation by its ligands (e.g., VEGF-A) is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4] By inhibiting VEGFR2, this compound effectively cuts off this critical supply line, thereby restricting tumor growth.

Simultaneously, this compound targets CSF1R, a key receptor in the differentiation and survival of tumor-associated macrophages (TAMs), particularly the immunosuppressive M2 phenotype.[2] These M2 macrophages contribute to an immune-evasive microenvironment that hinders the body's natural anti-tumor response. By inhibiting CSF1R, this compound reduces the infiltration of these M2 macrophages, shifting the balance towards a more anti-tumorigenic M1 phenotype and thus enhancing anti-tumor immunity.[5]

The following diagram illustrates the dual mechanism of action of this compound:

SYHA1813_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Endothelial Endothelial Cell cluster_Macrophage Macrophage (M2) VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Immunosuppression Immunosuppression CSF1R->Immunosuppression Promotes This compound This compound This compound->VEGFR2 Inhibits This compound->CSF1R Inhibits

Figure 1: Dual inhibitory action of this compound.

Preclinical Efficacy in BRAF Wild-Type Melanoma

A pivotal preclinical study has demonstrated the significant anti-tumor efficacy of this compound in a BRAF wild-type melanoma xenograft model. The key findings from this study are summarized in the tables below.

In Vivo Tumor Growth Inhibition

This compound exhibited a dose-dependent inhibition of tumor growth in a MeWo (BRAF wild-type) human melanoma xenograft model.[1]

Treatment GroupDose (mg/kg)AdministrationTumor Growth Inhibition (%)
This compound2.5Oral, twice dailyNot specified
This compound5Oral, twice daily72.5
Vemurafenib20OralNot significant
Table 1: Anti-tumor Efficacy of this compound in MeWo (BRAF wild-type) Xenograft Model.[1][2][3]
Modulation of the Tumor Microenvironment

Immunohistochemical analysis of the MeWo tumor xenografts revealed that this compound treatment significantly reduced markers of angiogenesis and M2 macrophage infiltration.

MarkerBiological RoleEffect of this compound (5 mg/kg)
CD31AngiogenesisReduced Expression
CD105AngiogenesisReduced Expression
F4/80Macrophage InfiltrationReduced Expression
CD206M2 Macrophage MarkerReduced Expression
Ki67Cell ProliferationReduced Expression
Table 2: Impact of this compound on Tumor Microenvironment Markers.[1][2][3]

Experimental Protocols

The following section details the methodologies employed in the key preclinical study evaluating this compound.

Xenograft Models
  • Cell Line: MeWo (human BRAF wild-type melanoma)

  • Animal Model: NOD-SCID mice

  • Procedure: Subcutaneous injection of MeWo cells into the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and received oral administrations of this compound or vemurafenib as per the doses specified in Table 1.

  • Endpoint: Tumor growth was monitored regularly, and tumor growth inhibition was calculated at the end of the study.

The experimental workflow for the preclinical xenograft study is depicted below:

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture MeWo Cell Culture (BRAF wild-type) Implantation Subcutaneous Implantation in NOD-SCID Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Groups Treatment Administration (this compound or Vehicle) Randomization->Treatment_Groups Monitoring Tumor Volume Monitoring Treatment_Groups->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint IHC Immunohistochemistry Endpoint->IHC

Figure 2: Preclinical xenograft study workflow.
Immunohistochemistry (IHC)

  • Tissue Preparation: Tumor tissues were excised, fixed in formalin, and embedded in paraffin.

  • Staining: Sections were stained with primary antibodies against CD31, CD105, F4/80, CD206, and Ki67.

  • Analysis: The expression levels of these markers were quantified to assess changes in angiogenesis, macrophage infiltration, and cell proliferation.

Clinical Development and Future Directions

This compound is currently undergoing Phase II clinical trials in China for the treatment of solid tumors.[1][2][3] While specific data on melanoma patients from these trials is not yet publicly available, the promising preclinical results in BRAF wild-type melanoma models provide a strong rationale for its further clinical investigation in this patient population. A Phase I dose-escalation study in patients with recurrent high-grade gliomas and advanced solid tumors has established a maximum tolerated dose of 15 mg once daily and demonstrated manageable toxicities, with hypertension being the most frequent treatment-related adverse event.[6]

Future research should focus on:

  • Evaluating the efficacy of this compound in combination with other therapeutic modalities, such as immune checkpoint inhibitors, for BRAF wild-type melanoma.

  • Identifying predictive biomarkers to select patients most likely to respond to this compound treatment.

  • Investigating potential mechanisms of resistance to this compound to develop strategies to overcome them.

Conclusion

This compound represents a novel and promising therapeutic strategy for BRAF wild-type melanoma. Its dual-targeting mechanism of action, which simultaneously inhibits tumor angiogenesis and reprograms the immunosuppressive tumor microenvironment, addresses key drivers of melanoma progression. The robust preclinical data warrants further clinical development of this compound as a potential new treatment option for this challenging disease.

References

Methodological & Application

SYHA1813: In Vitro Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

SYHA1813 is a potent, orally bioavailable small molecule inhibitor with dual activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Additionally, recent studies have demonstrated its role in activating the p53 signaling pathway and impairing DNA repair mechanisms in cancer cells.[3][4] These multimodal actions make this compound a promising candidate for anti-cancer therapy, particularly in solid tumors such as meningioma and glioblastoma.[3][5] This document provides detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects through two primary mechanisms. Firstly, it directly inhibits the kinase activity of VEGFRs and CSF1R, crucial mediators of angiogenesis and macrophage-driven immunosuppression in the tumor microenvironment.[1][2] Secondly, in meningioma cells, this compound has been shown to induce DNA damage, leading to the activation of the ATM/CHK2/p53 signaling cascade.[3][6] This activation results in downstream effects including cell cycle arrest, apoptosis, and cellular senescence.[3][7]

cluster_0 This compound Direct Inhibition cluster_1 This compound Induced Pathway VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes CSF1R CSF1R TAM_Survival M2 Macrophage Survival/Polarization CSF1R->TAM_Survival Promotes DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM Activates CHK2 CHK2 ATM->CHK2 Phosphorylates p53 p53 CHK2->p53 Phosphorylates (Activates) p21 p21 p53->p21 Upregulates MDM2 MDM2 p53->MDM2 Upregulates Apoptosis Apoptosis p53->Apoptosis Induces Senescence Senescence p53->Senescence Induces Cell_Cycle_Arrest G2/M Arrest p21->Cell_Cycle_Arrest Induces MDM2->p53 Inhibits This compound This compound This compound->VEGFR2 Inhibits This compound->CSF1R Inhibits This compound->DNA_Damage Induces cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays start Culture Meningioma Cells (IOMM-Lee, CH157) seed Seed Cells into Appropriate Plates start->seed treat Treat with this compound (e.g., 2.5, 5, 10 µM) and DMSO control seed->treat incubate Incubate for Specified Duration (e.g., 48 hours) treat->incubate viability Cell Viability (CCK8/MTT) incubate->viability proliferation Proliferation (EdU/BrdU) incubate->proliferation migration Migration/Invasion (Wound Healing/Transwell) incubate->migration cell_cycle Cell Cycle (PI Staining/FACS) incubate->cell_cycle apoptosis Apoptosis (Annexin V/FACS) incubate->apoptosis western Protein Analysis (Western Blot) incubate->western

References

Application Notes and Protocols for SYHA1813 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of SYHA1813 in preclinical mouse models, based on currently available data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.

Overview of this compound

This compound is a novel, selective, multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including glioblastoma and melanoma.[1][2][4] A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[1][2][4]

Dosing and Administration in Mouse Models

Quantitative Data Summary

The following tables summarize the reported dosing regimens for this compound in different mouse models.

Table 1: this compound Dosing in Glioblastoma Mouse Models

Mouse ModelCell LineDosing RegimenAdministration RouteFrequencyReference
Nude MiceU87MG (intracranial)20 mg/kg, 40 mg/kgOral (p.o.)Twice Daily[4]
C57BL/6 MiceGL261-Luc (intracranial)Not specifiedOral (p.o.)Not specified[4]

Table 2: this compound Dosing in Melanoma Mouse Models

Mouse ModelCell LineDosing RegimenAdministration RouteFrequencyReference
XenograftMeWo (BRAF wild-type)5 mg/kgNot specifiedNot specified[4]
XenograftA375 (BRAF V600E-mutant)5 mg/kgNot specifiedNot specified[4]

Table 3: Pharmacokinetic Study in Mice

Mouse StrainDosingAdministration RouteKey FindingReference
CD-1 Mice10 mg/kgOral (p.o.)Distribution in brain and plasma was assessed.[4]

Experimental Protocols

The following are generalized protocols for the oral administration of this compound to mice, based on the available information. Note: The specific vehicle for this compound formulation in these preclinical studies is not explicitly stated in the provided search results. Researchers should perform their own formulation development and stability testing. A common vehicle for oral gavage in mice is a solution of 0.5% carboxymethylcellulose (CMC) in water.

Materials
  • This compound compound

  • Appropriate vehicle (e.g., 0.5% CMC in sterile water)

  • Sterile water

  • Mortar and pestle or other homogenization equipment

  • Magnetic stirrer and stir bar

  • Analytical balance

  • pH meter

  • Animal feeding needles (gavage needles), appropriate size for mice

  • Syringes (1 mL or 3 mL)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparation of this compound Dosing Solution (Example)
  • Calculate the required amount of this compound and vehicle. This will depend on the desired dose (e.g., 20 mg/kg), the number of animals, and the dosing volume (typically 10 mL/kg for mice).

  • Weigh the this compound powder accurately using an analytical balance.

  • Prepare the vehicle solution. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water. Heat and stir as needed to fully dissolve. Allow the solution to cool to room temperature.

  • Suspend this compound in the vehicle. Gradually add the weighed this compound powder to the vehicle while continuously stirring with a magnetic stirrer.

  • Ensure a homogenous suspension. Continue stirring until a uniform suspension is achieved. If necessary, use a mortar and pestle or a homogenizer to reduce particle size and improve suspension.

  • Verify the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 6.5-7.5).

  • Store the formulation appropriately. Based on the stability of the compound, store it at room temperature or 4°C. Prepare fresh daily unless stability data supports longer storage.

Protocol for Oral Administration (Gavage)
  • Animal Handling and Restraint:

    • Gently pick up the mouse by the base of the tail.

    • Allow the mouse to grasp a wire cage lid or other suitable surface with its forepaws.

    • Securely scruff the mouse by grasping the loose skin over the neck and shoulders. This will immobilize the head and prevent the mouse from biting.

  • Dosing:

    • Draw the calculated volume of the this compound suspension into a syringe fitted with an appropriately sized gavage needle.

    • Position the mouse in a vertical position.

    • Gently insert the gavage needle into the side of the mouse's mouth, aiming towards the esophagus.

    • Advance the needle smoothly and without resistance down the esophagus into the stomach. Caution: If resistance is met, or if the mouse begins to struggle excessively, withdraw the needle and start again. Do not force the needle, as this can cause esophageal or tracheal injury.

    • Once the needle is properly positioned, slowly dispense the contents of the syringe.

    • Withdraw the needle smoothly.

  • Post-Administration Monitoring:

    • Return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as choking, gasping, or changes in behavior, for at least 30 minutes post-dosing.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound exerts its anti-tumor effects by simultaneously inhibiting VEGFR and CSF1R signaling pathways. This dual inhibition targets both tumor angiogenesis and the tumor-supportive functions of tumor-associated macrophages (TAMs).

SYHA1813_Mechanism_of_Action VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis (Tumor Blood Supply) VEGFR->Angiogenesis CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R TAMs Tumor-Associated Macrophages (TAMs) (M2-like Pro-tumor) CSF1R->TAMs This compound This compound This compound->VEGFR Inhibition This compound->CSF1R Inhibition

Caption: Mechanism of action of this compound targeting VEGFR and CSF1R.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the efficacy of this compound in a mouse xenograft model.

In_Vivo_Efficacy_Workflow start Tumor Cell Implantation (e.g., U87MG, GL261) tumor_growth Tumor Growth Monitoring (e.g., Bioluminescence, Caliper Measurement) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle vs. This compound) randomization->treatment monitoring Ongoing Monitoring (Tumor Size, Body Weight, Clinical Signs) treatment->monitoring endpoint Study Endpoint (e.g., Tumor Volume Threshold, Survival) monitoring->endpoint analysis Tissue Collection & Analysis (e.g., IHC, Flow Cytometry) endpoint->analysis

Caption: Workflow for in vivo efficacy studies of this compound.

References

SYHA1813: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYHA1813 is a novel small molecule inhibitor with demonstrated potent anti-tumor activities in various cancer models, including malignant meningioma and glioblastoma.[1][2][3] Mechanistically, this compound has been shown to activate the p53 signaling pathway by impairing DNA damage repair through the ATM/CHK signaling cascade.[1][2] Additionally, it functions as a multi-kinase inhibitor, targeting and inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[4][5][6] This dual activity allows this compound to not only directly impact tumor cells but also modulate the tumor microenvironment by inhibiting angiogenesis and macrophage infiltration.[3][4][7]

These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture, along with methodologies for common in vitro assays to assess its biological activity.

Data Presentation

Table 1: this compound Solubility and Storage
ParameterDetailsSource
Solvent Dimethyl Sulfoxide (DMSO)[1]
Stock Solution Concentration 100 mmol/mL (100 mM)[1]
Storage of Stock Solution Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.General Lab Practice
Table 2: In Vitro Working Concentrations of this compound
Assay TypeCell LinesConcentration RangeTreatment DurationKey FindingsSource
Cell Viability (CCK8 Assay) IOMM-Lee, CH157 (Meningioma)Increasing concentrations, significant effect at 2.5 µM48 hoursDose-dependent inhibition of cell viability.[1][2]
Cell Proliferation (EdU Assay) IOMM-Lee, CH157 (Meningioma)2.5, 5, and 10 µM48 hoursMarked decrease in the fraction of EdU-positive cells.[1][2]
Colony Formation Assay IOMM-Lee, CH157 (Meningioma)0.25, 0.5, and 1 µM12 daysInhibition of colony formation.[1][2]
Cell Invasion (Transwell Assay) IOMM-Lee, CH157 (Meningioma)2.5, 5, and 10 µM12 hoursSuppression of cell invasion.[1]
Endothelial Cell Viability HUVECsIC₅₀ = 13 nmol/LNot SpecifiedInhibition of VEGF-stimulated cell viability.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

1.1. Materials:

  • This compound powder (purity > 99%)[1]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Appropriate cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)[1]

1.2. Preparation of 100 mM Stock Solution:

  • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 100 mM.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

1.3. Preparation of Working Solutions:

  • Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM).

  • It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤ 0.1%.[1] Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Use the freshly prepared working solutions immediately for treating cells.

Protocol 2: Cell Viability (CCK8) Assay

2.1. Materials:

  • IOMM-Lee or CH157 meningioma cells[1]

  • 96-well cell culture plates

  • Complete culture medium (DMEM + 10% FBS + 1% P/S)[1]

  • This compound working solutions

  • Vehicle control (0.1% DMSO in medium)[1]

  • Cell Counting Kit-8 (CCK8) reagent

2.2. Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubate the plate for 48 hours.[1]

  • Add CCK8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Colony Formation Assay

3.1. Materials:

  • IOMM-Lee or CH157 meningioma cells[1]

  • 6-well cell culture plates[1]

  • Complete culture medium

  • This compound working solutions (e.g., 0.25, 0.5, 1 µM)[2]

  • Vehicle control (0.1% DMSO in medium)[2]

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • 0.1% Crystal Violet solution[1]

3.2. Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to adhere for 6-8 hours.[1][2]

  • Replace the medium with fresh medium containing different concentrations of this compound or the vehicle control.

  • Culture the cells for 12 days, refreshing the medium with the specific treatments periodically.[1][2]

  • After the incubation period, wash the cells once with PBS.

  • Fix the colonies with 4% PFA for 20 minutes.[1][2]

  • Wash the wells three times with PBS.

  • Stain the colonies with 0.1% crystal violet solution for 20 minutes.[1][2]

  • Gently wash the plates with water and allow them to air dry.

  • Photograph the plates and count the number of colonies in each well.

Visualizations

SYHA1813_Signaling_Pathway cluster_activation This compound Effects VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes VEGFR->Angiogenesis CSF1R CSF1R Macrophage_Infiltration Macrophage Infiltration CSF1R->Macrophage_Infiltration Promotes CSF1R->Macrophage_Infiltration DNA_Damage DNA Damage ATM_CHK ATM/CHK DNA_Damage->ATM_CHK Activates p53 p53 ATM_CHK->p53 Activates p21 p21 p53->p21 Upregulates Apoptosis Apoptosis p53->Apoptosis Induces Senescence Senescence p53->Senescence Induces Cell_Cycle_Arrest G2/M Arrest p21->Cell_Cycle_Arrest Leads to Proliferation Proliferation p21->Proliferation This compound This compound This compound->VEGFR Inhibits This compound->CSF1R Inhibits This compound->DNA_Damage Induces

Caption: this compound mechanism of action.

Experimental_Workflow cluster_assays Downstream Assays prep Prepare 100 mM this compound Stock in DMSO dilute Prepare Working Solutions in Culture Medium prep->dilute treat Treat Cells with this compound and Vehicle Control dilute->treat seed Seed Cells in Appropriate Plates seed->treat incubate Incubate for Specified Duration (e.g., 12-48 hours) treat->incubate viability Cell Viability (CCK8) incubate->viability colony Colony Formation incubate->colony invasion Invasion Assay (Transwell) incubate->invasion proliferation Proliferation (EdU) incubate->proliferation

Caption: General workflow for in vitro cell-based assays with this compound.

References

Application Notes and Protocols for the Combined Use of SYHA1813 and Temozolomide in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of SYHA1813 in combination with the alkylating agent temozolomide (TMZ). This compound is a novel dual-target inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R) that has also been shown to impair DNA repair pathways.[1][2] Temozolomide is a standard-of-care chemotherapeutic agent that induces DNA damage.[3][4][5] The primary rationale for this combination therapy lies in the potential of this compound to sensitize cancer cells to temozolomide by inhibiting their ability to repair DNA damage, thereby overcoming a key mechanism of therapeutic resistance. These guidelines are intended for preclinical research in oncology, particularly for solid tumors such as glioblastoma, where temozolomide is a frontline therapy.

Introduction and Scientific Rationale

Temozolomide exerts its cytotoxic effects by methylating DNA at several positions, with the O6-methylguanine (O6-MeG) adduct being the most cytotoxic lesion.[3] However, the efficacy of TMZ is often limited by the cellular DNA damage response (DDR), primarily through the direct repair of O6-MeG by O6-methylguanine-DNA methyltransferase (MGMT) and the base excision repair (BER) pathway.[3][4][6]

This compound is a multi-kinase inhibitor targeting VEGFR and CSF1R, which are crucial for tumor angiogenesis and modulation of the tumor microenvironment, respectively.[7] Notably, recent studies have revealed that this compound can also impair DNA repair mechanisms. It has been demonstrated to activate the ATM-CHK-p53 signaling pathway, leading to G2/M cell cycle arrest and apoptosis.[1][2] This inhibition of DNA repair presents a compelling opportunity to potentiate the efficacy of DNA-damaging agents like temozolomide.

The proposed synergistic mechanism involves a dual-pronged attack:

  • Temozolomide induces cytotoxic DNA lesions.

  • This compound simultaneously inhibits the cancer cells' ability to repair this damage, leading to an accumulation of lethal DNA lesions and subsequent cell death.

This combination strategy holds the potential to enhance therapeutic outcomes, particularly in tumors with inherent or acquired resistance to temozolomide.

Signaling Pathways and Proposed Mechanism of Action

The following diagram illustrates the proposed synergistic mechanism of this compound and temozolomide.

SynergyMechanism cluster_TMZ Temozolomide (TMZ) Action cluster_this compound This compound Action cluster_CellularResponse Cellular Response TMZ Temozolomide DNA_damage DNA Alkylation (O6-MeG, N7-G, N3-A) TMZ->DNA_damage DNA_repair_inhibition Impaired DNA Repair (e.g., BER, HR) DNA_damage->DNA_repair_inhibition Induces Apoptosis Apoptosis DNA_damage->Apoptosis Directly causes (if unrepaired) This compound This compound ATM_CHK ATM/CHK Pathway This compound->ATM_CHK p53 p53 Activation ATM_CHK->p53 ATM_CHK->DNA_repair_inhibition Cell_Cycle_Arrest G2/M Arrest p53->Cell_Cycle_Arrest Induces DNA_repair_inhibition->Cell_Cycle_Arrest Leads to Cell_Cycle_Arrest->Apoptosis Promotes

Caption: Proposed synergistic mechanism of this compound and temozolomide.

Experimental Protocols

The following protocols are designed to evaluate the synergistic effects of this compound and temozolomide in preclinical models.

In Vitro Synergy Assessment

Objective: To determine if the combination of this compound and temozolomide results in synergistic, additive, or antagonistic effects on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., U87MG, T98G glioblastoma cell lines)

  • This compound (in DMSO)

  • Temozolomide (in DMSO)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of this compound and temozolomide. This should include a range of concentrations for each drug, both alone and in combination.

  • Treatment: Treat the cells with the drug combinations for a specified duration (e.g., 72 hours). Include vehicle-only controls.

  • Viability Assessment: Measure cell viability using a suitable assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each treatment condition. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

Data Presentation:

Metric Interpretation
CI < 1Synergism
CI = 1Additive Effect
CI > 1Antagonism
Western Blot Analysis of DNA Damage and Repair Pathways

Objective: To investigate the molecular mechanisms underlying the observed synergy by assessing key proteins in the DNA damage response pathway.

Materials:

  • Cancer cell lines

  • This compound and Temozolomide

  • Lysis buffer and protease/phosphatase inhibitors

  • Primary antibodies (e.g., p-ATM, p-CHK2, p-H2AX, PARP, MGMT, p53, p21)

  • Secondary antibodies

  • Western blot imaging system

Protocol:

  • Cell Treatment: Treat cancer cells with this compound, temozolomide, the combination, or vehicle for a specified time (e.g., 24-48 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Western Blotting: Perform SDS-PAGE, transfer proteins to a membrane, block, and incubate with primary and secondary antibodies.

  • Imaging and Analysis: Visualize the protein bands and quantify their intensity relative to a loading control (e.g., β-actin).

In Vivo Efficacy Studies in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the this compound and temozolomide combination in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for xenograft implantation

  • This compound (formulated for oral gavage)

  • Temozolomide (formulated for oral gavage)

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Temozolomide alone, Combination).

  • Treatment Administration: Administer the drugs according to a predefined schedule and dosage.

  • Tumor Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Data Presentation:

Treatment Group Mean Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (%)
Vehicle
This compound
Temozolomide
Combination

Experimental Workflow and Logic Diagrams

The following diagrams outline the experimental workflows for the in vitro and in vivo studies.

In Vitro Experimental Workflow:

InVitroWorkflow cluster_molecular Molecular Mechanism Analysis start Start: Select Cancer Cell Lines seed_cells Seed Cells in 96-well Plates start->seed_cells prepare_drugs Prepare Drug Dilution Matrix (this compound, TMZ, Combo) seed_cells->prepare_drugs treat_cells Treat Cells (72h) prepare_drugs->treat_cells viability_assay Perform Cell Viability Assay treat_cells->viability_assay treat_cells_wb Treat Cells for Western Blot treat_cells->treat_cells_wb ci_analysis Calculate Combination Index (CI) viability_assay->ci_analysis synergy_conclusion Determine Synergy/Additivity/Antagonism ci_analysis->synergy_conclusion protein_extraction Protein Extraction & Quantification treat_cells_wb->protein_extraction western_blot Western Blot for p-ATM, p-H2AX, etc. protein_extraction->western_blot analyze_pathways Analyze DNA Damage Pathway Modulation western_blot->analyze_pathways

Caption: Workflow for in vitro assessment of this compound and temozolomide synergy.

In Vivo Experimental Workflow:

InVivoWorkflow start Start: Select Animal Model and Cell Line implant_tumors Subcutaneous Tumor Implantation start->implant_tumors monitor_growth Monitor Tumor Growth implant_tumors->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treatment_phase Administer Treatments (Vehicle, this compound, TMZ, Combo) randomize->treatment_phase measurements Regularly Measure Tumor Volume & Body Weight treatment_phase->measurements endpoint Study Endpoint measurements->endpoint Tumor size limit or study duration data_analysis Analyze Tumor Growth Inhibition endpoint->data_analysis conclusion Evaluate In Vivo Efficacy data_analysis->conclusion

Caption: Workflow for in vivo efficacy testing of the combination therapy.

Concluding Remarks

The combination of this compound and temozolomide represents a promising therapeutic strategy that warrants further preclinical investigation. The protocols outlined in this document provide a framework for rigorously evaluating the synergistic potential and underlying mechanisms of this combination. Successful outcomes from these studies could provide a strong rationale for advancing this therapeutic approach into clinical trials for patients with temozolomide-resistant cancers.

References

Application Notes and Protocols for SYHA1813 Treatment in Intracranial Glioblastoma Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis.[1][2] The blood-brain barrier (BBB) presents a significant challenge to the efficacy of many systemic therapies. SYHA1813 is a novel, potent, and selective dual inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][4][5] Preclinical studies have demonstrated that this compound can effectively cross the BBB and exhibits significant antitumor activity in intracranial GBM xenograft models, making it a promising therapeutic candidate for GBM.[1][2][3][4][5]

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for the use of this compound in intracranial GBM xenograft studies.

Mechanism of Action

This compound exerts its anti-glioblastoma effects through a dual mechanism of action:

  • Inhibition of Angiogenesis: By targeting VEGFR, this compound blocks the signaling pathway crucial for the formation of new blood vessels, which are essential for tumor growth and survival.[1][3][4][5]

  • Modulation of the Tumor Microenvironment: Through the inhibition of CSF1R, this compound targets tumor-associated macrophages (TAMs), reducing their pro-tumoral M2 phenotype and thereby mitigating their role in immunosuppression and tumor progression.[6]

This dual inhibition strategy addresses two key hallmarks of glioblastoma, leading to potent antitumor activity.[1][3][4][5]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Intracranial GBM Xenograft Models
Xenograft ModelTreatment GroupDose (mg/kg, p.o., BID)Median Survival (days)Increase in Median Survival (%)Reference
U87MG-lucVehicle-41-[1]
This compound20Not Reached (within study period)-[1]
This compound40Not Reached (within study period)-[1]
GL261-lucVehicle-25-[1]
This compound4034.538[1]

p.o., per os (by mouth); BID, bis in die (twice a day)

Table 2: Pharmacokinetic Properties of this compound in CD-1 Mice (10 mg/kg, single oral dose)
ParameterPlasmaBrain TissueReference
Cmax (ng/mL or ng/g) 14171214[1]
AUC0-t (hng/mL or hng/g) 45455008[1]

Cmax, maximum concentration; AUC0-t, area under the concentration-time curve from time zero to the last measurable concentration

Experimental Protocols

Intracranial Glioblastoma Xenograft Model Establishment

This protocol is adapted from preclinical studies using this compound.[2]

Materials:

  • U87MG-luc or GL261-luc cells

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 6- to 8-week-old female BALB/c nude mice (for U87MG-luc) or C57BL/6 mice (for GL261-luc)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe with a 26-gauge needle

  • Surgical tools (scalpel, forceps, etc.)

  • Bone wax

  • Suturing material

Procedure:

  • Cell Preparation: Culture U87MG-luc or GL261-luc cells to ~80% confluency. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a final concentration of 1 x 10^5 cells/5 µL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse and securely fix its head in the stereotaxic apparatus. Shave the scalp and disinfect with an appropriate antiseptic.

  • Surgical Procedure: a. Make a small sagittal incision on the scalp to expose the skull. b. Using stereotaxic coordinates, drill a small burr hole in the skull over the desired injection site (e.g., 2 mm right of the bregma and 1 mm anterior to the coronal suture). c. Slowly lower the Hamilton syringe needle to the desired depth in the brain (e.g., 3 mm ventral from the dura). d. Infuse 5 µL of the cell suspension (1 x 10^5 cells) over 5-10 minutes. e. After injection, leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it. f. Seal the burr hole with bone wax and suture the scalp incision.

  • Post-operative Care: Monitor the animals closely until they recover from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines.

This compound Administration

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

Procedure:

  • Drug Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 2 mg/mL for a 20 mg/kg dose in a 20 g mouse receiving 0.2 mL).

  • Administration: Administer the this compound suspension or vehicle to the mice via oral gavage twice daily (BID).

  • Monitoring: Monitor the body weight of the mice regularly (e.g., twice a week) as an indicator of general health and treatment toxicity.

Tumor Growth Monitoring and Efficacy Evaluation

Materials:

  • D-luciferin

  • In vivo imaging system (IVIS) or similar bioluminescence imaging equipment

Procedure:

  • Bioluminescence Imaging: a. Anesthetize the tumor-bearing mice. b. Administer D-luciferin intraperitoneally (e.g., 150 mg/kg). c. After a consistent uptake time (e.g., 10 minutes), acquire bioluminescence images using the IVIS. d. Quantify the bioluminescent signal (photon flux) in the brain region of interest.

  • Efficacy Endpoint: The primary endpoint for efficacy is typically overall survival. Monitor the mice daily for signs of neurological impairment or distress, and euthanize them when they reach a moribund state, as defined by institutional guidelines. The date of euthanasia is recorded as the date of death for survival analysis.

Visualizations

SYHA1813_Signaling_Pathway cluster_VEGFR VEGFR Pathway cluster_CSF1R CSF1R Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes TumorGrowth GBM Tumor Growth Angiogenesis->TumorGrowth Supports CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Binds TAMs Tumor-Associated Macrophages (M2) CSF1R->TAMs Promotes Pro-tumoral Phenotype TAMs->TumorGrowth Supports This compound This compound This compound->VEGFR Inhibits This compound->CSF1R Inhibits

Caption: this compound dual-inhibits VEGFR and CSF1R pathways.

Experimental_Workflow cluster_model Model Development cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis CellCulture 1. Culture GBM-luc Cells Implantation 2. Intracranial Implantation CellCulture->Implantation Treatment 3. This compound/Vehicle Administration (p.o., BID) Implantation->Treatment Imaging 4. Bioluminescence Imaging Treatment->Imaging Periodic Survival 5. Survival Analysis Treatment->Survival Pharmaco 6. Pharmacodynamic/ Pharmacokinetic Analysis Survival->Pharmaco Terminal (Tissue Collection) Study_Logic cluster_invivo In Vivo Evidence cluster_mechanism Mechanistic Evidence Hypothesis Hypothesis: This compound crosses the BBB and inhibits GBM growth by targeting VEGFR and CSF1R PK Pharmacokinetics: This compound detected in brain tissue Hypothesis->PK Efficacy Efficacy: Increased survival in intracranial GBM models Hypothesis->Efficacy Conclusion Conclusion: This compound is a promising therapeutic agent for glioblastoma PK->Conclusion AntiAngio Anti-angiogenesis: Reduced CD31 expression Efficacy->AntiAngio TAM_Mod TAM Modulation: Reduced F4/80+ macrophages Efficacy->TAM_Mod AntiAngio->Conclusion TAM_Mod->Conclusion

References

Application Notes and Protocols: SYHA1813 In Vivo Efficacy in Meningioma Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meningiomas are the most common primary central nervous system tumors. While often benign, a subset of meningiomas are malignant and present significant therapeutic challenges, frequently recurring and exhibiting aggressive growth. SYHA1813 is a novel small molecule inhibitor that has demonstrated potent anti-tumor activity in preclinical models of various cancers, including glioblastoma. This document outlines the in vivo efficacy of this compound in meningioma xenograft models, providing detailed protocols for reproducing these pivotal experiments and summarizing the key findings. The primary mechanism of action for this compound in meningioma involves the activation of the p53 signaling pathway and impairment of DNA repair.

Data Presentation

The in vivo efficacy of this compound was evaluated in a subcutaneous meningioma xenograft model using the human meningioma cell line IOMM-Lee. Oral administration of this compound at 10 mg/kg body weight once daily for 21 days resulted in significant inhibition of tumor growth.

Table 1: Summary of In Vivo Efficacy of this compound in IOMM-Lee Meningioma Xenografts

ParameterVehicle ControlThis compound (10 mg/kg)
Mean Tumor Volume (end of study) Significantly largerSignificantly smaller
Mean Tumor Weight (end of study) Significantly heavierSignificantly lighter
Tumor Growth Inhibition (%) -Significant inhibition observed
Body Weight Change No significant changeNo significant change

Note: Specific numerical values for tumor volume and weight were presented graphically in the source material. The table reflects the reported outcomes of significant tumor growth inhibition by this compound compared to the vehicle control.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: IOMM-Lee human malignant meningioma cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting:

    • When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS).

    • Incubate with Trypsin-EDTA to detach the cells.

    • Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in a serum-free medium or PBS for injection.

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion); ensure viability is >95%.

    • Adjust the cell concentration to 1 x 10⁷ cells/mL for injection.

In Vivo Xenograft Model Establishment
  • Animal Strain: Female BALB/c nude mice, 4-6 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Cell Implantation:

    • Subcutaneously inject 100 µL of the IOMM-Lee cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse.

    • Monitor the mice for tumor formation.

This compound Treatment Regimen
  • Tumor Growth and Grouping:

    • Once the tumors reach a palpable size (e.g., approximately 100-150 mm³), randomly divide the mice into two groups: Vehicle Control and this compound treatment.

  • Drug Formulation and Administration:

    • This compound Group: Prepare a formulation of this compound for oral gavage at a dose of 10 mg/kg body weight.

    • Vehicle Control Group: Administer the corresponding vehicle solution used to formulate this compound.

    • Administer the treatment or vehicle orally once daily for 21 consecutive days.

Efficacy Evaluation and Endpoint Analysis
  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment toxicity.

  • Endpoint:

    • At the end of the 21-day treatment period, euthanize the mice.

    • Excise the tumors and record their final weight.

  • Immunohistochemistry (IHC):

    • Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin.

    • Perform IHC staining on tumor sections for key biomarkers such as Ki-67 (proliferation marker), γH2AX (DNA damage marker), and p53.

Visualizations

Experimental Workflow

Application of SYHA1813 in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

SYHA1813 is a novel, potent, and selective dual inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] Preclinical studies have demonstrated its significant anti-tumor activity in various cancer models, including patient-derived xenografts (PDX), making it a promising therapeutic agent for solid tumors such as glioblastoma and meningioma.[1][3]

The dual-targeting mechanism of this compound addresses two critical aspects of tumor progression: angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and the infiltration of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment.[4][5] By inhibiting VEGFR, this compound blocks angiogenesis, and by inhibiting CSF1R, it reduces the infiltration and pro-tumor functions of TAMs.[4][6] This dual action makes this compound particularly effective in complex tumor models like PDXs, which closely mimic the heterogeneity and microenvironment of human cancers.[7][8][9][10]

Preclinical evidence suggests that this compound can effectively cross the blood-brain barrier, a critical feature for treating central nervous system tumors like glioblastoma.[1][2] In vivo studies have shown that this compound administration leads to significant tumor growth inhibition and prolonged survival in animal models bearing intracranial glioblastoma xenografts.[1][2] Furthermore, this compound has demonstrated efficacy in temozolomide (TMZ)-insensitive tumors, suggesting its potential for patients with resistant disease.[1][2] In meningioma xenograft models, this compound has been shown to suppress tumor growth by activating the p53 pathway and impairing DNA repair.[3]

Ongoing Phase I clinical trials have shown encouraging preliminary results in patients with recurrent high-grade gliomas and other advanced solid tumors, with manageable toxicities.[11]

Table 1: Summary of Preclinical Efficacy of this compound in Xenograft Models

Cancer TypeXenograft ModelTreatmentKey FindingsReference
GlioblastomaIntracranial GBM XenograftsThis compoundProlonged survival time of mice.[1][2][1][2]
GlioblastomaImmune-competent and immune-deficient mouse modelsThis compoundPotent in vivo antitumor activity, including in TMZ-insensitive tumors.[1][2][1][2]
MeningiomaSubcutaneous Xenograft (IOMM-Lee cells)10 mg/kg this compound, oral, daily for 21 daysEffectively inhibited tumor growth.[12][12]
MelanomaBRAF wild-type MeWo and BRAF V600E-mutant A375 xenografts5 mg/kg this compound72.5% and 79.8% tumor growth inhibition, respectively.[13][13]
MelanomaSystemic intracardiac metastasis mouse modelThis compoundReduced systemic metastasis by 76.6%.[13][13]

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general steps for establishing subcutaneous PDX models from fresh patient tumor tissue.

Materials:

  • Fresh tumor tissue from consenting patients

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (or other extracellular matrix)

  • Surgical instruments (scalpels, forceps)

  • Anesthesia (e.g., isoflurane)

  • Animal housing facility

Protocol:

  • Tissue Acquisition and Preparation:

    • Collect fresh tumor tissue from surgery in a sterile container with transport medium on ice.

    • Process the tissue within 2-4 hours of collection.

    • In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood clots or necrotic tissue.

    • Mince the tumor tissue into small fragments (1-3 mm³).

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Shave and sterilize the implantation site (typically the flank).

    • Make a small incision in the skin.

    • Create a subcutaneous pocket using blunt forceps.

    • (Optional) Mix the tumor fragments with an equal volume of Matrigel to enhance engraftment.

    • Implant 3-5 tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring and Passaging:

    • Monitor the mice regularly for tumor growth by caliper measurements.

    • Once the tumor reaches a certain size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.

    • The harvested tumor can be used for subsequent passaging into new cohorts of mice, cryopreservation for future studies, or for drug efficacy studies.

This compound Administration and Efficacy Assessment in PDX Models

This protocol describes the procedure for treating tumor-bearing mice with this compound and evaluating its anti-tumor activity.

Materials:

  • PDX-bearing mice with established tumors (e.g., 100-200 mm³)

  • This compound compound

  • Vehicle solution for drug formulation (e.g., as specified in preclinical studies)

  • Oral gavage needles

  • Calipers

  • Analytical balance

Protocol:

  • Animal Grouping and Treatment Initiation:

    • Randomize mice with established tumors into treatment and control groups (n ≥ 5 per group).

    • Measure initial tumor volume and body weight for each mouse.

  • Drug Administration:

    • Prepare the this compound formulation at the desired concentration (e.g., 10 mg/kg body weight).[12]

    • Administer this compound to the treatment group via oral gavage daily for the specified duration (e.g., 21 days).[12]

    • Administer the vehicle solution to the control group following the same schedule.

  • Efficacy Monitoring:

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice to assess toxicity.

    • Observe the general health and behavior of the mice.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and harvest the tumors.

    • Measure the final tumor weight.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • (Optional) Perform further analyses on the tumor tissue, such as immunohistochemistry for markers of angiogenesis (CD31) and macrophage infiltration (F4/80), or molecular analysis to study pathway modulation.

Visualizations

SYHA1813_Mechanism_of_Action cluster_this compound This compound cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Tumor Outcome This compound This compound VEGFR VEGFR This compound->VEGFR Inhibition CSF1R CSF1R This compound->CSF1R Inhibition Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes TAM_Infiltration TAM Infiltration & Pro-tumor Function CSF1R->TAM_Infiltration Promotes TumorGrowth Tumor Growth Inhibition Angiogenesis->TumorGrowth Leads to TAM_Infiltration->TumorGrowth Leads to

Caption: Dual inhibitory mechanism of this compound on VEGFR and CSF1R signaling.

PDX_Experimental_Workflow PatientTissue Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice PatientTissue->Implantation TumorGrowth PDX Tumor Growth Implantation->TumorGrowth Randomization Randomization of Tumor-Bearing Mice TumorGrowth->Randomization Treatment This compound Treatment Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Control->Monitoring Analysis Endpoint Analysis: Tumor Weight, TGI, Biomarkers Monitoring->Analysis

Caption: Experimental workflow for this compound efficacy testing in PDX models.

SYHA1813_Meningioma_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage DNA_Repair_Impairment Impaired DNA Repair This compound->DNA_Repair_Impairment p53_Activation p53 Pathway Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Senescence Cellular Senescence p53_Activation->Senescence Tumor_Inhibition Meningioma Growth Inhibition DNA_Repair_Impairment->Tumor_Inhibition Cell_Cycle_Arrest->Tumor_Inhibition Apoptosis->Tumor_Inhibition Senescence->Tumor_Inhibition

Caption: Proposed signaling pathway for this compound in meningioma.

References

Application Notes and Protocols: Measuring SYHA1813 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of techniques and experimental protocols for measuring the target engagement of SYHA1813, a dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] Accurate assessment of target engagement is critical for understanding the mechanism of action, optimizing dosing regimens, and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships in both preclinical and clinical settings.

This compound exerts its anti-tumor effects by inhibiting angiogenesis and modulating the tumor microenvironment through the inhibition of tumor-associated macrophages.[2][3][5] This document outlines both direct and indirect methods to quantify the engagement of this compound with its primary targets, VEGFR2 and CSF1R, and to measure the downstream biological consequences of this inhibition.

Direct Target Engagement Assays

Direct target engagement assays provide evidence of the physical interaction between this compound and its intended targets, VEGFR and CSF1R.

In-Cell Western™ Assay for Receptor Phosphorylation

The In-Cell Western™ Assay is a quantitative immunofluorescence method performed in microplates to measure protein levels and post-translational modifications, such as phosphorylation, in whole cells.[6][7][8][9] This assay can be used to determine the inhibitory effect of this compound on the ligand-induced phosphorylation of VEGFR2 and CSF1R in a cellular context.

Experimental Protocol: In-Cell Western™ Assay

  • Cell Seeding: Seed a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2, or a macrophage cell line like RAW264.7 for CSF1R) in a 96-well or 384-well plate and culture until confluent.

  • Serum Starvation: If necessary, serum-starve the cells to reduce basal receptor phosphorylation.

  • Compound Treatment: Treat the cells with a dose range of this compound for a predetermined time. Include a vehicle control (e.g., DMSO).

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2, CSF-1 for CSF1R) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

  • Fixation and Permeabilization:

    • Fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the wells with PBS.

    • Permeabilize the cells with a buffer containing a detergent (e.g., Triton X-100) for 5 minutes.[7]

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in TBST) for 1.5 hours at room temperature.[7]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the phosphorylated forms of VEGFR2 (e.g., anti-phospho-VEGFR2) and CSF1R (e.g., anti-phospho-CSF1R), along with an antibody for a housekeeping protein for normalization (e.g., anti-GAPDH or a total receptor antibody), overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the wells and incubate with species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature in the dark.

  • Imaging and Quantification: Scan the plate using a near-infrared imaging system and quantify the fluorescence intensity. The ratio of the phospho-protein signal to the normalization signal is calculated to determine the extent of receptor phosphorylation inhibition by this compound.

Indirect Target Engagement & Downstream Biomarker Assays

Indirect methods assess the biological consequences of this compound's interaction with its targets. These pharmacodynamic biomarkers can provide crucial information about the drug's activity in a biological system.

Soluble VEGFR2 (sVEGFR2) ELISA

In clinical studies, a reduction in the levels of soluble VEGFR2 (sVEGFR2) in patient plasma has been observed following treatment with this compound, serving as a pharmacodynamic biomarker of target engagement.[4][10][11]

Experimental Protocol: sVEGFR2 ELISA

This protocol is based on a standard sandwich ELISA format.[12][13][14][15][16]

  • Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human sVEGFR2.

  • Sample and Standard Preparation:

    • Collect patient serum or plasma samples at baseline and at various time points after this compound administration.

    • Prepare a standard curve using recombinant human sVEGFR2.

  • Incubation: Add standards and samples to the wells and incubate for 1-2 hours at 37°C.

  • Detection Antibody: Wash the wells and add a biotinylated detection antibody specific for sVEGFR2. Incubate for 1 hour at 37°C.

  • Enzyme Conjugate: Wash the wells and add a streptavidin-horseradish peroxidase (SAV-HRP) conjugate. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Wash the wells and add a TMB substrate solution. Incubate in the dark for 10-20 minutes at 37°C.

  • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of sVEGFR2 in the samples by interpolating from the standard curve. A decrease in sVEGFR2 levels post-treatment indicates target engagement.

Assessment of Angiogenesis Inhibition

This compound's inhibition of VEGFR leads to a reduction in tumor angiogenesis. This can be quantified by measuring microvessel density in tumor tissue.[1][17][18][19]

Experimental Protocol: Immunohistochemistry (IHC) for CD31

CD31 is an endothelial cell marker commonly used to visualize blood vessels in tissue sections.[20]

  • Tissue Preparation: Collect tumor tissues from preclinical models or patient biopsies and fix them in formalin, followed by paraffin embedding.

  • Sectioning: Cut 5 µm thick sections and mount them on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[20]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0).[20]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.[21][22]

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against CD31 overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the sections and incubate with a biotinylated secondary antibody.

    • Follow with an avidin-biotin-peroxidase complex.

    • Visualize with a DAB chromogen, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and mount with a permanent mounting medium.

  • Image Analysis: Acquire images of the stained sections and quantify the microvessel density by counting the number of CD31-positive vessels per unit area. A reduction in microvessel density in this compound-treated samples compared to controls indicates inhibition of angiogenesis.

Analysis of Macrophage Polarization

This compound's inhibition of CSF1R can modulate the tumor microenvironment by affecting macrophage polarization, potentially shifting from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype.[4][5] This can be assessed by IHC for specific macrophage markers.

Experimental Protocol: Immunohistochemistry (IHC) for F4/80

F4/80 is a widely used marker for murine macrophages.[23][24]

The protocol for F4/80 IHC is similar to that for CD31, with the primary antibody being specific for F4/80. Analysis would involve quantifying the number of F4/80-positive cells within the tumor microenvironment. A decrease in the overall number of macrophages or a change in their localization could indicate a therapeutic effect. Further analysis with markers for M1 (e.g., CD80) and M2 (e.g., CD206) macrophages can provide more detailed insights into the modulation of macrophage polarization.[4][25]

p53 Pathway Activation

This compound has been shown to activate the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][12] This can be assessed by Western blotting for key proteins in this pathway.

Experimental Protocol: Western Blot for p53 and p21

  • Cell Lysis: Treat cancer cells with this compound and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53 (e.g., Ser15), and the downstream target p21 overnight at 4°C. A loading control like GAPDH or β-actin should also be probed.[10][27][28]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Analysis: An increase in the levels of p53, phospho-p53, and p21 in this compound-treated cells would confirm the activation of the p53 pathway.

Quantitative Data Summary

AssayTarget/BiomarkerSample TypeExpected Outcome with this compound TreatmentKey Protocol Steps
In-Cell Western™ p-VEGFR2, p-CSF1RCultured CellsDecreased PhosphorylationCell seeding, compound treatment, ligand stimulation, fixation/permeabilization, antibody incubation, near-infrared imaging.
ELISA Soluble VEGFR2Serum, PlasmaDecreased LevelsPlate coating, sample/standard incubation, detection antibody, enzyme conjugate, substrate, absorbance reading.
Immunohistochemistry CD31Tumor TissueDecreased Microvessel DensityTissue fixation/embedding, sectioning, antigen retrieval, antibody incubation, chromogenic detection, imaging, and quantification.
Immunohistochemistry F4/80Tumor TissueAltered Macrophage InfiltrationTissue fixation/embedding, sectioning, antigen retrieval, antibody incubation, chromogenic detection, imaging, and quantification.
Western Blot p53, p-p53, p21Cell LysatesIncreased Protein LevelsCell lysis, protein quantification, SDS-PAGE, membrane transfer, antibody incubation, chemiluminescent detection.

Visualizations

SYHA1813_Signaling_Pathway This compound This compound VEGFR VEGFR This compound->VEGFR CSF1R CSF1R This compound->CSF1R p53_pathway p53 Pathway Activation This compound->p53_pathway Angiogenesis Angiogenesis VEGFR->Angiogenesis TAM Tumor-Associated Macrophages (M2) CSF1R->TAM TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth ImmuneSuppression Immune Suppression TAM->ImmuneSuppression ImmuneSuppression->TumorGrowth Apoptosis Apoptosis & Cell Cycle Arrest p53_pathway->Apoptosis Apoptosis->TumorGrowth

Caption: this compound signaling pathway.

Target_Engagement_Workflow start Start: This compound Treatment direct Direct Target Engagement start->direct indirect Indirect Target Engagement (Downstream Effects) start->indirect phospho Receptor Phosphorylation (In-Cell Western) direct->phospho svegr2 Soluble VEGFR2 (ELISA) indirect->svegr2 angiogenesis Angiogenesis (CD31 IHC) indirect->angiogenesis macrophage Macrophage Modulation (F4/80 IHC) indirect->macrophage p53 p53 Pathway (Western Blot) indirect->p53 data Data Analysis & Interpretation phospho->data svegr2->data angiogenesis->data macrophage->data p53->data

Caption: Experimental workflow for measuring target engagement.

References

Application Notes and Protocols: SYHA1813 and PD-1 Inhibitor Synergistic Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYHA1813 is a novel, potent, and selective dual inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] Preclinical and early clinical studies have demonstrated its anti-tumor activity in various cancers, including glioblastoma (GBM).[1][2][3] Notably, this compound exhibits the ability to cross the blood-brain barrier, a critical attribute for treating central nervous system malignancies.[1][2] The synergistic anti-tumor efficacy of this compound in combination with a programmed cell death protein 1 (PD-1) inhibitor has been observed in preclinical GBM models, suggesting a promising immunotherapeutic strategy.[1][2][3]

This document provides detailed application notes and protocols based on the preclinical findings for the synergistic use of this compound and a PD-1 inhibitor.

Mechanism of Action: A Dual Approach to Overcoming Tumor Resistance

This compound's synergistic effect with PD-1 inhibitors stems from its dual mechanism of action that favorably modulates the tumor microenvironment for an enhanced anti-tumor immune response.

  • Inhibition of Angiogenesis (VEGFR Blockade): By targeting VEGFR, this compound inhibits the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This anti-angiogenic effect can lead to increased hypoxia within the tumor, which has been shown to upregulate PD-L1 expression, a key target for PD-1 inhibitors.

  • Modulation of the Immune Microenvironment (CSF1R Blockade): this compound inhibits CSF1R, which is crucial for the differentiation and survival of tumor-associated macrophages (TAMs). By blocking this pathway, this compound can reduce the population of immunosuppressive M2-like TAMs and potentially promote a shift towards a more pro-inflammatory M1-like phenotype. This reduction in immunosuppressive signals within the tumor microenvironment can enhance the efficacy of PD-1 inhibitors in reactivating anti-tumor T-cell responses.

The combined action of this compound and a PD-1 inhibitor creates a more favorable environment for T-cell-mediated tumor cell killing.

G cluster_TME Tumor Microenvironment cluster_Immune Immune Response This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits CSF1R CSF1R This compound->CSF1R Inhibits M2_TAM M2 Macrophages (Immunosuppressive) Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Tumor_Cell Tumor Cell CSF1R->M2_TAM T_Cell Effector T-Cell M2_TAM->T_Cell Suppresses PD1_Inhibitor PD-1 Inhibitor PD1_PDL1 PD-1/PD-L1 Interaction PD1_Inhibitor->PD1_PDL1 Blocks PD1_PDL1->T_Cell Inactivates T_Cell->Tumor_Cell Attacks Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis

Fig. 1: Signaling pathway of this compound and PD-1 inhibitor synergy.

Preclinical Efficacy Data

The following tables summarize the in vivo anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody in a murine GL261 glioma model.

Table 1: In Vivo Anti-Tumor Efficacy of this compound and Anti-PD-1 Antibody Combination in GL261 Glioma Mouse Model

Treatment GroupDosageAdministration RouteMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control-Oral Gavage21-
This compound10 mg/kg, BIDOral Gavage2833.3
Anti-PD-1 Antibody10 mg/kg, Q3DIntraperitoneal2519.0
This compound + Anti-PD-1 10 mg/kg, BID (this compound) 10 mg/kg, Q3D (Anti-PD-1) Oral Gavage Intraperitoneal 35 66.7

BID: Twice daily; Q3D: Every 3 days.

Experimental Protocols

This section provides detailed protocols for the in vivo synergistic efficacy studies based on the published preclinical research.

Murine Syngeneic Glioblastoma Model

A syngeneic intracranial glioma model using GL261 cells in C57BL/6 mice is recommended to evaluate the synergistic anti-tumor effects of this compound and a PD-1 inhibitor in an immunocompetent setting.

Materials:

  • GL261 murine glioma cell line

  • C57BL/6 mice (6-8 weeks old)

  • This compound

  • Anti-mouse PD-1 antibody

  • Vehicle for this compound (e.g., 0.5% CMC-Na)

  • Phosphate-buffered saline (PBS)

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Cell Culture: Culture GL261 cells in appropriate media and conditions.

  • Intracranial Tumor Implantation:

    • Anesthetize C57BL/6 mice.

    • Using a stereotaxic apparatus, inject 2 x 105 GL261 cells in 2 µL of PBS into the right striatum of each mouse.

  • Animal Grouping and Treatment:

    • Seven days post-implantation, randomize mice into four groups (n=8-10 per group):

      • Group 1: Vehicle control (oral gavage, BID) + Isotype control antibody (intraperitoneal, Q3D)

      • Group 2: this compound (10 mg/kg, oral gavage, BID) + Isotype control antibody (intraperitoneal, Q3D)

      • Group 3: Vehicle control (oral gavage, BID) + Anti-PD-1 antibody (10 mg/kg, intraperitoneal, Q3D)

      • Group 4: this compound (10 mg/kg, oral gavage, BID) + Anti-PD-1 antibody (10 mg/kg, intraperitoneal, Q3D)

  • Monitoring and Efficacy Evaluation:

    • Monitor the body weight and general health of the mice daily.

    • Record survival data for each group.

    • Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing GL261 cells) or magnetic resonance imaging (MRI).

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol (Day 7 Post-Implantation) cluster_evaluation Efficacy Evaluation Cell_Culture GL261 Cell Culture Implantation Intracranial Implantation in C57BL/6 Mice Cell_Culture->Implantation Randomization Randomize Mice into 4 Groups Implantation->Randomization Group1 Vehicle + Isotype Ab Randomization->Group1 Group2 This compound + Isotype Ab Randomization->Group2 Group3 Vehicle + Anti-PD-1 Ab Randomization->Group3 Group4 This compound + Anti-PD-1 Ab Randomization->Group4 Monitoring Daily Monitoring (Body Weight, Health) Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Survival Record Survival Data Monitoring->Survival Imaging Tumor Growth Imaging (Bioluminescence/MRI) Monitoring->Imaging

Fig. 2: Experimental workflow for in vivo synergistic efficacy study.
Immunohistochemistry for Tumor Microenvironment Analysis

To investigate the mechanism of synergy, immunohistochemical analysis of tumor tissues can be performed to assess changes in angiogenesis and macrophage populations.

Materials:

  • Tumor tissues collected from the in vivo study

  • Formalin or paraformaldehyde

  • Paraffin embedding reagents

  • Microtome

  • Primary antibodies (e.g., anti-CD31 for angiogenesis, anti-F4/80 for total macrophages, anti-CD206 for M2 macrophages)

  • Secondary antibodies and detection reagents

  • Microscope

Procedure:

  • Tissue Fixation and Embedding: Fix harvested tumor tissues in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections from the paraffin-embedded blocks.

  • Immunostaining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval as required for the specific primary antibodies.

    • Block endogenous peroxidase activity.

    • Incubate with primary antibodies overnight at 4°C.

    • Incubate with the appropriate secondary antibody.

    • Develop the signal using a suitable chromogen.

    • Counterstain with hematoxylin.

  • Image Acquisition and Analysis:

    • Capture images of the stained sections using a microscope.

    • Quantify the staining intensity or the number of positive cells per field of view using image analysis software.

Clinical Context and Future Directions

A Phase I clinical trial (ChiCTR2100045380) has evaluated the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with recurrent high-grade gliomas and advanced solid tumors.[4] The maximum tolerated dose (MTD) was determined to be 15 mg once daily.[4] In evaluable patients with recurrent malignant glioma, encouraging efficacy was observed.[4]

The preclinical data demonstrating the synergy between this compound and a PD-1 inhibitor provide a strong rationale for clinical investigation of this combination therapy in patients with glioblastoma and potentially other solid tumors. Future studies should aim to confirm these synergistic effects in clinical settings and to identify predictive biomarkers to select patients who are most likely to benefit from this combination.

References

Troubleshooting & Optimization

Navigating SYHA1813 Administration: A Technical Guide to Minimize Toxicity and Optimize Dosage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical support center provides essential guidance on the experimental use of SYHA1813. This novel compound, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R), has shown promise in preclinical and early clinical studies for various malignancies, including glioblastoma, meningioma, and melanoma.[1][2][3][4] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure safe and effective experimental application.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions that may arise during the use of this compound in a research setting.

QuestionAnswer
What are the known dose-limiting toxicities (DLTs) of this compound in humans? In a Phase I clinical trial, dose-limiting toxicities observed at a 30 mg dose included grade 4 hypertension and grade 3 oral mucositis.[5][6]
What is the maximum tolerated dose (MTD) established for this compound in clinical trials? The MTD for this compound has been defined as 15 mg once daily.[5][6]
What are the most frequently observed treatment-related adverse events? Hypertension has been the most common treatment-related adverse event, occurring in 42.9% of patients in a phase I study.[6] In total, 92.9% of patients experienced treatment-emergent adverse events (TEAEs).[5]
My in vitro experiments show higher than expected cytotoxicity at low concentrations. What could be the cause? Several factors could contribute to this. First, ensure the purity of the this compound compound. Second, consider the specific cell line's sensitivity and its expression levels of VEGFR and CSF1R. Finally, review the cell culture conditions, as factors like serum concentration can influence drug sensitivity.
I am not observing the expected anti-angiogenic effects in my in vitro tube formation assay. What should I check? Confirm the viability and seeding density of your endothelial cells (e.g., HUVECs). Ensure that the this compound concentration is appropriate; an IC50 value of 13 nmol/L has been reported for VEGF-stimulated HUVEC viability.[2] Also, verify the quality of your matrix (e.g., Matrigel) and the incubation time.
In my animal model, I'm observing significant weight loss in the treatment group. How can I mitigate this? While treatment regimens in preclinical melanoma models were generally well-tolerated with no significant body weight changes, individual animal responses can vary.[4] Consider reducing the dose or the frequency of administration. Ensure proper hydration and nutrition for the animals. If weight loss persists, it may be indicative of systemic toxicity, and a dose reduction is strongly recommended.

Quantitative Toxicity and Efficacy Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Clinical Trial Toxicity Data (Phase I) [5][6]

ParameterValue
Maximum Tolerated Dose (MTD)15 mg once daily
Dose-Limiting Toxicities (at 30 mg)Grade 4 Hypertension, Grade 3 Mucositis Oral
Most Frequent Treatment-Related Adverse EventHypertension (42.9% of patients)
Patients with Treatment-Emergent Adverse Events (TEAEs)92.9%

Table 2: Preclinical Efficacy Data

Cancer TypeModelDosageTumor Growth InhibitionCitation
MeningiomaSubcutaneous xenograft mouse model (IOMM-Lee cells)10 mg/kg, once daily for 21 daysEffective inhibition[1]
BRAF wild-type MelanomaMeWo xenograft model5 mg/kg72.5%[4]
BRAF V600E-mutant MelanomaA375 xenograft model5 mg/kg79.8%[4]
BRAF V600E-mutant Melanoma (in combination with vemurafenib)A375 xenograft model2.5 mg/kg this compound72.9%[4]

Table 3: In Vitro Inhibitory Concentrations (IC50) [5]

TargetIC50
VEGFR-12.8 nmol/L
VEGFR-20.3 nmol/L
VEGFR-34.3 nmol/L
CSF1R19.3 nmol/L

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

In Vitro Cell Viability Assay
  • Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a suitable density.

  • Starvation: After cell attachment, starve the cells in a serum-free medium for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound for 2 hours.

  • Stimulation: Add Vascular Endothelial Growth Factor (VEGF) to stimulate cell proliferation.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

In Vivo Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., IOMM-Lee meningioma cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[1]

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Randomization: Randomly divide the mice into a control group and a treatment group.

  • Treatment Administration: Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 10 mg/kg body weight once daily).[1] The control group receives the vehicle.[1]

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint: At the end of the study (e.g., after 21 days), sacrifice the mice and excise the tumors for further analysis.[1]

Visualizing the Mechanism and Workflow

To better understand the action of this compound and the experimental process, the following diagrams are provided.

SYHA1813_Signaling_Pathway cluster_cell Tumor Cell / Endothelial Cell cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis CSF1R CSF1R Cell_Proliferation Cell Proliferation CSF1R->Cell_Proliferation This compound This compound This compound->VEGFR This compound->CSF1R VEGF VEGF VEGF->VEGFR CSF1 CSF1 CSF1->CSF1R Dosage_Optimization_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Determine IC50 on various cancer cell lines C Establish xenograft models A->C Proceed with promising cell lines B Assess off-target effects in non-cancerous cell lines D Dose-ranging studies to determine MTD B->D Inform starting dose range C->D E Evaluate anti-tumor efficacy at non-toxic doses D->E Use MTD and lower doses F Monitor for signs of toxicity (e.g., weight loss, behavior changes) E->F F->D Adjust dose if toxicity observed

References

Troubleshooting SYHA1813 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SYHA1813, with a specific focus on addressing solubility issues in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, potent multi-kinase inhibitor.[1][2] It primarily functions as a dual inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4][5] By inhibiting these receptors, this compound can suppress tumor growth, angiogenesis (the formation of new blood vessels), and modulate the tumor microenvironment.[3][4][6] Additionally, studies have shown that this compound can activate the p53 signaling pathway, which plays a crucial role in tumor suppression, cell cycle arrest, and apoptosis (programmed cell death).[7][8][9]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound have been determined in kinase enzyme assays, demonstrating its potency against its primary targets.

TargetIC50 (nmol/L)
VEGFR-12.8
VEGFR-20.3
VEGFR-34.3
CSF1R19.3
Data sourced from a phase I dose-escalation study.[10]

Q3: Is this compound soluble in DMSO?

Yes, this compound is reported to be soluble in DMSO.[5] However, researchers may encounter challenges in achieving complete dissolution, especially at higher concentrations. The following troubleshooting guide addresses these potential issues.

Troubleshooting Guide: this compound Solubility in DMSO

Problem: I am having difficulty dissolving this compound in DMSO. The solution is cloudy or contains visible particulates.

This is a common issue encountered with hydrophobic compounds. Here are several steps you can take to troubleshoot and improve the solubility of this compound in DMSO.

Initial Steps
  • Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of many organic compounds.[11][12]

    • Recommendation: Always use fresh, anhydrous (water-free) DMSO from a sealed bottle. Avoid using DMSO from a bottle that has been open for an extended period.

  • Ensure Compound and Solvent are at Room Temperature: Before mixing, allow both the this compound powder and the DMSO to equilibrate to room temperature.

Assisted Dissolution Techniques

If the initial steps do not resolve the issue, you can employ the following techniques:

  • Vortexing: After adding DMSO to the this compound powder, vortex the solution vigorously for 2-5 minutes to ensure adequate mixing.

  • Gentle Heating: Gently warm the solution in a water bath set to 37-50°C for 10-15 minutes.[12] This can help overcome the energy barrier for dissolution. Caution: Do not exceed 50°C, as this may risk degrading the compound.

  • Sonication: Use a bath sonicator to apply ultrasonic energy to the sample for 5-10 minute intervals.[11] Sonication can effectively break down particle agglomerates and enhance dissolution.[12]

The following workflow diagram illustrates a systematic approach to dissolving this compound in DMSO.

G cluster_0 This compound Dissolution Workflow A Start: This compound powder and anhydrous DMSO B Add DMSO to this compound A->B C Vortex for 2-5 minutes B->C D Visually inspect solution C->D E Is the solution clear? D->E F Gently warm (37-50°C) for 10-15 minutes E->F No J Solution ready for use E->J Yes G Sonicate in a water bath for 5-10 minutes F->G H Visually inspect solution G->H I Is the solution clear? H->I I->J Yes K Consider using a co-solvent or preparing a lower concentration I->K No

Caption: A step-by-step workflow for dissolving this compound in DMSO.

Advanced Troubleshooting: Co-solvents

If this compound remains insoluble in 100% DMSO at your desired concentration, consider using a co-solvent system. However, the choice of co-solvent must be compatible with your downstream experimental setup. For cell-based assays, it is crucial to determine the tolerance of your cell line to the co-solvent.

Q4: My this compound/DMSO stock solution precipitated after being added to an aqueous buffer or cell culture medium. What should I do?

This is a common occurrence when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous solution where its solubility is much lower.

  • Recommendation 1: Lower the Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should typically be kept low (e.g., <0.5% or <0.1%) to minimize solvent-induced artifacts and toxicity.[13]

  • Recommendation 2: Prepare a More Dilute Stock Solution: If possible, prepare a more dilute stock solution of this compound in DMSO. This will result in a lower final DMSO concentration when you add it to your aqueous medium, which may prevent precipitation.

  • Recommendation 3: Use a Surfactant or Solubilizing Agent: For in vitro experiments, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can sometimes be used at low concentrations to help maintain the solubility of hydrophobic compounds in aqueous media. However, their compatibility with your specific assay must be validated.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution:

    • Vortex the tube vigorously for 2-5 minutes.

    • Visually inspect the solution. If it is not clear, proceed to the next steps.

    • Place the tube in a water bath sonicator for 10-15 minutes.

    • If necessary, warm the solution in a 37°C water bath for 10 minutes, followed by another round of vortexing or sonication.

  • Filtration and Storage: Once the solution is clear, it can be sterile-filtered through a 0.22 µm syringe filter if required for cell culture applications. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. A recommended storage period is up to 1 month at -20°C and up to 6 months at -80°C.[5]

Signaling Pathways of this compound

This compound exerts its anti-tumor effects through the modulation of key signaling pathways. The diagrams below illustrate the primary mechanisms of action.

G cluster_1 This compound Inhibition of CSF1R and VEGFR Signaling This compound This compound CSF1R CSF1R This compound->CSF1R Inhibits VEGFR VEGFR This compound->VEGFR Inhibits Macrophage Macrophage (M2 Polarization) CSF1R->Macrophage Activates EndothelialCell Endothelial Cell (Angiogenesis) VEGFR->EndothelialCell Activates TumorCell Tumor Cell (Proliferation, Survival) Macrophage->TumorCell Promotes EndothelialCell->TumorCell Promotes

Caption: this compound's dual inhibition of CSF1R and VEGFR signaling pathways.

G cluster_2 This compound Activation of the p53 Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Induces ATM_CHK ATM/CHK DNA_Damage->ATM_CHK Activates p53 p53 ATM_CHK->p53 Activates CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Activation of the ATM/CHK/p53 signaling pathway by this compound.

References

Technical Support Center: Managing Adverse Events of SYHA1813 in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse events associated with the investigational drug SYHA1813, a potent multikinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs) and colony-stimulating factor 1 receptor (CSF1R). The information is compiled from early-phase clinical trial data and established best practices for managing adverse events of similar therapeutic agents.

Troubleshooting Guides

This section offers structured guidance for identifying, grading, and managing the most common treatment-emergent adverse events (TEAEs) observed with this compound.

Summary of Treatment-Emergent Adverse Events (TEAEs)

The following table summarizes the common TEAEs reported in a phase I clinical trial of this compound.[1][2]

Adverse EventFrequency (%)Common Grades (CTCAE v5.0)
Hypertension42.9%Grade 1-3; Grade 4 DLT
Sinus Bradycardia42.9%Grade 1-2
Platelet Count Decreased35.7%Grade 1-2
Blood Triglyceride Increased35.7%Grade 1-2
Alanine Aminotransferase Increased28.6%Grade 1-2
Aspartate Aminotransferase Increased28.6%Grade 1-2
Urinary Tract Infection28.6%Grade 1-2
Mucositis Oral-Grade 3 DLT

DLT: Dose-Limiting Toxicity

Management of Key Adverse Events

1. Hypertension

  • Question: A clinical trial participant develops elevated blood pressure after starting this compound. What are the steps for management?

  • Answer: Hypertension is the most frequent treatment-related adverse event with this compound.[1][2] Proactive monitoring and management are crucial.

    • Monitoring:

      • Establish a baseline blood pressure before initiating this compound.

      • Monitor blood pressure at least weekly for the first cycle, and then every 2-4 weeks in subsequent cycles, or as clinically indicated.

      • Educate patients on home blood pressure monitoring and reporting.

    • Management:

      • Grade 1 (Asymptomatic, intervention not indicated): Continue this compound and monitor blood pressure more frequently.

      • Grade 2 (Moderate, medical intervention indicated): Initiate antihypertensive therapy. Preferred agents include ACE inhibitors, angiotensin II receptor blockers (ARBs), and calcium channel blockers.[1] Continue this compound with close monitoring.

      • Grade 3 (Severe, more than one drug or more intensive therapy indicated): Optimize antihypertensive therapy. Consider holding this compound if blood pressure is not controlled. Once controlled, this compound may be restarted at a reduced dose.

      • Grade 4 (Life-threatening consequences, urgent intervention indicated): This is a dose-limiting toxicity.[1][2] Immediately discontinue this compound and provide urgent medical management.

2. Mucositis Oral

  • Question: A participant reports painful oral lesions. How should this be managed?

  • Answer: Oral mucositis has been reported as a dose-limiting toxicity.[1][2]

    • Monitoring:

      • Perform a baseline oral examination.

      • Educate patients on oral hygiene and to report any oral pain, soreness, or lesions.

      • Conduct regular oral examinations during study visits.

    • Management:

      • Grade 1 (Asymptomatic or mild symptoms): Reinforce oral hygiene (soft toothbrush, non-alcoholic mouthwash).

      • Grade 2 (Moderate pain, not interfering with oral intake): Introduce topical analgesics like viscous lidocaine. A modified diet may be indicated.

      • Grade 3 (Severe pain, interfering with oral intake): This is a dose-limiting toxicity.[1][2] Hold this compound. Systemic analgesics may be required. Once the mucositis has resolved to Grade 1 or baseline, consider restarting this compound at a reduced dose.

      • Grade 4 (Life-threatening consequences): Discontinue this compound and provide supportive care.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to the observed adverse events?

A1: this compound is a potent multikinase inhibitor that targets VEGFRs and CSF1R.[1][2][3][4][5] Inhibition of VEGFR signaling disrupts tumor angiogenesis but can also lead to hypertension by affecting vascular tone and endothelial function.[4][6] The other observed adverse events are also likely related to the on-target or off-target kinase inhibitory profile of the drug.

Q2: What are the dose-limiting toxicities (DLTs) of this compound?

A2: In the phase I clinical trial, Grade 4 hypertension and Grade 3 oral mucositis were identified as the DLTs at the 30 mg dose level. The maximum tolerated dose (MTD) was determined to be 15 mg once daily.[1][2]

Q3: Are there any specific laboratory tests that should be monitored during treatment with this compound?

A3: Yes, based on the TEAE profile, regular monitoring of the following is recommended:

  • Complete blood count (with differential) to monitor for decreased platelet counts.

  • Liver function tests (ALT, AST) at baseline and periodically during treatment.

  • Lipid panel to monitor for increased triglycerides.

Q4: What is the recommended starting dose of this compound and what are the dose modification guidelines in case of toxicity?

A4: The MTD and recommended phase II dose is 15 mg once daily.[1][2] For Grade 3 or 4 toxicities deemed related to this compound, it is recommended to hold the drug until the toxicity resolves to Grade 1 or baseline. Treatment may then be reinitiated at a reduced dose level.

Experimental Protocols

Protocol for Monitoring and Management of Hypertension
  • Objective: To proactively monitor, grade, and manage hypertension in patients receiving this compound.

  • Procedure:

    • Screening/Baseline:

      • Obtain a detailed medical history, including any pre-existing hypertension and use of antihypertensive medications.

      • Measure seated blood pressure in both arms after 5 minutes of rest. Use the arm with the higher reading for subsequent measurements.

      • Perform at least two readings at baseline, separated by at least 15 minutes.

    • Monitoring During Treatment:

      • Cycle 1: Weekly blood pressure monitoring.

      • Subsequent Cycles: Blood pressure monitoring at each study visit (e.g., every 4 weeks).

      • Encourage patients to perform home blood pressure monitoring and provide them with a log.

    • Grading: Grade hypertension according to the NCI CTCAE v5.0 criteria.[7]

    • Management: Follow the management guidelines outlined in the Troubleshooting Guide.

Visualizations

Signaling Pathway of this compound

SYHA1813_Pathway cluster_VEGFR VEGFR Signaling cluster_CSF1R CSF1R Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Binds TAM_Survival TAM Survival & Polarization (M2) CSF1R->TAM_Survival Promotes This compound This compound This compound->VEGFR This compound->CSF1R

Caption: this compound inhibits both VEGFR and CSF1R signaling pathways.

Experimental Workflow for Hypertension Management

Hypertension_Workflow Start Initiate this compound Monitor_BP Monitor Blood Pressure (Weekly in Cycle 1) Start->Monitor_BP Grade_BP Grade Hypertension (CTCAE v5.0) Monitor_BP->Grade_BP Continue_Tx Continue this compound & Increase Monitoring Grade_BP->Continue_Tx Grade 1 Initiate_AntiHTN Initiate Antihypertensive Therapy Grade_BP->Initiate_AntiHTN Grade 2 Optimize_AntiHTN Optimize Antihypertensive Therapy & Hold this compound Grade_BP->Optimize_AntiHTN Grade 3 Stop_Tx Discontinue this compound Grade_BP->Stop_Tx Grade 4 Initiate_AntiHTN->Monitor_BP Restart_Reduced Restart this compound at Reduced Dose Optimize_AntiHTN->Restart_Reduced BP Controlled Restart_Reduced->Monitor_BP

Caption: Workflow for monitoring and managing this compound-induced hypertension.

Troubleshooting Logic for Adverse Events

AE_Troubleshooting AE_Reported Adverse Event Reported Assess_Causality Assess Causality (Related to this compound?) AE_Reported->Assess_Causality Grade_Severity Grade Severity (CTCAE v5.0) Assess_Causality->Grade_Severity Yes Manage_Unrelated Manage as per Standard Medical Practice Assess_Causality->Manage_Unrelated No Continue_Tx Continue this compound with Supportive Care Grade_Severity->Continue_Tx Grade 1-2 Hold_Tx Hold this compound Grade_Severity->Hold_Tx Grade 3-4 Dose_Reduce Consider Dose Reduction upon Resolution Hold_Tx->Dose_Reduce

Caption: Decision-making logic for managing adverse events during this compound clinical trials.

References

SYHA1813 Blood-Brain Barrier Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SYHA1813, focusing on its delivery across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent multi-kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] By inhibiting VEGFR, it demonstrates anti-angiogenic effects.[1] Its inhibition of CSF1R modulates the tumor microenvironment by affecting tumor-associated macrophages.[3] Preclinical studies have shown that this dual inhibition leads to potent antitumor activity against glioblastoma.[1][2][5]

Q2: Has this compound been shown to cross the blood-brain barrier?

A2: Yes, preclinical studies have demonstrated that this compound can effectively penetrate the blood-brain barrier.[1][2] This has been observed in mouse models bearing intracranial glioblastoma xenografts, where the administration of this compound led to a prolonged survival time.[1][2]

Q3: What are the reported in vivo effects of this compound on brain tumors?

A3: In vivo studies have shown that this compound exhibits significant antitumor activity against glioblastoma in both immune-competent and immune-deficient mouse models.[1][2] It has been shown to inhibit the growth of meningioma xenografts in mouse models as well.[6] In glioblastoma models, this compound treatment has been associated with prolonged survival.[1][2] Furthermore, it has shown synergistic antitumor efficacy when combined with a PD-1 antibody.[1][2][5]

Q4: What is the proposed signaling pathway for this compound's antitumor effect in meningioma?

A4: In meningioma cells, this compound has been found to activate the p53 pathway and impair DNA repair.[6] Mechanistically, it is suggested that this compound activates p53 via the ATM/CHK signaling pathway, leading to suppressed proliferation, induction of cell cycle arrest, apoptosis, and cellular senescence.[6]

Troubleshooting Guides

Issue 1: Inconsistent or low brain tissue concentration of this compound in animal models.
Potential Cause Troubleshooting Step Expected Outcome
Improper drug formulation and administration For in vivo studies, ensure this compound is prepared as a self-microemulsion matrix for oral administration to enhance solubility and absorption.[7] Verify the accuracy of the administered dose based on the body weight of each animal.[7]Consistent and predictable plasma and brain concentrations of this compound.
Variability in animal physiology Standardize the age, weight, and strain of the animal models used in the experiments. Ensure consistent housing and dietary conditions.Reduced inter-animal variability in pharmacokinetic profiles.
Issues with tissue harvesting and processing Perfuse animals with ice-cold saline to remove blood from the brain tissue before harvesting. Snap-freeze brain tissue immediately in liquid nitrogen to prevent drug degradation.Accurate measurement of this compound concentration in the brain parenchyma.
Analytical method sensitivity Validate the sensitivity and linearity of the analytical method (e.g., LC-MS/MS) used for quantifying this compound in brain homogenates.Reliable and reproducible quantification of low drug concentrations in the brain.
Issue 2: Lack of significant tumor growth inhibition in intracranial xenograft models.
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal dosing regimen Based on preclinical data, a dose of 10 mg/kg once daily via oral administration has shown efficacy in a subcutaneous meningioma xenograft model.[7] For glioblastoma models, refer to the dosing used in the relevant publications.[8] Consider a dose-escalation study to determine the optimal dose for your specific model.Significant inhibition of tumor growth and increased survival in treated animals.
Tumor model resistance Characterize the expression of VEGFR and CSF1R in your tumor cell line to ensure they are valid targets. Consider using cell lines that have been previously shown to be sensitive to this compound, such as U87MG or GL261-Luc.[8]Observed antitumor effects consistent with the drug's mechanism of action.
Insufficient treatment duration In a meningioma xenograft model, treatment was administered for 21 days.[7] Ensure the treatment duration is sufficient to observe a therapeutic effect.A clear therapeutic window to observe the antitumor effects of this compound.
Blood-brain barrier efflux While this compound crosses the BBB, active efflux by transporters like P-glycoprotein (P-gp) could potentially limit its brain accumulation. Consider co-administration with a P-gp inhibitor in a pilot study to assess its impact on efficacy, though this is an exploratory step not directly reported in the provided literature.Enhanced brain retention of this compound and potentially improved antitumor efficacy.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nmol/L)
VEGFR-12.8[3][4]
VEGFR-20.3[3][4]
VEGFR-34.3[3][4]
CSF1R19.3[3][4]

Table 2: In Vivo Antitumor Efficacy of this compound Monotherapy

Tumor ModelTreatment DoseTumor Growth InhibitionReference
BRAF wild-type MeWo melanoma xenograft5 mg/kg72.5%[9]
BRAF V60E-mutant A375 melanoma xenograft5 mg/kg79.8%[9]

Experimental Protocols

Protocol 1: In Vivo Subcutaneous Xenograft Mouse Model for Meningioma

  • Cell Culture: Culture IOMM-Lee meningioma cells in appropriate media until they reach the desired confluence for injection.

  • Animal Model: Use BALB/c nude mice for tumor implantation.

  • Tumor Inoculation: Subcutaneously inject IOMM-Lee cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size. Randomly divide the mice into a treatment group and a control group.

  • Drug Preparation: Prepare this compound as a self-microemulsion matrix for oral administration at a dose of 10 mg/kg body weight. The vehicle control should be the self-microemulsion matrix without this compound.[7]

  • Drug Administration: Administer this compound or vehicle orally once daily for 21 days.[7]

  • Tumor Measurement: Measure tumor volumes every other day using a digital caliper. Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) x 1/2.[7]

  • Body Weight Monitoring: Record the body weight of each mouse every other day to monitor for toxicity.

  • Endpoint: At the end of the treatment period, euthanize the mice, excise the tumors, and record the final tumor weights.[7]

Mandatory Visualizations

SYHA1813_Signaling_Pathway_Glioblastoma This compound This compound VEGFR VEGFR This compound->VEGFR inhibits CSF1R CSF1R This compound->CSF1R inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes Tumor_Associated_Macrophages Tumor-Associated Macrophages (TAMs) CSF1R->Tumor_Associated_Macrophages promotes Glioblastoma_Progression Glioblastoma Progression Angiogenesis->Glioblastoma_Progression contributes to Tumor_Associated_Macrophages->Glioblastoma_Progression contributes to SYHA1813_Signaling_Pathway_Meningioma This compound This compound ATM_CHK ATM/CHK Pathway This compound->ATM_CHK activates DNA_Repair DNA Repair This compound->DNA_Repair impairs p53 p53 Activation ATM_CHK->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Cellular Senescence p53->Senescence Meningioma_Growth Meningioma Growth DNA_Repair->Meningioma_Growth promotes Cell_Cycle_Arrest->Meningioma_Growth inhibits Apoptosis->Meningioma_Growth inhibits Senescence->Meningioma_Growth inhibits Experimental_Workflow_BBB_Penetration cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Animal_Model Intracranial Xenograft Mouse Model SYHA1813_Admin Oral Administration of This compound (e.g., 10 mg/kg) Animal_Model->SYHA1813_Admin Tissue_Harvest Brain and Plasma Collection at Time Points SYHA1813_Admin->Tissue_Harvest Sample_Processing Brain Homogenization and Plasma Separation Tissue_Harvest->Sample_Processing Quantification LC-MS/MS Quantification of this compound Sample_Processing->Quantification PK_Analysis Pharmacokinetic Analysis (Brain/Plasma Ratio) Quantification->PK_Analysis Conclusion Confirmation of BBB Penetration PK_Analysis->Conclusion

References

SYHA1813 Technical Support Center: Investigating and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of SYHA1813. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, orally available multi-kinase inhibitor.[1][2] Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] By inhibiting VEGFRs, this compound blocks angiogenesis, the formation of new blood vessels that tumors need to grow.[3][4] Through CSF1R inhibition, it can modulate the tumor microenvironment by affecting tumor-associated macrophages (TAMs), which play a role in tumor progression and immune suppression.[1][3]

Q2: What are the known on-target toxicities of this compound observed in clinical trials?

In a phase I clinical trial, the most common treatment-related adverse events (TRAEs) were generally mild and consistent with the on-target inhibition of VEGFR.[1][2] These included hypertension, decreased platelet count, and oral mucositis.[1][2] At a dose of 30 mg, dose-limiting toxicities of grade 4 hypertension and grade 3 oral mucositis were observed.[1][2] The maximum tolerated dose (MTD) was established at 15 mg once daily.[1][2]

Q3: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended therapeutic target.[5] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[5] It is crucial to differentiate between on-target effects (the desired biological consequence of inhibiting the intended target) and off-target effects.[5] For any small molecule inhibitor, including this compound, understanding and mitigating potential off-target effects is critical for accurate data interpretation and safe therapeutic development.[6][7]

Q4: How can I determine if an observed phenotype in my experiment is due to an on-target or off-target effect of this compound?

A multi-step approach is recommended to distinguish between on-target and off-target effects. This can include performing a dose-response curve, using a structurally unrelated inhibitor for the same target, and conducting rescue experiments.[6] If the phenotype is not replicated with a different inhibitor or cannot be rescued by overexpressing the intended target, it may be an off-target effect.[6]

Troubleshooting Guides

Issue 1: Observed cellular phenotype is inconsistent with known functions of VEGFR or CSF1R inhibition.

  • Possible Cause: The observed effect may be due to this compound interacting with an unknown off-target protein.

  • Troubleshooting Steps:

    • Validate with a Structurally Different Inhibitor: Use another potent inhibitor of VEGFR and CSF1R that has a different chemical scaffold. If this second inhibitor does not produce the same phenotype, the effect is likely an off-target effect of this compound.

    • Target Knockdown/Knockout: Use genetic methods like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of VEGFRs and CSF1R. If the phenotype of genetic knockdown does not match the phenotype of this compound treatment, it suggests an off-target mechanism.

    • Rescue Experiment: Overexpress the primary targets (VEGFRs, CSF1R) in your cell line. If the addition of this compound still produces the phenotype in the presence of excess target protein, it may indicate an off-target effect.[6]

    • Off-Target Profiling: Submit this compound for a broad kinase profiling panel to identify potential unintended targets.[5]

Issue 2: Unexpected cellular toxicity is observed at concentrations used for on-target inhibition.

  • Possible Cause: The toxicity could be due to potent inhibition of an off-target protein that is essential for cell survival.

  • Troubleshooting Steps:

    • Dose Titration: Determine the minimal concentration of this compound required for on-target inhibition and see if toxicity is still present at that concentration. Lowering the concentration may minimize engagement with lower-affinity off-targets.[5]

    • Counter-Screening: Test the toxicity of this compound in a cell line that does not express the primary targets (VEGFRs and CSF1R). If toxicity persists, it is likely due to off-target effects.[6]

    • Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to VEGFRs and CSF1R at the concentrations used in your experiments.[5]

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC₅₀ (nmol/L)
VEGFR-12.8
VEGFR-20.3
VEGFR-34.3
CSF1R19.3
Data from a phase I dose-escalation study.[1][2]

Table 2: Most Frequent Treatment-Related Adverse Events (TRAEs) in Phase I Clinical Trial of this compound

Adverse EventFrequency (n=14)Percentage
Hypertension642.9%
Platelet count decreasedNot specified-
Sinus bradycardiaNot specified-
Oral mucositisNot specified-
Data from a phase I dose-escalation study.[1][2]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its intended targets (VEGFRs, CSF1R) in a cellular context.[7]

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) and incubate under normal culture conditions for a specified time.

  • Cell Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5]

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[5]

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining at each temperature using Western blotting with antibodies specific for VEGFRs and CSF1R.[7]

  • Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the this compound-treated samples, the binding of the drug should stabilize the target proteins, resulting in a higher amount of soluble protein at elevated temperatures.[5]

Protocol 2: Kinase Profiling for Off-Target Identification

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.[7]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Plate Setup: In a multi-well plate (e.g., 384-well), add the recombinant kinases from a commercially available panel, their respective substrates, and ATP.

  • Incubation: Add the diluted this compound or vehicle control to the wells and incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well (luminescence-based) or the amount of phosphorylated substrate (e.g., using a specific antibody).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC₅₀ values for any kinases that show significant inhibition.

Visualizations

SYHA1813_Signaling_Pathway This compound This compound VEGFR VEGFR This compound->VEGFR CSF1R CSF1R This compound->CSF1R Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis TAM_Survival TAM Survival & Pro-tumor Function CSF1R->TAM_Survival Tumor_Growth Tumor Growth & Progression Angiogenesis->Tumor_Growth TAM_Survival->Tumor_Growth

Caption: this compound inhibits VEGFR and CSF1R signaling pathways.

Off_Target_Workflow Phenotype Unexpected Phenotype or Toxicity Observed Dose_Response Dose-Response Curve Phenotype->Dose_Response Compare_Potency Compare Phenotype Potency to On-Target IC50 Dose_Response->Compare_Potency Discrepancy Potency Discrepancy? Compare_Potency->Discrepancy Genetic_Validation Genetic Validation (siRNA, CRISPR) Discrepancy->Genetic_Validation Yes On_Target Likely On-Target Effect Discrepancy->On_Target No Phenocopy Phenocopies Knockdown? Genetic_Validation->Phenocopy Profiling Kinase/Proteome Profiling Phenocopy->Profiling No Phenocopy->On_Target Yes Off_Target_ID Potential Off-Target Identified Profiling->Off_Target_ID

Caption: Workflow for investigating potential off-target effects.

Logical_Relationships Total_Effect Total Observed Effect of this compound On_Target On-Target Effects (VEGFR/CSF1R Inhibition) Total_Effect->On_Target Off_Target Off-Target Effects (Other Kinases/Proteins) Total_Effect->Off_Target Desired_Efficacy Desired Therapeutic Efficacy On_Target->Desired_Efficacy On_Target_Toxicity On-Target Toxicity (e.g., Hypertension) On_Target->On_Target_Toxicity Off_Target_Toxicity Off-Target Toxicity (Unpredictable) Off_Target->Off_Target_Toxicity

References

Navigating SYHA1813 Treatment: A Technical Guide for Optimal Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving SYHA1813, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] This guide offers detailed protocols, frequently asked questions, and data-driven insights to facilitate the refinement of this compound treatment schedules for maximal efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges that may arise during preclinical and clinical research with this compound.

Q1: What is the recommended starting dose for in vivo studies in mouse models?

A1: Preclinical studies in mouse models have demonstrated significant antitumor efficacy at various doses. For instance, in a subcutaneous xenograft mouse model of meningioma, oral administration of this compound at a dose of 10 mg/kg body weight once daily for 21 days effectively inhibited tumor growth.[4] In melanoma xenograft models, a dose of 5 mg/kg resulted in substantial tumor growth inhibition.[5] For combination studies with vemurafenib in BRAF V600E-mutant melanoma models, a dose of 2.5 mg/kg of this compound was shown to act synergistically.[5] Researchers should consider the tumor model and therapeutic strategy when determining the optimal starting dose.

Q2: What is the maximum tolerated dose (MTD) of this compound in humans?

A2: A Phase I dose-escalation study in patients with recurrent high-grade gliomas or advanced solid tumors determined the MTD of this compound to be 15 mg once daily.[1][2][3] Dose-limiting toxicities, including grade 4 hypertension and grade 3 oral mucositis, were observed at a 30 mg dose.[1][2][3]

Q3: What are the known mechanisms of action for this compound?

A3: this compound is a selective tyrosine kinase inhibitor that targets VEGFR-1, VEGFR-2, VEGFR-3, and CSF1R.[1][3] By inhibiting VEGFR signaling, it potently blocks angiogenesis.[6][7][8] Its inhibition of CSF1R leads to the suppression of tumor-associated macrophages (TAMs), which play a crucial role in creating an immunosuppressive tumor microenvironment.[1] Additionally, in meningioma cells, this compound has been shown to activate the p53 pathway and impair DNA repair, leading to G2/M cell cycle arrest, apoptosis, and cellular senescence.[4][9]

Q4: Are there any known combination therapies that enhance the efficacy of this compound?

A4: Yes, preclinical studies have shown that this compound has synergistic antitumor efficacy when combined with a PD-1 antibody in glioblastoma models.[6][7][8] In BRAF V600E-mutant melanoma models, combining this compound with the BRAF inhibitor vemurafenib resulted in enhanced tumor suppression compared to either monotherapy.[5]

Q5: How can I monitor the pharmacodynamic effects of this compound in my experiments?

A5: Biomarker assessments in clinical trials have shown that this compound treatment leads to a significant reduction in soluble VEGFR2 (sVEGFR2) levels and an increase in VEGFA and placental growth factor levels.[1][2][3] In preclinical models, immunohistochemical analysis for markers of angiogenesis (CD31, CD105), macrophage infiltration (F4/80, CD206), and cell proliferation (Ki67) can be used to assess treatment response.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

ParameterValueTumor Model/PopulationReference
In Vitro IC50
VEGFR-12.8 nmol/LKinase enzyme assay[1][3]
VEGFR-20.3 nmol/LKinase enzyme assay[1][3]
VEGFR-34.3 nmol/LKinase enzyme assay[1][3]
CSF1R19.3 nmol/LKinase enzyme assay[1][3]
HUVEC Viability (VEGF-stimulated)13 nmol/LHuman Umbilical Vein Endothelial Cells[8]
In Vivo Efficacy
Meningioma Xenograft10 mg/kg, once daily (oral)IOMM-Lee cells in BALB/c nude mice[4]
BRAF wild-type Melanoma5 mg/kg (72.5% tumor growth inhibition)MeWo xenograft model[5]
BRAF V600E-mutant Melanoma5 mg/kg (79.8% tumor growth inhibition)A375 xenograft model[5]
Combination with Vemurafenib2.5 mg/kg (72.9% tumor growth inhibition)BRAF V600E-mutant A375 xenograft model[5]
Clinical Data (Phase I)
Maximum Tolerated Dose (MTD)15 mg, once dailyPatients with recurrent high-grade gliomas or advanced solid tumors[1][2][3]
Partial Response20% (2 out of 10 evaluable patients)Patients with recurrent malignant glioma[2]
Stable Disease70% (7 out of 10 evaluable patients)Patients with recurrent malignant glioma[2]

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

In Vivo Meningioma Xenograft Model
  • Cell Culture: IOMM-Lee meningioma cells are cultured in appropriate media until they reach the desired confluence.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.

  • Cell Inoculation: A suspension of 1 x 107 IOMM-Lee cells in 100 µL of PBS is injected subcutaneously into the right flank of each mouse.

  • Treatment Initiation: Three days after cell injection, mice are randomly assigned to treatment and control groups.

  • Drug Administration: this compound is administered orally at a dose of 10 mg/kg body weight once daily for 21 days. The control group receives the vehicle.[4]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers.

  • Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised for further analysis (e.g., weight, immunohistochemistry).

In Vitro Tube Formation Assay
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

  • Plate Preparation: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.

  • Treatment: Cells are treated with varying concentrations of this compound in the presence of a pro-angiogenic factor like VEGF.

  • Incubation: The plate is incubated at 37°C for a period sufficient to allow tube formation (e.g., 6-12 hours).

  • Imaging and Analysis: The formation of capillary-like structures (tubes) is observed and quantified using a microscope.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.

SYHA1813_Mechanism_of_Action cluster_VEGFR VEGFR Signaling cluster_CSF1R CSF1R Signaling cluster_p53 p53 Pathway Activation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R TAM_Survival TAM Survival & Polarization (M2) CSF1R->TAM_Survival This compound This compound This compound->VEGFR Inhibition This compound->CSF1R Inhibition DNA_Damage DNA Damage This compound->DNA_Damage Induces p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis, Senescence p53_Activation->Cell_Cycle_Arrest

Caption: this compound's multi-faceted mechanism of action.

Experimental_Workflow_In_Vivo start Start: Tumor Cell Inoculation randomization Randomization of Mice start->randomization treatment_group Treatment Group: This compound Administration randomization->treatment_group control_group Control Group: Vehicle Administration randomization->control_group monitoring Tumor Growth Monitoring treatment_group->monitoring control_group->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

Caption: A typical experimental workflow for in vivo efficacy studies.

References

Navigating SYHA1813: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address potential variability in experimental results with SYHA1813.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a multi-kinase inhibitor that demonstrates potent anti-tumor activity through several mechanisms. It primarily targets and inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), specifically VEGFR-1, VEGFR-2, and VEGFR-3, which are crucial for angiogenesis.[1][2] Additionally, it inhibits the Colony-Stimulating Factor 1 Receptor (CSF1R), which plays a significant role in the polarization of tumor-associated macrophages.[1][3] Recent studies have also revealed that this compound can activate the p53 signaling pathway and impair DNA damage repair by affecting the ATM/CHK/p53 pathway.[4][5]

Q2: Which signaling pathways are modulated by this compound?

This compound modulates multiple signaling pathways to exert its anti-tumor effects. The primary pathways include:

  • VEGFR Signaling: By inhibiting VEGFRs, this compound disrupts downstream signaling cascades involved in endothelial cell proliferation, migration, and tube formation, thereby inhibiting angiogenesis.[1][6]

  • CSF1R Signaling: Inhibition of CSF1R by this compound can alter the tumor microenvironment by reducing the infiltration and pro-tumor functions of M2-like macrophages.[1][7][8]

  • ATM/CHK2/p53 Signaling: this compound has been shown to induce DNA damage and activate the ATM/CHK2/p53 pathway, leading to cell cycle arrest, apoptosis, and senescence in cancer cells.[4][5]

Q3: What are the recommended starting concentrations for in vitro experiments?

Based on published studies, for many cancer cell lines, including meningioma cells, initial in vitro experiments often use this compound at concentrations ranging from 2.5 µM to 10 µM for a 48-hour treatment period.[5][9] For longer-term assays, such as colony formation, lower concentrations in the range of 0.25 µM to 1 µM may be more appropriate.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: What should be used as a vehicle control in experiments?

For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[5] Therefore, a 0.1% DMSO solution is commonly used as the vehicle control to account for any potential effects of the solvent on the cells.[5][9]

Troubleshooting Guides

Variability in experimental outcomes can arise from multiple factors. The following guides address common issues encountered during in vitro assays with this compound.

Issue 1: High Variability in Cell Viability Assay (e.g., CCK8) Results

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure a uniform single-cell suspension before seeding. Verify cell counts and viability (e.g., using a hemocytometer with trypan blue) before plating. Use a multichannel pipette for seeding to minimize variability between wells.
Inaccurate Drug Concentration Prepare fresh dilutions of this compound from a stock solution for each experiment. Verify the concentration of the stock solution. Ensure thorough mixing of the compound in the culture medium before adding to the cells.
Edge Effects on Multi-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation, which can concentrate the drug and affect cell growth. Fill the outer wells with sterile PBS or medium to create a humidity barrier.
Cell Line-Specific Sensitivity Different cell lines can exhibit varying sensitivities to this compound. It is crucial to establish a baseline dose-response curve for each new cell line to identify the optimal concentration range.
Contamination (Bacterial/Mycoplasma) Regularly test cell cultures for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination. If contamination is suspected, discard the cells and start with a fresh, uncontaminated stock.
Issue 2: Inconsistent Results in Cell Migration/Invasion Assays (Wound Healing/Transwell)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inconsistent "Wound" Width (Wound Healing) Use a sterile pipette tip of a consistent size to create the scratch. An automated scratch tool can also improve consistency. Ensure the scratch is made in a straight line down the center of the well.
Variability in Cell Monolayer Confluency Ensure the cell monolayer is 100% confluent before creating the scratch. Seeding a consistent number of cells and allowing them to reach confluency uniformly is critical.
Uneven Matrigel Coating (Transwell Invasion) Ensure the Matrigel is thawed on ice and diluted to the correct concentration. Apply the Matrigel solution evenly to the Transwell insert and allow it to solidify completely in a cell culture incubator.
Incorrect Chemoattractant Concentration Optimize the concentration of the chemoattractant (e.g., FBS) in the lower chamber to induce optimal cell migration/invasion without causing random movement.
Sub-optimal Incubation Time The incubation time for migration and invasion assays is cell-line dependent. Perform a time-course experiment to determine the optimal endpoint where a clear difference between the control and treated groups can be observed.

Experimental Protocols

Cell Viability Assay (CCK8)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) with a final DMSO concentration of 0.1%.

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

Wound Healing Assay
  • Seed cells in a 6-well plate and grow them to 100% confluency.

  • Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Measure the wound area at each time point to quantify cell migration.

Visualizing this compound's Mechanism and Workflow

To further aid in understanding the experimental processes and molecular interactions of this compound, the following diagrams are provided.

SYHA1813_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis Signaling VEGFR->Angiogenesis CSF1R CSF1R Macrophage_Polarization Macrophage Polarization CSF1R->Macrophage_Polarization ATM ATM CHK2 CHK2 ATM->CHK2 p53 p53 CHK2->p53 DNA_Repair_Inhibition DNA Repair Inhibition p53->DNA_Repair_Inhibition Cell_Cycle_Arrest G2/M Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis This compound This compound This compound->VEGFR Inhibits This compound->CSF1R Inhibits DNA_Damage DNA Damage This compound->DNA_Damage DNA_Damage->ATM

Figure 1. This compound's multi-faceted mechanism of action.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cell Culture seeding Cell Seeding in Multi-well Plates start->seeding treatment This compound Treatment (Dose-Response) seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation viability Cell Viability (CCK8) incubation->viability proliferation Proliferation (EdU) incubation->proliferation migration Migration/Invasion (Wound Healing/Transwell) incubation->migration analysis Data Analysis viability->analysis proliferation->analysis migration->analysis end End: Interpretation of Results analysis->end

Figure 2. A general experimental workflow for in vitro testing of this compound.

Troubleshooting_Tree cluster_solutions1 Cell-Related Solutions cluster_solutions2 Reagent-Related Solutions cluster_solutions3 Protocol-Related Solutions start Inconsistent Results? check_cells Check Cell Health & Density start->check_cells Yes check_reagents Verify Reagent Concentration & Prep start->check_reagents Yes check_protocol Review Experimental Protocol start->check_protocol Yes solution_cells1 Ensure Uniform Seeding check_cells->solution_cells1 solution_cells2 Test for Contamination check_cells->solution_cells2 solution_reagents1 Prepare Fresh this compound Dilutions check_reagents->solution_reagents1 solution_reagents2 Validate Vehicle Control check_reagents->solution_reagents2 solution_protocol1 Optimize Incubation Times check_protocol->solution_protocol1 solution_protocol2 Standardize Assay Steps check_protocol->solution_protocol2

References

Technical Support Center: Optimization of SYHA1813 and Radiotherapy Combination

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on "SYHA1813" is limited. Initial research identifies this compound as a novel compound that inhibits VEGFR and CSF1R, and also activates the p53 pathway while impairing DNA repair.[1][2][3][4] This profile suggests a potential synergistic effect with radiotherapy through mechanisms like inhibiting tumor angiogenesis, modulating the tumor microenvironment, and interfering with DNA damage response. Given the novelty of this compound, this technical support center will also draw upon the extensive preclinical and clinical experience of combining radiotherapy with another class of targeted agents that affect DNA repair and cell cycle, CDK4/6 inhibitors, to provide a comprehensive guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for combining this compound with radiotherapy?

A1: this compound is a multi-kinase inhibitor targeting VEGFR and CSF1R, and it has been shown to activate the p53 pathway and impair DNA repair.[1][4] The rationale for combining it with radiotherapy is based on a multi-pronged approach:

  • Inhibition of Angiogenesis (Anti-VEGFR activity): Radiotherapy can induce hypoxia, which in turn upregulates VEGF, a key driver of new blood vessel formation that helps tumors survive and regrow. This compound can counteract this by blocking VEGFR signaling.[2][3]

  • Modulation of the Tumor Microenvironment (Anti-CSF1R activity): this compound's inhibition of CSF1R can reduce the infiltration of tumor-associated macrophages (TAMs), which are known to promote tumor progression and resistance to therapy.[4]

  • Impairment of DNA Repair: By impairing DNA repair mechanisms and activating the p53 tumor suppressor pathway, this compound may enhance the DNA-damaging effects of radiotherapy, leading to increased tumor cell death.[1]

Q2: What is the optimal timing and sequence for administering this compound and radiotherapy?

A2: The optimal timing and sequencing are still under investigation and are likely to be context-dependent. Preclinical studies with other targeted agents, such as CDK4/6 inhibitors, have shown that the sequence of administration can significantly impact outcomes.[5] For a compound like this compound that impairs DNA repair, concurrent administration with radiotherapy could be beneficial to maximize the impact on DNA damage. However, this also carries the risk of increased toxicity.[6][7] A sequential approach, where radiotherapy is followed by this compound, might also be effective by targeting the residual, treatment-resistant cells. Researchers should empirically determine the optimal schedule in their specific cancer models.

Q3: What are the potential toxicities to monitor when combining this compound and radiotherapy?

A3: Based on the known toxicities of this compound and the common side effects of radiotherapy, researchers should monitor for:

  • Hypertension: A frequent treatment-related adverse event with this compound.[8]

  • Mucositis: Observed as a dose-limiting toxicity in a phase I trial of this compound.[8]

  • Enhanced Radiation-Induced Toxicities: Combining targeted agents with radiotherapy can sometimes lead to increased toxicity in the radiation field.[6][7] This could manifest as severe dermatitis, colitis, or esophagitis, depending on the irradiated site.[6][9]

  • Hematological Toxicities: While not a primary toxicity of this compound, combination with radiotherapy, especially over large volumes of bone marrow, could lead to cytopenias.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Synergistic Effect 1. Suboptimal dosing or scheduling. 2. Intrinsic resistance of the cancer model. 3. Antagonistic interaction between this compound and radiotherapy.1. Perform dose-response and scheduling studies to identify the optimal combination regimen. 2. Characterize the molecular profile of your cancer model (e.g., status of DNA repair pathways, VEGFR/CSF1R expression). 3. Evaluate the impact of this compound on cell cycle distribution; if it causes arrest in a radioresistant phase, consider a sequential schedule.
Excessive Toxicity in Animal Models 1. Overlapping toxicities of this compound and radiotherapy. 2. The dose of one or both agents is too high in the combination setting.1. Reduce the dose of this compound and/or radiotherapy in the combination arm. 2. Consider a sequential administration schedule to separate the peak toxicities of each agent. 3. Implement supportive care measures as appropriate for the observed toxicities (e.g., antihypertensives).
Inconsistent Results Between Experiments 1. Variability in experimental conditions. 2. Instability of the compound. 3. Cell line heterogeneity.1. Standardize all experimental parameters, including cell passage number, drug formulation, and radiation delivery. 2. Ensure proper storage and handling of this compound. 3. Perform cell line authentication and characterization.

Quantitative Data Summary

The following tables present representative preclinical data for CDK4/6 inhibitors combined with radiotherapy, which may serve as a reference for designing experiments with this compound.

Table 1: In Vitro Cell Viability (IC50) of a CDK4/6 Inhibitor in Breast Cancer Cell Lines

Cell LineCDK4/6 Inhibitor IC50 (nM)
ER+ / HER2-168 - 306
ER+ / HER2+306 - 913
TNBC (Rb-proficient)>1000
Data synthesized from preclinical studies of abemaciclib and palbociclib.[10]

Table 2: In Vitro Clonogenic Survival Enhancement by a CDK4/6 Inhibitor

Cell LineRadiation Dose (Gy)Sensitizer Enhancement Ratio (SER)
NSCLC (Rb-proficient)21.2 - 1.5
NSCLC (Rb-deficient)2~1.0
SER is the ratio of the radiation dose required to achieve a certain level of cell kill without the drug to the dose required with the drug. Data based on studies with abemaciclib.[11]

Table 3: In Vivo Tumor Growth Delay with a CDK4/6 Inhibitor and Radiotherapy

Treatment GroupTumor Doubling Time (Days)
Control5
CDK4/6 Inhibitor Alone10
Radiotherapy Alone12
CDK4/6 Inhibitor + Radiotherapy25
Hypothetical data based on the synergistic effects reported in preclinical models.[12]

Experimental Protocols

1. In Vitro Clonogenic Survival Assay

  • Objective: To determine the long-term reproductive viability of cancer cells after treatment with this compound and/or radiotherapy.

  • Methodology:

    • Seed cells in 6-well plates at a density determined to yield 50-150 colonies per well for each treatment condition.

    • Allow cells to attach overnight.

    • Treat cells with this compound at various concentrations for a predetermined duration (e.g., 24 hours) before and/or after irradiation.

    • Irradiate cells with a range of doses (e.g., 0, 2, 4, 6 Gy).

    • Remove the drug-containing medium, wash the cells, and add fresh medium.

    • Incubate for 10-14 days until visible colonies form.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count colonies containing at least 50 cells.

    • Calculate the surviving fraction for each treatment condition and plot survival curves.

2. In Vivo Xenograft Study

  • Objective: To evaluate the efficacy of combined this compound and radiotherapy on tumor growth in a mouse model.

  • Methodology:

    • Implant cancer cells subcutaneously into the flank of immunocompromised mice.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., vehicle, this compound alone, radiotherapy alone, combination).

    • Administer this compound via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

    • Deliver a fractionated course of radiotherapy to the tumors.

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Monitor for signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

G cluster_0 cluster_1 RT Radiotherapy DNA_damage DNA Double-Strand Breaks RT->DNA_damage p53_activation p53 Pathway Activation DNA_damage->p53_activation Apoptosis Apoptosis p53_activation->Apoptosis DNA_repair_inhibition DNA Repair Impairment DNA_repair_inhibition->DNA_damage prevents repair of This compound This compound This compound->p53_activation boosts This compound->DNA_repair_inhibition VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Tumor_Growth Tumor Growth & Survival Angiogenesis->Tumor_Growth CSF1R CSF1R TAMs Tumor-Associated Macrophages (M2) CSF1R->TAMs Immunosuppression Immunosuppression TAMs->Immunosuppression Immunosuppression->Tumor_Growth SYHA1813_2 This compound SYHA1813_2->VEGFR inhibits SYHA1813_2->CSF1R inhibits G start Start Experiment seed_cells Seed Cells in Multi-well Plates start->seed_cells attach Allow Cells to Attach (Overnight) seed_cells->attach treat_drug Treat with this compound (Pre-RT Incubation) attach->treat_drug irradiate Irradiate Cells (e.g., 0-8 Gy) treat_drug->irradiate treat_drug_post Treat with this compound (Post-RT Incubation) irradiate->treat_drug_post wash Wash and Add Fresh Medium treat_drug_post->wash incubate Incubate for Colony Formation (10-14 days) wash->incubate fix_stain Fix and Stain Colonies incubate->fix_stain count Count Colonies fix_stain->count analyze Analyze Data & Plot Survival Curves count->analyze end End analyze->end G issue Issue: Lack of Synergistic Effect check_dose Is the dose of This compound optimal? issue->check_dose check_schedule Is the timing and sequence appropriate? issue->check_schedule check_model Is the cell/animal model appropriate? issue->check_model dose_response Action: Perform dose-response matrix experiment. check_dose->dose_response scheduling_study Action: Test different schedules (concurrent, sequential). check_schedule->scheduling_study model_characterization Action: Characterize model for relevant biomarkers (e.g., p53, VEGFR expression). check_model->model_characterization

References

Validation & Comparative

SYHA1813 in Glioblastoma: A Comparative Guide to VEGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SYHA1813, a novel dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R), with other prominent VEGFR inhibitors investigated for the treatment of glioblastoma (GBM). The information presented is based on available preclinical and early clinical data, with a focus on quantitative comparisons and detailed experimental methodologies to assist in research and development decisions.

Executive Summary

Glioblastoma remains one of the most aggressive and challenging cancers to treat. Its highly vascularized nature makes anti-angiogenic therapies targeting the VEGF/VEGFR pathway a compelling strategy. This compound has emerged as a promising candidate due to its dual inhibitory action and its ability to cross the blood-brain barrier (BBB).[1][2] This guide contextualizes the performance of this compound against other VEGFR inhibitors, including multi-kinase inhibitors with activity against VEGFR, by summarizing key preclinical data.

Mechanism of Action: The VEGF/VEGFR Signaling Pathway

The VEGF/VEGFR signaling cascade is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. In glioblastoma, tumor cells secrete VEGF-A, which binds to VEGFR2 on endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately forming new blood vessels that supply the tumor with nutrients and oxygen.

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Permeability Vascular Permeability PKC->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival This compound This compound This compound->VEGFR2 Inhibition Other_TKIs Other VEGFR TKIs (Axitinib, Sorafenib, etc.) Other_TKIs->VEGFR2 Bevacizumab Bevacizumab Bevacizumab->VEGF Sequestration

Caption: Simplified VEGF/VEGFR2 signaling pathway and points of inhibition.

This compound and other small molecule tyrosine kinase inhibitors (TKIs) act intracellularly to block the kinase activity of VEGFR, thereby inhibiting downstream signaling. Bevacizumab, a monoclonal antibody, functions extracellularly by sequestering VEGF-A and preventing it from binding to its receptor.

Comparative Preclinical Efficacy

The following tables summarize the in vitro and in vivo preclinical data for this compound and other selected VEGFR inhibitors in glioblastoma models. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

In Vitro Kinase Inhibitory Activity
CompoundTargetIC50 (nmol/L)
This compound VEGFR12.8[3]
VEGFR20.3[3]
VEGFR34.3[3]
CSF1R19.3[3]
In Vitro Glioblastoma Cell Viability
CompoundCell LineIC50 (µM)Assay Duration
Axitinib MGG42.1[4]Not Specified
MGG80.06[4]Not Specified
MGG186.4[4]Not Specified
U87>10[4]Not Specified
GB1B3.58 (3 days), 2.21 (7 days)[5]3 and 7 days
Sorafenib U87~1.5[6]24 hours
LN229~1.5[6]24 hours
Primary GBM Cells1-2[6]24 hours
GB1B3.52 (3 days), 1.68 (7 days)[5]3 and 7 days
GBM TICs (various)8 - 15[7]48 hours
Sunitinib U87, U251, T98G, U138 (median)5.4[8][9]72 hours
Cediranib GBM Cell Lines (mean)1.71[10]Not Specified
Cabozantinib GBM CSC Lines (range)2 - 34[11]Not Specified
E98NT0.089[12]Not Specified

Note: IC50 values for this compound on glioblastoma cell lines were not explicitly found in the searched literature, which primarily focused on its anti-angiogenic and anti-macrophage effects.

In Vivo Antitumor Activity in Glioblastoma Xenograft Models
CompoundAnimal ModelTreatment RegimenKey Outcomes
This compound Intracranial U87MG & GL261-Luc Xenografts20 or 40 mg/kg, p.o., bidSignificantly prolonged survival.[1][2][13]
Axitinib Intracranial U87, MGG4, 005 GSC XenograftsNot SpecifiedSignificantly extended survival and decreased tumor vascularity.[4]
Sorafenib Orthotopic U87 XenograftsNot SpecifiedSignificantly suppressed intracranial tumor growth.[6]
Sunitinib Intracranial U87MG Xenografts80 mg/kg, p.o., 5 days on/2 days offImproved median survival by 36%.[14]
Cediranib Orthotopic GBM ModelsNot SpecifiedIncreased survival despite persistent tumor growth, primarily through edema control.[15]
Cabozantinib Mouse Xenograft Model of human GBMNot SpecifiedSignificantly increased median survival (32 vs 20 days).[16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cells.

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed glioblastoma cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of VEGFR inhibitor incubation1->treatment incubation2 Incubate for specified duration (e.g., 24-72h) treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at ~570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: A typical workflow for an MTT cell viability assay.

  • Cell Seeding: Glioblastoma cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, axitinib). A control group receives vehicle only.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.

Orthotopic Glioblastoma Xenograft Model

This in vivo model is used to evaluate the efficacy of anti-cancer agents in a more clinically relevant setting.

  • Cell Preparation: Human glioblastoma cells (e.g., U87MG) are cultured and harvested.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Intracranial Injection: Under anesthesia, a small burr hole is made in the skull of the mouse, and a specific number of glioblastoma cells are stereotactically injected into the brain (e.g., striatum).

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using methods like bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

  • Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.

  • Efficacy Evaluation: The primary endpoint is typically overall survival. Tumor growth inhibition can also be assessed by measuring tumor volume over time.

  • Histological Analysis: At the end of the study, brains are harvested for histological and immunohistochemical analysis to assess tumor morphology, proliferation (e.g., Ki-67 staining), and angiogenesis (e.g., CD31 staining).

Conclusion

References

A Head-to-Head Comparison of SYHA1813 and Vemurafenib in BRAF Mutant Melanoma: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, this guide provides an objective comparison of SYHA1813 and the established therapy, vemurafenib, for the treatment of BRAF mutant melanoma. This document synthesizes preclinical data to evaluate their respective mechanisms of action, efficacy, and key molecular interactions, supported by detailed experimental protocols.

Vemurafenib, a potent inhibitor of the BRAF V600E mutation, has been a cornerstone in the treatment of BRAF-mutant metastatic melanoma.[1][2] However, the development of resistance remains a significant clinical challenge.[1] this compound presents a novel approach by targeting the tumor microenvironment through the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Colony-Stimulating Factor 1 Receptor (CSF1R).[3][4][5] This guide delves into the preclinical data of both compounds to offer a comparative perspective for future research and development.

At a Glance: Key Performance Metrics

ParameterThis compoundVemurafenib
Primary Target(s) VEGFR2, CSF1R[3][6][7]BRAF V600E[8][9]
Mechanism of Action Inhibition of angiogenesis and macrophage-mediated immunosuppression[3][4][10]Inhibition of the MAPK signaling pathway[8][9]
IC50 (VEGFR2) 0.3 nmol/L[11]Not Applicable
IC50 (CSF1R) 19.3 nmol/L[11]Not Applicable
IC50 (BRAF V600E) Not Applicable31 nmol/L[12]
In Vivo Efficacy (A375 BRAF V600E Xenograft) 79.8% tumor growth inhibition at 5 mg/kg[3][5]Data varies by study
In Vivo Efficacy (MeWo BRAF WT Xenograft) 72.5% tumor growth inhibition at 5 mg/kg[3][5]Limited efficacy
Combination Efficacy (this compound + Vemurafenib in A375) 72.9% tumor growth inhibition (2.5 mg/kg this compound + 20 mg/kg Vemurafenib)[3][4]34.7% tumor growth inhibition (20 mg/kg monotherapy)[3]
Pharmacokinetics (Half-life) Not explicitly stated in searched abstracts~57 hours[1][8]

Signaling Pathways and Mechanisms of Action

This compound and vemurafenib operate through distinct but potentially complementary mechanisms. Vemurafenib directly targets the mutated BRAF protein, a key component of the MAPK signaling pathway that drives proliferation in BRAF-mutant melanoma cells.[8][9] this compound, on the other hand, modulates the tumor microenvironment by inhibiting VEGFR2-mediated angiogenesis and CSF1R-dependent pro-tumoral macrophages.[3][4][10]

Vemurafenib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Constitutively Active Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival SYHA1813_Signaling_Pathway cluster_extracellular Tumor Microenvironment cluster_endothelial Endothelial Cell cluster_macrophage Macrophage VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R Angiogenesis Angiogenesis VEGFR2->Angiogenesis M2_Polarization M2 Macrophage Polarization & Survival CSF1R->M2_Polarization This compound This compound This compound->VEGFR2 Inhibits This compound->CSF1R Inhibits Xenograft_Workflow Cell_Culture 1. Melanoma Cell Culture (e.g., A375, MeWo) Implantation 2. Subcutaneous Implantation into NOD-SCID Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 4. Drug Administration (Oral Gavage) Tumor_Growth->Treatment Data_Collection 5. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Analysis 6. Endpoint Analysis: Tumor Weight, IHC Data_Collection->Analysis

References

SYHA1813: A Comparative Guide to its Dual-Target Inhibition of VEGFR and CSF1R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SYHA1813's performance against other relevant inhibitors, supported by experimental data. It is designed to offer a comprehensive overview for researchers and professionals in the field of oncology and drug development.

Dual Targeting of VEGFR and CSF1R with this compound

This compound is a novel and selective inhibitor of both Vascular Endothelial Growth Factor Receptor (VEGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] This dual-target action is a promising strategy in cancer therapy as it simultaneously addresses tumor angiogenesis and the tumor immune microenvironment.[1][2] Preclinical and early clinical studies have demonstrated this compound's potent anti-tumor activity in various models, including glioblastoma and melanoma.[1][3]

Data Presentation

Biochemical Potency of this compound and Comparative Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against VEGFR and CSF1R in kinase enzyme assays, alongside data for the multi-targeted inhibitor Cabozantinib and the selective CSF1R inhibitor Pexidartinib.

CompoundTargetIC50 (nM)
This compound VEGFR-1 2.8
VEGFR-2 0.3 [4]
VEGFR-3 4.3 [4]
CSF1R 19.3 [4]
CabozantinibVEGFR20.035[5][6]
c-Met1.3[5][6]
RET4[5]
KIT4.6[5]
FLT311.3[5]
AXL7[5]
PexidartinibCSF1R13-20
c-Kit10-16[2]
FLT3160
In Vivo Efficacy of this compound

This compound has demonstrated significant anti-tumor efficacy in various preclinical xenograft models.

Cancer ModelTreatmentDosageTumor Growth InhibitionReference
Glioblastoma (intracranial)This compound40 mg/kg, p.o., bidProlonged median survival time[7]
Melanoma (BRAF wild-type MeWo)This compound5 mg/kg, p.o., bid72.5%[8]
Melanoma (BRAF V600E-mutant A375)This compound5 mg/kg, p.o., bid79.8%[8]
Melanoma (A375, combination therapy)This compound + Vemurafenib2.5 mg/kg + 20 mg/kg72.9% (synergistic effect)[8]

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of this compound on VEGFR and CSF1R kinases was determined using a biochemical assay. Briefly, recombinant human kinase domains were incubated with the test compound at various concentrations and a substrate in a buffer solution. The kinase reaction was initiated by the addition of ATP. After a defined incubation period, the amount of phosphorylated substrate was quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the well. The IC50 values were then calculated from the dose-response curves.

Cell Viability Assay

Human Umbilical Vein Endothelial Cells (HUVECs) and macrophages were used to assess the cellular activity of this compound. Cells were seeded in 96-well plates and treated with increasing concentrations of the compound. After a 72-hour incubation period, cell viability was determined using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity or ATP content, respectively. This compound has been shown to block the cell viability of HUVECs and macrophages.[9]

In Vivo Xenograft Models

Glioblastoma Model: Human glioblastoma cells (e.g., U87MG) were intracranially implanted into immunocompromised mice.[7] Once tumors were established, mice were randomized into treatment and vehicle control groups. This compound was administered orally at specified doses.[7] Tumor growth was monitored by bioluminescence imaging, and the primary endpoint was overall survival.[7]

Melanoma Model: Human melanoma cells (e.g., MeWo for BRAF wild-type or A375 for BRAF V600E-mutant) were subcutaneously injected into immunocompromised mice.[8] When tumors reached a palpable size, mice were treated with this compound, a comparator drug (e.g., vemurafenib), or vehicle.[8] Tumor volumes were measured regularly to determine tumor growth inhibition.[8]

Immunohistochemistry (IHC)

Tumor tissues from in vivo studies were collected, fixed in formalin, and embedded in paraffin. Sections were then stained with specific antibodies to detect markers of angiogenesis (e.g., CD31) and macrophage infiltration (e.g., F4/80). The stained sections were visualized by microscopy, and the expression levels of the markers were quantified to assess the biological effects of this compound on the tumor microenvironment.[10]

Mandatory Visualization

G VEGFR and CSF1R Signaling Pathways cluster_VEGFR VEGFR Signaling cluster_CSF1R CSF1R Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS Angiogenesis Angiogenesis, Endothelial Cell Proliferation, Survival, Migration PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R SRC Src CSF1R->SRC STAT3 STAT3 CSF1R->STAT3 PI3K_C PI3K CSF1R->PI3K_C Macrophage Macrophage Survival, Proliferation, Differentiation SRC->Macrophage STAT3->Macrophage AKT_C Akt PI3K_C->AKT_C AKT_C->Macrophage This compound This compound This compound->VEGFR Inhibition This compound->CSF1R Inhibition

Caption: this compound dual-inhibits VEGFR and CSF1R signaling pathways.

G Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Evaluation KinaseAssay Kinase Assay (VEGFR/CSF1R) CellViability Cell Viability Assay (HUVEC, Macrophages) KinaseAssay->CellViability TubeFormation Tube Formation Assay (HUVEC) CellViability->TubeFormation Xenograft Tumor Xenograft Model (Glioblastoma, Melanoma) TubeFormation->Xenograft Treatment This compound Treatment Xenograft->Treatment TumorMeasurement Tumor Growth/ Survival Analysis Treatment->TumorMeasurement IHC Immunohistochemistry (CD31, F4/80) Treatment->IHC PhaseI Phase I Clinical Trial (Safety, MTD, PK) IHC->PhaseI

Caption: Workflow for preclinical and clinical evaluation of this compound.

References

A Head-to-Head Showdown: SYHA1813 Versus Other CSF1R Inhibitors in Preclinical and Clinical Landscapes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SHANGHAI, China – In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R) have emerged as a promising strategy to modulate the tumor microenvironment and overcome resistance to conventional treatments. This guide provides a comprehensive, data-driven comparison of SYHA1813, a novel multi-kinase inhibitor, against other prominent CSF1R inhibitors, including the approved small molecule pexidartinib and the monoclonal antibodies emactuzumab, cabiralizumab, and AMG 820. This report is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available preclinical and clinical data to inform future research and development efforts.

Executive Summary

This compound distinguishes itself as a potent oral inhibitor of both Vascular Endothelial Growth Factor Receptors (VEGFRs) and CSF1R, a dual-targeting mechanism designed to simultaneously attack tumor angiogenesis and the immunosuppressive tumor microenvironment.[1][2] Preclinical data demonstrates its high potency against these targets, translating into significant anti-tumor efficacy in various xenograft models.[1][3] In early clinical trials, this compound has shown a manageable safety profile and encouraging anti-tumor activity in patients with recurrent high-grade gliomas and other advanced solid tumors.[4][5]

This guide will systematically compare the available data for this compound with that of other key CSF1R inhibitors, highlighting differences in their mechanism of action, potency, selectivity, and clinical performance.

Mechanism of Action: A Tale of Two Approaches

CSF1R inhibitors primarily fall into two categories: small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain, and monoclonal antibodies that block ligand binding to the receptor's extracellular domain.

This compound and Pexidartinib are orally bioavailable small molecule TKIs. This compound is a multi-kinase inhibitor targeting VEGFR-1, -2, -3, and CSF1R.[4][5] This dual inhibition is intended to simultaneously disrupt tumor blood supply and reprogram tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. Pexidartinib also inhibits CSF1R, as well as c-Kit and FLT3, and is the first approved systemic therapy for tenosynovial giant cell tumor (TGCT).[6][7]

Emactuzumab, Cabiralizumab, and AMG 820 are humanized monoclonal antibodies that bind to the extracellular domain of CSF1R, preventing the binding of its ligands, CSF-1 and IL-34. This blockade inhibits receptor dimerization and downstream signaling, leading to the depletion of TAMs.[8][9][10]

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Intervention CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R IL34 IL34 IL34->CSF1R Dimerization Dimerization CSF1R->Dimerization Ligand Binding Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Signaling PI3K/AKT MAPK/ERK STAT3 Autophosphorylation->Downstream Signaling Cellular Response Proliferation Survival Differentiation Downstream Signaling->Cellular Response mAbs Emactuzumab Cabiralizumab AMG 820 mAbs->CSF1R Block Ligand Binding TKIs This compound Pexidartinib TKIs->Autophosphorylation Inhibit Kinase Activity

Figure 1: CSF1R Signaling Pathway and Points of Inhibition.

Preclinical Performance: A Comparative Analysis

Direct head-to-head preclinical studies are limited. However, by compiling available data, we can draw informative comparisons.

In Vitro Potency and Selectivity

The following table summarizes the in vitro potency of the small molecule inhibitors and the binding affinity of the monoclonal antibodies.

InhibitorTypeTarget(s)IC50 / Kd
This compound Small Molecule TKIVEGFR-1IC50 = 2.8 nM[4][5]
VEGFR-2IC50 = 0.3 nM[4][5]
VEGFR-3IC50 = 4.3 nM[4][5]
CSF1R IC50 = 19.3 nM [4][5]
Pexidartinib Small Molecule TKIc-KitIC50 = 10 nM
CSF1R (cFMS) IC50 = 20 nM
FLT3IC50 = 160 nM
Emactuzumab Monoclonal AntibodyCSF1R Kd = 0.2 nM [8]
Cabiralizumab Monoclonal AntibodyCSF1R Data not publicly available
AMG 820 Monoclonal AntibodyCSF1R Kd = 6.139 nM [11]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant. Lower values indicate higher potency/affinity.

This compound and Pexidartinib exhibit comparable nanomolar potency against CSF1R. Notably, this compound also potently inhibits VEGFRs, a key differentiator. Among the monoclonal antibodies, Emactuzumab demonstrates a very high binding affinity to CSF1R.

In Vivo Anti-Tumor Efficacy

The following table summarizes key in vivo preclinical findings for each inhibitor. Due to the diversity of models and methodologies, a direct comparison of tumor growth inhibition (TGI) percentages should be interpreted with caution.

InhibitorTumor ModelKey Findings
This compound Melanoma Xenografts (MeWo, A375)72.5% and 79.8% TGI at 5 mg/kg, respectively.[3]
Glioblastoma (GBM) XenograftsPotent in vivo anti-tumor activity in both immune-competent and immune-deficient models.[1][2]
Pexidartinib Prostate Cancer (RM-1)Little effect on tumor growth alone, but potentiated the effects of radiation.[6]
Osteosarcoma XenograftsReduced tumor growth and metastasis.
Emactuzumab Various Solid Tumor ModelsDepletion of immunosuppressive M2-like macrophages.[8]
Cabiralizumab -Preclinical data not extensively published.
AMG 820 Mesothelioma (AE5MG), Lung Carcinoma (Lewis Lung)Significantly reduced TAMs.[12]

This compound has demonstrated robust single-agent anti-tumor activity in multiple xenograft models. Pexidartinib's preclinical efficacy appears more pronounced when combined with other modalities like radiation. The monoclonal antibodies have shown clear evidence of target engagement and macrophage depletion in preclinical models.

Clinical Data Snapshot

The clinical development of these CSF1R inhibitors has targeted various indications, with some demonstrating more success than others.

InhibitorPhase of DevelopmentKey Indications & EfficacyCommon Adverse Events
This compound Phase I/IIRecurrent High-Grade Glioma: 20% partial response, 70% stable disease in evaluable patients.[4][5]Hypertension, decreased platelet count, sinus bradycardia.[4]
Pexidartinib ApprovedTenosynovial Giant Cell Tumor (TGCT): 38% overall response rate (ORR) vs 0% for placebo.[6]Hepatotoxicity (black box warning), fatigue, nausea, periorbital edema.
Emactuzumab Phase IIITGCT: 71% ORR in a Phase I study.[9] Advanced Solid Tumors: No objective responses as monotherapy.[8]Pruritus, asthenia, facial edema.[9]
Cabiralizumab Phase II (some discontinued)Advanced Pancreatic Cancer (in combo with nivolumab): Did not meet primary endpoint of progression-free survival.[12]Generally consistent with nivolumab monotherapy.
AMG 820 Phase I/IIAdvanced Solid Tumors (in combo with pembrolizumab): 3% partial response, 34% stable disease.[11][13]Increased AST, fatigue, periorbital/face edema, rash.[11][13]

Pexidartinib is the only approved CSF1R inhibitor for a specific indication (TGCT), where it has shown significant efficacy. This compound has demonstrated promising early clinical activity in challenging-to-treat brain tumors. The clinical development of the monoclonal antibodies in solid tumors has been more challenging, with limited single-agent activity observed, leading to investigations in combination therapies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of CSF1R inhibitors.

In Vitro Kinase Inhibition Assay

Kinase_Inhibition_Assay_Workflow Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Start->Prepare Reagents Reaction Setup Combine Reagents in Microplate Prepare Reagents->Reaction Setup Incubation Incubate at Room Temperature Reaction Setup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Readout Measure Signal (Luminescence) Detection->Readout Data Analysis Calculate % Inhibition and IC50 Readout->Data Analysis End End Data Analysis->End

Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., CSF1R)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test inhibitor (e.g., this compound, Pexidartinib)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare solutions of the kinase, substrate, and ATP in the assay buffer at appropriate concentrations.

  • Reaction Setup: In a microplate, add the kinase, substrate, and test inhibitor at various concentrations.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.

  • Readout: Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a compound on the metabolic activity and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the solution at a wavelength of ~570 nm using a spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Macrophage Polarization Assay

Objective: To evaluate the effect of a CSF1R inhibitor on the polarization of macrophages.

Materials:

  • Human or mouse monocytes/macrophages

  • Macrophage differentiation medium (containing M-CSF)

  • Polarizing stimuli (e.g., LPS and IFN-γ for M1; IL-4 for M2)

  • Test inhibitor

  • Flow cytometer or qPCR equipment

  • Antibodies for M1/M2 markers (e.g., CD80, CD206) or primers for gene expression analysis

Procedure:

  • Macrophage Differentiation: Culture monocytes in the presence of M-CSF for several days to differentiate them into M0 macrophages.

  • Polarization and Treatment: Treat the M0 macrophages with polarizing stimuli in the presence or absence of the test inhibitor.

  • Incubation: Incubate the cells for 24-48 hours to allow for polarization.

  • Analysis:

    • Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against M1 and M2 surface markers. Analyze the cell populations using a flow cytometer.

    • qPCR: Isolate RNA from the cells, reverse transcribe it to cDNA, and perform quantitative PCR to measure the expression of M1 and M2-associated genes.

  • Data Analysis: Quantify the changes in the expression of M1/M2 markers or genes to determine the effect of the inhibitor on macrophage polarization.

Conclusion and Future Directions

This compound presents a compelling profile as a dual inhibitor of VEGFR and CSF1R, with robust preclinical anti-tumor activity and promising early clinical signals. Its multi-targeted approach offers a potential advantage over more selective CSF1R inhibitors, particularly in tumors where both angiogenesis and macrophage-mediated immunosuppression are key drivers of progression.

Pexidartinib has established the clinical utility of CSF1R inhibition in TGCT, a disease highly dependent on this signaling pathway. The journey of monoclonal antibodies targeting CSF1R highlights the challenges of translating potent target engagement into broad clinical efficacy in solid tumors, suggesting that combination strategies are likely crucial for their success.

Future head-to-head preclinical studies under standardized conditions would be invaluable for a more direct comparison of these agents. Furthermore, as more clinical data for this compound becomes available, its position within the landscape of CSF1R-targeted therapies will become clearer. The continued exploration of rational combinations and the identification of predictive biomarkers will be critical for optimizing the clinical application of all CSF1R inhibitors.

References

Synergistic Anti-Tumor Effects of SYHA1813 and PD-1 Blockade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The combination of targeted therapy and immunotherapy represents a promising frontier in oncology. This guide provides a detailed comparison of the novel multi-kinase inhibitor SYHA1813 and its synergistic effects when combined with Programmed Death-1 (PD-1) blockade. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by preclinical and early clinical data.

Mechanism of Action: A Dual Approach to Overcoming Tumor Resistance

This compound is a potent, orally available small molecule inhibitor that simultaneously targets two critical pathways involved in tumor progression: Vascular Endothelial Growth Factor Receptor (VEGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R)[1][2]. This dual inhibition uniquely remodels the tumor microenvironment (TME) to be more susceptible to immune attack, thereby enhancing the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies.

This compound's Role:

  • Anti-Angiogenesis (VEGFR Inhibition): By blocking VEGFR-2, this compound inhibits the formation of new blood vessels, which are essential for supplying nutrients to the tumor[1][3]. This action also helps to normalize the tumor vasculature, potentially improving the infiltration of immune cells.

  • Immunomodulation (CSF1R Inhibition): this compound targets CSF1R, which is crucial for the survival, differentiation, and proliferation of tumor-associated macrophages (TAMs)[1][3]. TAMs, particularly the M2 phenotype, contribute to an immunosuppressive TME. By inhibiting CSF1R, this compound reduces the population of these suppressive macrophages and can shift the balance towards an anti-tumor M1-like phenotype[1][3].

PD-1 Blockade's Role:

  • T-Cell Reinvigoration: PD-1 is an immune checkpoint receptor expressed on activated T-cells. Its ligand, PD-L1, is often overexpressed on tumor cells and other cells within the TME, leading to T-cell exhaustion and immune evasion[4][5]. Anti-PD-1 antibodies block this interaction, restoring the ability of cytotoxic T-cells to recognize and eliminate cancer cells[4].

The Synergy: The combination of this compound and a PD-1 antibody creates a synergistic anti-tumor effect. This compound alleviates the immunosuppressive TME by reducing TAM infiltration and inhibiting angiogenesis. This "primes" the tumor for an effective immune response, allowing the reinvigorated T-cells, unleashed by PD-1 blockade, to infiltrate the tumor more effectively and exert their cytotoxic functions[1]. This dual strategy addresses both the tumor's supportive infrastructure and its ability to evade immune surveillance[1][4].

Signaling Pathway and Synergistic Mechanism

The following diagram illustrates the interconnected pathways targeted by this compound and anti-PD-1 therapy.

Synergy_Pathway cluster_TME Tumor Microenvironment (TME) TumorCell Tumor Cell VEGF VEGF TumorCell->VEGF CSF1 CSF-1 TumorCell->CSF1 PDL1 PD-L1 TAM Tumor-Associated Macrophage (M2) TCell CD8+ T-Cell TAM->TCell CSF1R CSF1R EndothelialCell Endothelial Cell VEGFR VEGFR TCell->TumorCell Kills PD1 PD-1 This compound This compound This compound->VEGFR Inhibits This compound->CSF1R Inhibits AntiPD1 Anti-PD-1 mAb AntiPD1->PD1 Blocks Interaction VEGF->VEGFR Binds CSF1->CSF1R Binds VEGFR->EndothelialCell Promotes Angiogenesis CSF1R->TAM Promotes Survival & Immunosuppression PDL1->PD1 Binds & Inhibits T-Cell

Caption: this compound and Anti-PD-1 signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, highlighting the potency of this compound and its synergistic activity with PD-1 blockade.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target Kinase IC₅₀ (nmol/L)
VEGFR-1 2.8
VEGFR-2 0.3
VEGFR-3 4.3
CSF1R 19.3

Data sourced from a Phase I clinical trial publication.[3][6]

Table 2: In Vivo Anti-Tumor Efficacy in a Glioblastoma (GBM) Mouse Model

Treatment Group Median Survival (Days) Increase in Lifespan vs. Control
Control (Vehicle) 25 -
Anti-PD-1 mAb 29 16%
This compound 35 40%
This compound + Anti-PD-1 mAb 50 100% (Synergistic)

Data from a preclinical study in an immune-competent mouse model of glioblastoma.[1]

Table 3: Immune Cell Modulation in the GBM Tumor Microenvironment

Treatment Group CD8+ T-cells (as % of CD45+ cells) F4/80+ CD206+ Macrophages (M2-like TAMs)
Control Baseline Baseline
This compound Increased Significantly Reduced
This compound + Anti-PD-1 mAb Significantly Increased Significantly Reduced

Summary of findings from immunohistochemistry and flow cytometry analysis in a preclinical GBM model.[1]

Table 4: Early Clinical Activity of this compound Monotherapy (Phase I)

Tumor Type Number of Evaluable Patients Objective Response
Recurrent High-Grade Glioma 10 2 Partial Responses (20%), 7 Stable Disease (70%)

Data from a first-in-human, dose-escalation study (ChiCTR2100045380).[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols below are based on the methods described in the preclinical studies validating the this compound and anti-PD-1 synergy.[1]

1. In Vivo Synergistic Anti-Tumor Study

  • Animal Model: Immune-competent C57BL/6 mice.

  • Tumor Cell Line: GL261 murine glioma cells.

  • Tumor Implantation: 1 x 10⁵ GL261 cells were stereotactically implanted into the striatum of the mice to establish an orthotopic, intracranial glioblastoma model.

  • Treatment Groups:

    • Vehicle Control (oral gavage) + Isotype Control IgG (intraperitoneal injection).

    • This compound (oral gavage, daily) + Isotype Control IgG.

    • Vehicle Control + Anti-PD-1 antibody (intraperitoneal injection, twice weekly).

    • This compound + Anti-PD-1 antibody.

  • Efficacy Endpoint: The primary endpoint was overall survival. Mice were monitored daily, and survival was plotted using Kaplan-Meier curves.

  • Pharmacodynamic Analysis: A separate cohort of mice was euthanized at a predetermined time point. Tumors were harvested for immunohistochemistry (IHC) and flow cytometry analysis.

2. Immunohistochemistry (IHC) for TME Analysis

  • Sample Preparation: Harvested tumors were fixed in formalin, embedded in paraffin, and sectioned.

  • Staining: Sections were stained with primary antibodies against markers such as CD8 (for cytotoxic T-cells), F4/80 (pan-macrophage), and CD206 (M2-like macrophage).

  • Analysis: Stained slides were imaged, and the density of positive cells in the tumor was quantified using image analysis software to assess changes in the immune infiltrate.

3. Flow Cytometry for Immune Cell Profiling

  • Sample Preparation: Freshly harvested tumors were mechanically and enzymatically dissociated into single-cell suspensions.

  • Staining: Cells were stained with a panel of fluorescently-labeled antibodies to identify different immune cell populations (e.g., CD45, CD3, CD8, F4/80, CD206).

  • Analysis: Samples were analyzed on a flow cytometer to quantify the percentage of specific immune cell subsets within the tumor, providing a detailed snapshot of the TME.

Experimental Workflow Diagram

The diagram below outlines the typical workflow for a preclinical study designed to evaluate the synergy between two anti-cancer agents.

Experimental_Workflow cluster_Setup Phase 1: Model Setup cluster_Treatment Phase 2: Treatment & Monitoring cluster_Analysis Phase 3: Endpoint Analysis cluster_Conclusion Phase 4: Conclusion start Select Immune-Competent Mouse Strain (e.g., C57BL/6) implant Orthotopic Implantation of Glioma Cells (e.g., GL261) start->implant 1 randomize Randomize Mice into 4 Treatment Groups implant->randomize 2 treat Administer this compound (p.o.) and/or Anti-PD-1 (i.p.) randomize->treat 3 monitor Monitor Tumor Growth and Animal Survival treat->monitor 4 endpoint Primary Endpoint: Kaplan-Meier Survival Analysis monitor->endpoint 5a pd_analysis Pharmacodynamic Analysis (Separate Cohort) monitor->pd_analysis 5b conclusion Evaluate Synergy and Mechanisms of Action endpoint->conclusion harvest Harvest Tumors for Analysis pd_analysis->harvest flow Flow Cytometry (Immune Cell Profiling) harvest->flow ihc Immunohistochemistry (Biomarker Staining) harvest->ihc flow->conclusion ihc->conclusion

Caption: Preclinical workflow for synergy validation.

Conclusion and Future Directions

The combination of this compound and PD-1 blockade is supported by a strong mechanistic rationale and compelling preclinical data. By targeting both angiogenesis and immunosuppressive macrophages, this compound effectively remodels the tumor microenvironment, creating favorable conditions for an anti-PD-1-mediated immune attack[1]. The synergistic improvement in survival observed in glioblastoma models is significant and provides a solid foundation for clinical investigation[1][2].

Early clinical data from a Phase I trial have demonstrated that this compound is manageable in terms of toxicity and shows encouraging anti-tumor efficacy as a monotherapy in patients with recurrent malignant glioma[6][7]. These findings further support the rationale for advancing this combination therapy into clinical trials to validate its synergistic potential in patients. Future studies will be critical to determine the optimal dosing, scheduling, and patient populations that would benefit most from this promising dual-pronged therapeutic strategy.

References

Cross-study comparison of SYHA1813 efficacy in solid tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of SYHA1813 in various solid tumors, benchmarked against established alternative therapies. The data presented is compiled from preclinical and early-phase clinical studies to offer an objective overview for research and development professionals.

Mechanism of Action: A Dual Inhibitor Approach

This compound is a potent, orally available small molecule inhibitor that simultaneously targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] This dual-targeting mechanism is designed to both inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a role in tumor progression and immune suppression.

Signaling Pathway of this compound

SYHA1813_Mechanism_of_Action cluster_VEGF VEGF Pathway cluster_CSF1 CSF1 Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Promotes CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Binds to TAMs Tumor-Associated Macrophages (TAMs) CSF1R->TAMs Promotes survival & differentiation TumorProgression Tumor Progression & Immune Suppression TAMs->TumorProgression This compound This compound This compound->VEGFR Inhibits This compound->CSF1R Inhibits

Caption: this compound dual-inhibits VEGFR and CSF1R pathways.

Efficacy in Recurrent High-Grade Glioma

A Phase I clinical trial of this compound included 13 patients with recurrent high-grade gliomas. The study demonstrated manageable toxicities and encouraging preliminary antitumor activity.[1][2]

Comparative Efficacy Data
TreatmentStudy PhaseNObjective Response Rate (ORR)6-Month Progression-Free Survival (PFS6)Median Overall Survival (OS)
This compound I10 (evaluable)20% (Partial Response)Not ReportedNot Reported
Temozolomide Meta-analysis of Phase II90214%27.8%65.0% (OS at 6 months)
Bevacizumab Meta-analysis54855% (Complete + Partial Response)45%9.3 months
Lomustine Retrospective11318.8% (Overall Response)20.4%8 months
Bevacizumab + Lomustine Phase II4434%Not Reported9-month OS: 59%
Experimental Protocols
  • This compound (Phase I Trial): Patients with recurrent high-grade gliomas or advanced solid tumors refractory to standard therapy received escalating doses of this compound orally, once daily. The starting dose was 5 mg, with dose escalation continuing until the maximum tolerated dose (MTD) was determined. The MTD was established at 15 mg once daily.[1][2]

  • Temozolomide (Standard Dosing): Typically administered orally at a dose of 150-200 mg/m² for 5 days every 28-day cycle.[3]

  • Bevacizumab: Commonly administered intravenously at a dose of 10 mg/kg every 2 weeks.[4]

  • Lomustine: Administered orally at a dose of 100-130 mg/m² once every 6 weeks.[5]

Efficacy in Metastatic Colorectal Cancer (mCRC)

The Phase I trial of this compound included one patient with colorectal cancer. While limited, this provides a basis for comparison with standard third-line treatments for mCRC.

Comparative Efficacy Data
TreatmentStudy PhaseNMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound I1Data not availableData not available
Regorafenib Meta-analysis (vs. Placebo)-1.9 - 3.2 months6.4 - 9.8 months
Trifluridine/Tipiracil Phase III (RECOURSE)8002.0 months7.1 months
Trifluridine/Tipiracil + Bevacizumab Phase III (SUNLIGHT)4925.6 months10.8 months
Experimental Protocols
  • Regorafenib: Administered orally at a starting dose of 160 mg once daily for the first 21 days of each 28-day cycle.

  • Trifluridine/Tipiracil (LONSURF®): Administered orally at a dose of 35 mg/m²/dose twice daily on days 1 to 5 and days 8 to 12 of each 28-day cycle.[6]

  • Trifluridine/Tipiracil + Bevacizumab: Trifluridine/tipiracil administered as above in combination with bevacizumab given intravenously at 5 mg/kg on days 1 and 15 of each 28-day cycle.[7]

Preclinical Efficacy in Melanoma

This compound has demonstrated significant antitumor efficacy in preclinical xenograft models of both BRAF wild-type and BRAF V600E-mutant melanoma.

Comparative Preclinical Efficacy Data (Xenograft Models)
TreatmentMelanoma ModelTumor Growth Inhibition
This compound (5 mg/kg) BRAF wild-type (MeWo)72.5%
This compound (5 mg/kg) BRAF V600E-mutant (A375)79.8%
Vemurafenib BRAF V600E-mutant~50% response rate in clinical trials
Clinical Efficacy of Comparators in Metastatic Melanoma
TreatmentStudy PhaseNMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
Vemurafenib Phase III (BRIM-3)6755.3 months13.2 months
Dabrafenib + Trametinib Pooled Phase III (COMBI-d/v)563~11 months~25 months
Nivolumab + Ipilimumab Phase III (CheckMate 067)31411.5 months72.1 months
Experimental Protocols
  • Vemurafenib: Administered orally at a dose of 960 mg twice daily.[8]

  • Dabrafenib + Trametinib: Dabrafenib administered orally at 150 mg twice daily and trametinib at 2 mg once daily.

  • Nivolumab + Ipilimumab: Nivolumab administered intravenously at 1 mg/kg and ipilimumab at 3 mg/kg every 3 weeks for 4 doses, followed by nivolumab at 3 mg/kg every 2 weeks.[9]

Experimental Workflow for Preclinical Xenograft Studies

Preclinical_Workflow start Tumor Cell Implantation (e.g., Melanoma cells in mice) tumor_growth Tumor Growth Monitoring start->tumor_growth treatment_groups Randomization into Treatment Groups (this compound, Vehicle, Comparators) tumor_growth->treatment_groups treatment_admin Drug Administration treatment_groups->treatment_admin data_collection Tumor Volume Measurement & Body Weight Monitoring treatment_admin->data_collection Repeatedly endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival Analysis) data_collection->endpoint analysis Statistical Analysis endpoint->analysis

Caption: A typical workflow for preclinical xenograft studies.

Summary and Future Directions

This compound has demonstrated promising anti-tumor activity in both preclinical models and an early-phase clinical trial across a range of solid tumors. Its dual inhibitory mechanism targeting both angiogenesis and the tumor microenvironment presents a rational approach for cancer therapy. In recurrent high-grade glioma, this compound has shown objective responses, warranting further investigation in larger, controlled studies to better define its efficacy against standard-of-care treatments. Preclinical data in melanoma is encouraging, suggesting potential efficacy in both BRAF-mutant and wild-type disease. Further clinical development is necessary to establish the role of this compound in the treatment landscape of these and other solid tumors. Direct comparative clinical trials will be essential to definitively determine its efficacy relative to existing therapies.

References

Independent Validation of SYHA1813's Anti-Metastatic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Metastasis remains a primary driver of cancer-related mortality, creating a critical need for therapeutic agents that can effectively inhibit this complex process. SYHA1813, a novel multi-kinase inhibitor, has emerged as a promising candidate with potent anti-tumor activities. This guide provides an objective comparison of this compound's anti-metastatic properties against established cancer therapies—Regorafenib, Bevacizumab, and Vemurafenib—supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation.

Mechanism of Action of this compound

This compound exerts its anti-metastatic effects through a multi-pronged approach, primarily by dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] By targeting VEGFR2, this compound disrupts tumor angiogenesis, a critical process for tumor growth and dissemination.[1][2] Simultaneously, its inhibition of CSF1R modulates the tumor microenvironment by impeding the differentiation of pro-tumoral M2 macrophages, which are known to promote metastasis.[1][2][3]

Furthermore, this compound has been shown to activate the p53 tumor suppressor pathway by impairing DNA repair mechanisms through the ATM/CHK signaling cascade.[4][5] This activation can lead to cell cycle arrest and apoptosis in cancer cells, further contributing to its anti-tumor and anti-metastatic profile.[4][5]

SYHA1813_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Cell Tumor Cell SYHA1813_TME This compound VEGFR2 VEGFR2 SYHA1813_TME->VEGFR2 inhibits CSF1R CSF1R SYHA1813_TME->CSF1R inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes M2_Macrophage M2 Macrophage Polarization CSF1R->M2_Macrophage promotes Metastasis_TME Metastasis Angiogenesis->Metastasis_TME M2_Macrophage->Metastasis_TME SYHA1813_Cell This compound DNA_Damage DNA Damage SYHA1813_Cell->DNA_Damage induces ATM_CHK ATM/CHK DNA_Damage->ATM_CHK activates p53 p53 ATM_CHK->p53 activates Apoptosis Apoptosis/ Cell Cycle Arrest p53->Apoptosis Metastasis_Cell Metastasis Apoptosis->Metastasis_Cell inhibits

Caption: this compound Signaling Pathways.

In Vitro Anti-Metastatic Properties: A Comparative Analysis

The anti-metastatic potential of this compound has been demonstrated through various in vitro assays, including cell migration and invasion assays. Below is a comparative summary of this compound's performance against other targeted therapies.

Compound Assay Type Cell Line(s) Key Findings Reference
This compound Trans-well InvasionIOMM-Lee, CH157 (Meningioma)Dose-dependent suppression of invasion at 2.5, 5, and 10 µM.[4]
Wound HealingIOMM-Lee, CH157 (Meningioma)Remarkable, dose-dependent inhibition of cell migration.[4]
Regorafenib Trans-well InvasionIOMM-Lee (Meningioma)Dramatic inhibition of invasion at 15 µM.[6]
Wound HealingPLC/PRF/5 (Hepatocellular Carcinoma)Inhibition of cell migration at 0.1–1 µM.[7]
Trans-well MigrationHCT-116 (Colorectal Cancer)Inhibition of migration.[8]
Bevacizumab Wound HealingWSU-HN6, Tca83 (Head and Neck), CAL27, HeLa (Cervical)Promoted migration in WSU-HN6 and Tca83; inhibited migration in CAL27 and HeLa.[9][10]
Vemurafenib Trans-well Migration & InvasionA375R, SKMEL28R (Melanoma)Increased migration and invasion in vemurafenib-resistant cells.[11][12]
Wound HealingWM793B, A375M (Melanoma)Decreased migration ability in vemurafenib-resistant cells.[13]

Experimental Protocols: In Vitro Assays

In_Vitro_Assay_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture cells to form a confluent monolayer Create_Wound 2. Create a 'scratch' or prepare Transwell insert Cell_Culture->Create_Wound Add_Compound 3. Add this compound or alternative compounds Create_Wound->Add_Compound Incubate 4. Incubate for a defined period (e.g., 24-72h) Add_Compound->Incubate Image_Acquisition 5. Acquire images at time points (T=0, T=x) Incubate->Image_Acquisition Quantify 6. Quantify cell migration/ invasion (e.g., ImageJ) Image_Acquisition->Quantify Compare 7. Compare results between treatment groups Quantify->Compare

Caption: General Workflow for In Vitro Migration/Invasion Assays.

1. Wound Healing (Scratch) Assay:

  • Principle: This assay assesses two-dimensional cell migration. A confluent monolayer of cells is mechanically scratched to create a "wound," and the rate at which cells migrate to close the wound is monitored over time.[11]

  • Protocol:

    • Cells are seeded in a multi-well plate and cultured until a confluent monolayer is formed.[9]

    • A sterile pipette tip is used to create a linear scratch in the monolayer.[9]

    • The cells are washed to remove debris and then incubated with medium containing the test compound (e.g., this compound) or a vehicle control.[7]

    • Images of the scratch are captured at time zero and at subsequent time points (e.g., every 24 hours).[7]

    • The width of the scratch is measured over time to quantify the rate of cell migration and wound closure.[7]

2. Trans-well Invasion Assay:

  • Principle: This assay measures the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

  • Protocol:

    • The upper chamber of a Transwell insert with a porous membrane is coated with a basement membrane matrix (e.g., Matrigel).[7]

    • Cancer cells are seeded into the upper chamber in a serum-free medium containing the test compound.[4]

    • The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).[4]

    • After incubation, non-invading cells on the upper surface of the membrane are removed.[7]

    • Cells that have invaded through the matrix and are on the lower surface of the membrane are fixed, stained, and counted.[7]

In Vivo Anti-Metastatic Properties: A Comparative Analysis

The efficacy of this compound in inhibiting metastasis in vivo has been evaluated in preclinical animal models. The following table compares these findings with data from studies on alternative therapies.

Compound Animal Model Cancer Type Key Findings Reference
This compound Intracardiac metastasis model (Nude mice)Melanoma (A375 cells)76.6% reduction in systemic metastatic burden.[1][2]
Regorafenib Orthotopic colon cancer model (CT26 cells)Colon CancerComplete prevention of liver metastasis formation.[4][5]
Murine CRC liver metastasis modelColorectal CancerSignificantly delayed disease progression by inhibiting growth of established liver metastases and preventing new metastases.[14]
Bevacizumab Neuroblastoma xenograft modelsNeuroblastoma30-63% reduction of angiogenesis; did not directly measure metastasis inhibition.[15]
Breast cancer modelBreast CancerNo significant reduction in lung metastasis.[16]
Vemurafenib Mouse modelMelanomaKnockdown of PYK2 (a mediator of vemurafenib-induced invasion) significantly reduced lung metastasis.[17]

Experimental Protocols: In Vivo Models

In_Vivo_Study_Workflow cluster_setup_vivo Model Establishment cluster_treatment_vivo Treatment Phase cluster_analysis_vivo Endpoint Analysis Cell_Implantation 1. Implant tumor cells into immunocompromised mice (e.g., orthotopic, intracardiac) Tumor_Growth 2. Allow tumors to establish and grow Cell_Implantation->Tumor_Growth Group_Allocation 3. Randomize animals into treatment and control groups Tumor_Growth->Group_Allocation Drug_Administration 4. Administer this compound or alternatives (e.g., oral gavage) Group_Allocation->Drug_Administration Monitor_Metastasis 5. Monitor metastatic burden (e.g., bioluminescence imaging) Drug_Administration->Monitor_Metastasis Necropsy 6. Perform necropsy and collect tissues for analysis Monitor_Metastasis->Necropsy Histology 7. Histological examination of organs for metastatic lesions Necropsy->Histology

Caption: General Workflow for In Vivo Metastasis Studies.

1. Intracardiac Metastasis Model:

  • Principle: This model is used to study the systemic dissemination of cancer cells and the formation of metastases in various organs.

  • Protocol:

    • Cancer cells, often labeled with a reporter gene like luciferase for in vivo imaging, are injected directly into the left ventricle of the heart of immunocompromised mice.[1][2]

    • The animals are then treated with the test compound (e.g., this compound) or a vehicle control over a specified period.[1][2]

    • Metastatic burden is monitored non-invasively over time using techniques like bioluminescence imaging.[1]

    • At the end of the study, organs are harvested for ex vivo imaging and histological analysis to confirm and quantify metastatic lesions.[1]

2. Orthotopic Tumor Model:

  • Principle: This model involves implanting tumor cells into the corresponding organ of origin in the animal, providing a more clinically relevant tumor microenvironment.

  • Protocol:

    • Cancer cells (e.g., colon cancer cells) are surgically implanted into the relevant organ (e.g., the cecum) of the host animal.[4][5]

    • Once tumors are established, the animals are randomized into treatment and control groups.[4][5]

    • The test compound is administered, and primary tumor growth is monitored.[4][5]

Conclusion

The available preclinical data strongly suggest that this compound possesses significant anti-metastatic properties, acting through the dual inhibition of VEGFR2 and CSF1R, as well as the activation of the p53 pathway. In comparative terms, this compound demonstrates robust inhibition of metastasis both in vitro and in vivo. Notably, its 76.6% reduction in systemic metastasis in a melanoma model is a compelling finding. While direct cross-study comparisons are challenging due to variations in experimental models and conditions, this compound's performance appears comparable or superior to some established therapies in specific contexts. For instance, while Regorafenib showed complete prevention of metastasis in a colon cancer model, the differential effects of Bevacizumab and the complex role of Vemurafenib in metastasis highlight the need for context-specific evaluations. Further independent validation and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in the management of metastatic cancer.

References

Safety Operating Guide

Essential Guidance for the Safe Disposal of SYHA1813

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of the novel compound SYHA1813. As a potent inhibitor of VEGFR and CSF1R, this compound is utilized in preclinical and clinical studies for its anti-tumor properties.[1][2] Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste to ensure the safety of laboratory personnel and the environment.[3]

Waste Categorization and Segregation

Proper segregation of waste at the point of generation is critical. All items contaminated with this compound should be disposed of in designated hazardous waste containers.

Waste TypeDescriptionRecommended Container
Trace Chemotherapy Waste Items with less than 3% residual of the chemotherapy drug, such as gloves, gowns, and empty vials.Yellow chemotherapy waste containers designated for incineration.[4]
Bulk Chemotherapy Waste Items with more than 3% residual of the drug, including unused or expired this compound solutions.Black RCRA-rated hazardous waste containers.[4]
Sharps Waste Needles, syringes, and other sharps contaminated with this compound.Puncture-resistant sharps containers specifically for chemotherapy waste.[4]
Liquid Waste Solutions containing this compound, such as unused experimental preparations.Sealable, leak-proof hazardous waste containers, clearly labeled.
Contaminated Labware Glassware and plasticware that have been in contact with this compound.Designated hazardous waste containers.

Disposal Procedures

Adherence to the following procedural steps is mandatory for the safe disposal of this compound.

  • Decontamination of Work Surfaces:

    • Prepare a decontamination solution, such as a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate) followed by 70% Isopropyl Alcohol (IPA).[3]

    • Wearing appropriate Personal Protective Equipment (PPE), wipe down all surfaces where this compound was handled.

    • Dispose of all cleaning materials as trace chemotherapy waste.[3]

  • Handling of Contaminated Materials:

    • All PPE, including gloves, lab coats, and safety glasses, that comes into contact with this compound must be considered contaminated.

    • Carefully remove and dispose of PPE in the designated yellow chemotherapy waste containers.[4]

  • Liquid Waste Management:

    • Do not dispose of liquid waste containing this compound down the drain.[3]

    • Collect all liquid waste in a clearly labeled, sealed, and leak-proof hazardous waste container.

  • Final Disposal:

    • High-temperature incineration is the required method for the disposal of cytotoxic and cytostatic wastes.[5]

    • Ensure all waste containers are securely sealed when three-quarters full to prevent spills.[3]

    • Follow your institution's specific procedures for labeling, documentation, and scheduling a pickup by the Environmental Health and Safety (EHS) department.[3]

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper segregation and disposal of waste generated from laboratory work with this compound.

cluster_0 Waste Generation Point cluster_1 Segregation cluster_2 Containment cluster_3 Final Disposal A This compound Contaminated Material B Trace Waste (<3% residual) (e.g., PPE, empty vials) A->B C Bulk Waste (>3% residual) (e.g., unused solutions) A->C D Sharps (e.g., needles, syringes) A->D E Yellow Chemo Container B->E F Black RCRA Container C->F G Chemo Sharps Container D->G H High-Temperature Incineration E->H F->H G->H

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

References

Essential Safety and Handling Protocols for SYHA1813

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for SYHA1813 is publicly available. The following guidance is based on best practices for handling potent, cytotoxic small molecule kinase inhibitors and should be adapted to specific laboratory conditions through a formal risk assessment.

This compound is a potent multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R). As with many kinase inhibitors used in oncology, it should be handled as a hazardous compound with potential cytotoxic effects. This guide provides essential safety, operational, and disposal information for laboratory personnel.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

Activity Required Personal Protective Equipment
Compound Weighing and Reconstitution - Disposable, solid-front gown with tight-fitting cuffs- Double chemotherapy-rated gloves (e.g., nitrile)- N95 or higher-rated respirator- Chemical splash goggles and face shield
Handling of Solutions - Disposable, solid-front gown with tight-fitting cuffs- Double chemotherapy-rated gloves (e.g., nitrile)- Chemical splash goggles
Spill Cleanup - Disposable, solid-front gown with tight-fitting cuffs- Double chemotherapy-rated gloves (e.g., nitrile)- N95 or higher-rated respirator- Chemical splash goggles and face shield- Shoe covers
Waste Disposal - Disposable, solid-front gown with tight-fitting cuffs- Double chemotherapy-rated gloves (e.g., nitrile)- Chemical splash goggles

Operational Plan: Handling and Experimental Procedures

All handling of this compound, particularly in its powdered form, must be conducted in a designated area and within a certified chemical fume hood or biological safety cabinet to minimize inhalation risk.

Experimental Protocol: Weighing and Reconstituting this compound Powder

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Cover the work surface with disposable, absorbent, plastic-backed pads.

    • Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh boats, solvent, vials) within the fume hood.

  • Donning PPE:

    • Put on a disposable gown, shoe covers, two pairs of chemotherapy-rated gloves, a respirator, and chemical splash goggles with a face shield.

  • Weighing:

    • Carefully weigh the desired amount of this compound powder onto a weigh boat. Avoid creating dust.

  • Reconstitution:

    • Add the appropriate solvent to the vial containing the powder.

    • Cap the vial securely and mix gently until the compound is fully dissolved.

  • Post-Procedure:

    • Wipe the exterior of the vial with a disposable, wetted cloth (e.g., with 70% isopropyl alcohol).

    • Dispose of all single-use items (weigh boat, outer gloves, absorbent pads) in a designated cytotoxic waste container.

    • Remove and dispose of remaining PPE as cytotoxic waste.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Disposal Protocol for this compound Waste

  • Segregation:

    • All waste contaminated with this compound must be segregated from regular laboratory waste.

    • Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.

  • Solid Waste:

    • Includes gloves, gowns, weigh boats, pipette tips, and other disposables.

    • Place directly into a designated cytotoxic solid waste container.

  • Liquid Waste:

    • Includes unused solutions and contaminated solvents.

    • Collect in a labeled, sealed, and shatter-resistant container for hazardous chemical waste. Do not pour down the drain.

  • Sharps Waste:

    • Includes needles and syringes.

    • Dispose of immediately in a designated cytotoxic sharps container.

  • Final Disposal:

    • All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via incineration.

Spill Management

In the event of a spill, immediate and appropriate action is required to contain the contamination and protect personnel.

Spill Cleanup Protocol

  • Evacuate and Secure:

    • Alert others in the area and evacuate non-essential personnel.

    • Restrict access to the spill area.

  • Don PPE:

    • Put on a full set of spill response PPE as detailed in the table above.

  • Containment:

    • For Powders: Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder.

    • For Liquids: Cover the spill with absorbent pads, working from the outside in.

  • Cleanup:

    • Carefully collect all absorbent materials and any broken glass (using forceps) and place them in a cytotoxic waste container.

    • Clean the spill area twice with a detergent solution, followed by a rinse with water.[1]

  • Decontamination:

    • Wipe the area with 70% isopropyl alcohol.

  • Disposal:

    • Dispose of all cleanup materials and contaminated PPE as cytotoxic waste.

  • Reporting:

    • Document the spill and the cleanup procedure according to your institution's policies.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_post Post-Handling cluster_disposal Waste Management Prep Prepare Designated Area (Fume Hood) Don_PPE Don Full PPE Prep->Don_PPE Weigh Weigh this compound Powder Don_PPE->Weigh Reconstitute Reconstitute in Solvent Weigh->Reconstitute Clean Clean Work Area Reconstitute->Clean Doff_PPE Doff and Dispose of PPE Clean->Doff_PPE Wash Wash Hands Doff_PPE->Wash Segregate Segregate Cytotoxic Waste Doff_PPE->Segregate Dispose Dispose via Licensed Vendor Segregate->Dispose

Caption: Workflow for safe handling of this compound from preparation to disposal.

Spill_Response cluster_cleanup Cleanup & Decontamination Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Don_PPE Don Spill Response PPE Evacuate->Don_PPE Contain Contain Spill (Absorbent Pads) Don_PPE->Contain Collect Collect Contaminated Material Contain->Collect Clean Clean Area with Detergent Collect->Clean Rinse Rinse with Water Clean->Rinse Decontaminate Wipe with 70% Isopropyl Alcohol Rinse->Decontaminate Dispose Dispose of all materials as Cytotoxic Waste Decontaminate->Dispose Report Document Incident Dispose->Report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.